molecular formula C11H14O2 B1304944 3,5-Diethyl-4-hydroxybenzaldehyde CAS No. 69574-07-8

3,5-Diethyl-4-hydroxybenzaldehyde

Cat. No.: B1304944
CAS No.: 69574-07-8
M. Wt: 178.23 g/mol
InChI Key: MLNOWFFHYALTKS-UHFFFAOYSA-N
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Description

3,5-Diethyl-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diethyl-4-hydroxybenzaldehyde
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InChI

InChI=1S/C11H14O2/c1-3-9-5-8(7-12)6-10(4-2)11(9)13/h5-7,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MLNOWFFHYALTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1O)CC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10989630
Record name 3,5-Diethyl-4-hydroxybenzaldehyde
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Molecular Weight

178.23 g/mol
Source PubChem
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CAS No.

69574-07-8
Record name 3,5-Diethyl-4-hydroxybenzaldehyde
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Record name 3,5-Diethyl-4-hydroxybenzaldehyde
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Record name 3,5-Diethyl-4-hydroxybenzaldehyde
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Record name 3,5-diethyl-4-hydroxybenzaldehyde
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Foundational & Exploratory

In-Depth Technical Guide: 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 69574-07-8

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 3,5-Diethyl-4-hydroxybenzaldehyde, including its chemical properties, and potential applications. Due to the limited availability of extensive experimental data in peer-reviewed literature for this specific compound, information from closely related analogs, such as the dimethyl and di-tert-butyl variants, is included to provide a broader context for its potential synthesis and activity.

Physicochemical and Spectroscopic Data

The following table summarizes the known and predicted physicochemical and spectroscopic properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂--INVALID-LINK--
Molecular Weight 178.23 g/mol --INVALID-LINK--
Monoisotopic Mass 178.09938 Da--INVALID-LINK--
XlogP (Predicted) 2.2--INVALID-LINK--
Predicted Collision Cross Section (CCS) for [M+H]⁺ 136.7 Ų--INVALID-LINK--
Predicted Collision Cross Section (CCS) for [M+Na]⁺ 146.0 Ų--INVALID-LINK--
Predicted Collision Cross Section (CCS) for [M-H]⁻ 139.7 Ų--INVALID-LINK--

Synthesis Protocols

Example Protocol: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde

This protocol describes a copper-mediated selective oxidation of 2,4,6-trimethylphenol.

Materials:

  • 2,4,6-Trimethylphenol

  • Copper(II) chloride (CuCl₂)

  • Potassium carbonate (K₂CO₃)

  • Hydrogen peroxide (H₂O₂)

  • Isopropyl alcohol (i-PrOH)

Procedure:

  • In a reaction vessel, dissolve 2,4,6-trimethylphenol in isopropyl alcohol.

  • Add a catalytic or equivalent amount of CuCl₂ and K₂CO₃ to the solution.

  • While stirring, add H₂O₂ to the mixture.

  • Heat the reaction mixture to 65°C.

  • The reaction is typically allowed to proceed until the starting material is consumed, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is worked up to isolate the 3,5-dimethyl-4-hydroxybenzaldehyde product. This may involve filtration, extraction, and purification by chromatography or recrystallization.

For the synthesis of this compound, a similar approach starting from 2,6-diethylphenol could be envisioned, though optimization of reaction conditions would be necessary.

Potential Applications in Drug Discovery and Research

As a sterically hindered phenolic aldehyde, this compound holds potential as a valuable building block in medicinal chemistry and materials science.

  • Antioxidant Activity: Phenolic compounds are known for their antioxidant properties, acting as radical scavengers. The diethyl groups at the ortho positions to the hydroxyl group may enhance the stability of the resulting phenoxyl radical, potentially leading to potent antioxidant effects. This makes it a candidate for research into therapies for conditions associated with oxidative stress.

  • Building Block for Novel Therapeutics: The aldehyde functional group provides a reactive handle for the synthesis of more complex molecules. It can be used to generate Schiff bases, chalcones, and other derivatives that may possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Experimental and Synthetic Workflow Diagrams

The following diagrams illustrate a general workflow for the synthesis of 3,5-disubstituted-4-hydroxybenzaldehydes and a proposed mechanism for the antioxidant activity of hindered phenols.

G General Synthesis Workflow for 3,5-Disubstituted-4-hydroxybenzaldehydes start Starting Material (2,6-Disubstituted Phenol) reaction Oxidation Reaction (e.g., with a suitable oxidizing agent and catalyst) start->reaction workup Reaction Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., column chromatography, recrystallization) workup->purification product Final Product (3,5-Disubstituted-4-hydroxybenzaldehyde) purification->product

Caption: General synthesis workflow.

G Proposed Antioxidant Mechanism of a Hindered Phenol phenol Hindered Phenol (e.g., this compound) phenoxyl_radical Stable Phenoxyl Radical phenol->phenoxyl_radical donates H• radical Free Radical (R•) neutralized_radical Neutralized Molecule (RH) radical->neutralized_radical accepts H•

Caption: Proposed antioxidant mechanism.

A Comprehensive Technical Guide to the Physical Properties of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde (CAS No. 69574-07-8) is an organic aromatic compound featuring a benzaldehyde core substituted with two ethyl groups and one hydroxyl group.[1] Its structure, characterized by a sterically hindered phenolic group and a reactive aldehyde functional group, makes it a valuable intermediate in organic synthesis. Understanding its physical properties is critical for its application in chemical synthesis, reaction optimization, and for ensuring appropriate handling and storage protocols. This document provides a detailed overview of the known physical properties of this compound, alongside standardized experimental protocols for their determination.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for predicting its behavior in various solvents and under different experimental conditions.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 69574-07-8[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Boiling Point 289.1 °C at 760 mmHg[1]
Density 1.079 g/cm³[1]
Flash Point 121.5 °C[1]
LogP (Octanol/Water) 2.32950[2]
Melting Point Data not available (N/A)[1]

Note: The melting point for the related compound, 3,5-Dimethyl-4-hydroxybenzaldehyde, is reported in the range of 112-114 °C, which may serve as a rough estimate.[3][4]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties relies on standardized and reproducible experimental methods. The following sections detail the protocols for key physical and spectroscopic analyses.

Workflow for Physical and Spectroscopic Characterization

The overall process for characterizing a chemical compound like this compound involves a sequence of physical tests and spectroscopic analyses to confirm its identity, purity, and structure.

G cluster_prep Sample Preparation cluster_physical Physical Property Measurement cluster_spectral Spectroscopic Analysis cluster_final Data Compilation A Obtain Pure Sample B Melting Point Determination A->B C Boiling Point Determination A->C D Solubility Assessment A->D E NMR Spectroscopy (¹H, ¹³C) A->E F IR Spectroscopy A->F G Mass Spectrometry A->G H Compile Technical Data Sheet B->H C->H D->H E->H F->H G->H G start Start prep Sample Preparation Grind sample to fine powder Load into capillary tube (1-2mm) start->prep setup Apparatus Setup Insert capillary into heating block Set starting temperature ~15°C below expected MP prep->setup heat Heating Protocol Heat rapidly for coarse estimate (optional) Heat slowly (1-2°C/min) for final measurement setup->heat observe Observation Watch for first sign of melting (T1) Note complete liquefaction (T2) heat->observe record Record Data Report melting point as T1 - T2 range observe->record end End record->end G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis A Purified Sample of This compound B Dissolve in Deuterated Solvent (e.g., CDCl₃) A->B E Place Sample on ATR Crystal A->E H Ionize Sample (e.g., EI, ESI) A->H C Acquire ¹H & ¹³C Spectra B->C D Structural Elucidation (Chemical Shifts, Splitting) C->D F Acquire IR Spectrum E->F G Functional Group ID (-OH, -CHO, C=C) F->G I Analyze Mass-to-Charge Ratio (m/z) H->I J Determine Molecular Weight & Fragmentation Pattern I->J

References

An In-depth Technical Guide to 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 3,5-Diethyl-4-hydroxybenzaldehyde. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise, actionable data and methodologies.

Chemical Structure and Properties

This compound is an aromatic aldehyde with the chemical formula C₁₁H₁₄O₂. Its structure consists of a benzene ring substituted with two ethyl groups at positions 3 and 5, a hydroxyl group at position 4, and a formyl group at position 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂--INVALID-LINK--
Molecular Weight 178.23 g/mol --INVALID-LINK--
CAS Number 69574-07-8--INVALID-LINK--
Appearance Not specified in available results
Melting Point Not specified in available results
Boiling Point Not specified in available results
Solubility Not specified in available results

Synthesis of this compound

The primary method for the synthesis of this compound is through the formylation of 2,6-diethylphenol.

Experimental Protocol: Formylation of 2,6-Diethylphenol

This protocol is based on a method described in the Nagoya City University Academic Repository.[1]

Reaction Scheme:

G cluster_reagents Reagents 2,6-Diethylphenol 2,6-Diethylphenol This compound This compound 2,6-Diethylphenol->this compound   Formylation TiCl4, CHCl2OCH3 TiCl4, CHCl2OCH3

Caption: Synthesis of this compound.

Materials:

  • 2,6-Diethylphenol

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether (CHCl₂OCH₃)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Ice-water bath

  • Standard laboratory glassware for organic synthesis

  • Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2,6-diethylphenol in an anhydrous solvent.

  • Cool the solution in an ice-water bath.

  • Slowly add titanium tetrachloride (TiCl₄) to the cooled solution, followed by the dropwise addition of dichloromethyl methyl ether (CHCl₂OCH₃).

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for approximately 3 hours.

  • Upon completion of the reaction (monitored by TLC), carefully pour the reaction mixture into an ice-water bath to quench the reaction.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure to obtain the crude product.

  • Purify the crude this compound using column chromatography on silica gel.

Spectroscopic Data

While specific, detailed spectroscopic data with peak assignments for this compound is not fully available in the public domain, its structure has been confirmed using ¹H NMR and high-resolution mass spectrometry (HRMS) in the synthesis of other compounds.[2] Researchers can expect characteristic signals corresponding to the aromatic protons, the aldehyde proton, the hydroxyl proton, and the ethyl groups in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl groups. The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity.

Synthesis of Chalcone Derivatives

This compound can be used as a starting material for the synthesis of chalcone derivatives.[3]

Experimental Workflow: Chalcone Synthesis

G A 3,5-Diethyl-4- hydroxybenzaldehyde C Reaction Mixture A->C B Substituted Acetophenone B->C D Chalcone Derivative C->D Condensation

Caption: General workflow for chalcone synthesis.

Protocol Outline:

Chalcones are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone in the presence of an acid or base catalyst. For the synthesis of a chalcone from this compound, the following general steps would be followed:

  • Dissolve this compound and a substituted acetophenone in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a strong base (e.g., sodium hydroxide) or acid.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • The product is typically isolated by precipitation upon acidification or dilution with water, followed by filtration and recrystallization.

Synthesis of Diarylheptanoids

This aldehyde is also a precursor for the synthesis of diarylheptanoids, a class of compounds with reported antiproliferative and chemosensitizing effects.[2]

Signaling Pathway Inhibition by a Diarylheptanoid Derivative

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a diarylheptanoid synthesized from this compound, based on the general activity of this class of compounds.

G cluster_cell Cancer Cell GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Sig Signaling Cascade (e.g., MAPK/ERK) Rec->Sig TF Transcription Factor Sig->TF Prolif Cell Proliferation and Survival TF->Prolif Diarylheptanoid Diarylheptanoid (from 3,5-Diethyl-4- hydroxybenzaldehyde) Diarylheptanoid->Rec Inhibition

Caption: Potential inhibition of a cancer cell signaling pathway.

The synthesis of such diarylheptanoids involves multi-step reactions, often starting with the condensation of the aldehyde with a suitable ketone. The resulting compounds can then be evaluated for their biological activity in various cancer cell lines.

Conclusion

This compound is a synthetically useful aromatic aldehyde. While detailed physicochemical and spectroscopic data are not widely published, its role as a precursor in the synthesis of bioactive molecules like chalcones and diarylheptanoids is established. The formylation of 2,6-diethylphenol provides a direct route to this compound, opening avenues for its use in medicinal chemistry and materials science research. Further characterization of this compound and exploration of its reactivity are warranted to fully realize its potential in drug discovery and development.

References

In-Depth Technical Guide: 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,5-Diethyl-4-hydroxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The document details its molecular properties, experimental protocols for synthesis and analysis based on related compounds, and potential biological signaling pathway interactions.

Core Molecular Data

This compound is an aromatic aldehyde with the chemical formula C₁₁H₁₄O₂.[1][2][3] Its molecular structure consists of a benzene ring substituted with two ethyl groups at positions 3 and 5, a hydroxyl group at position 4, and a formyl group at position 1.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below outlines the calculation for this compound.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1112.011132.121
HydrogenH141.00814.112
OxygenO215.99931.998
Total 178.231

The calculated molecular weight is consistent with experimentally determined values, which are reported as 178.23 g/mol .[1][2]

Experimental Protocols

Synthesis of 4-Hydroxybenzaldehyde Derivatives

A common method for the synthesis of substituted 4-hydroxybenzaldehydes is the oxidation of the corresponding p-cresol derivatives.[4] The following is an illustrative protocol adapted from procedures for related compounds.

Reaction: Oxidation of 3,5-Diethyl-4-methylphenol

Materials:

  • 3,5-Diethyl-4-methylphenol (starting material)

  • Cobalt(II) acetate tetrahydrate (catalyst)

  • Sodium hydroxide (base)

  • Ethylene glycol/Water (solvent)

  • Oxygen (oxidant)

  • Hydrochloric acid

  • Chloroform (extraction solvent)

  • Anhydrous sodium sulfate (drying agent)

  • Silica gel (for column chromatography)

  • Petroleum ether/Ethyl acetate (eluent)

Procedure:

  • A mixture of 3,5-diethyl-4-methylphenol, a catalytic amount of cobalt(II) acetate tetrahydrate, and sodium hydroxide is prepared in a solvent system of ethylene glycol and water.

  • The mixture is stirred at a controlled temperature (e.g., 50 °C) while oxygen is bubbled through the solution for a specified duration (e.g., 12 hours).

  • Upon completion, the reaction mixture is acidified with hydrochloric acid.

  • The product is extracted from the aqueous phase using chloroform.

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a suitable eluent system like petroleum ether/ethyl acetate to afford pure this compound.

Analytical Methods for Purity and Degradation Analysis

Forced degradation studies are crucial to understand the stability of a compound. While specific protocols for this compound are not available, a general methodology based on studies of similar compounds like 3,5-Di-tert-butyl-4-hydroxybenzaldehyde can be applied.[5]

General Procedure for Forced Degradation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Subject aliquots of the stock solution to various stress conditions:

    • Acidic: Mix with an equal volume of 0.1 M to 1 M hydrochloric acid and incubate at a controlled temperature (e.g., 60-80°C).

    • Basic: Mix with an equal volume of 0.1 M to 1 M sodium hydroxide and incubate at a controlled temperature.

    • Oxidative: Mix with a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature or slightly elevated temperature.

  • Analyze the stressed samples at specified time points (e.g., 2, 4, 8, 24 hours) using a suitable analytical technique like UPLC-MS after neutralizing the acidic and basic samples.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, research on related 4-hydroxybenzaldehyde derivatives provides insights into their potential pharmacological effects and involvement in cellular signaling pathways.

Derivatives of 4-hydroxybenzaldehyde have been shown to:

  • Activate the Sonic Hedgehog (Shh) signaling pathway, which is crucial for cellular growth and differentiation.[6]

  • Promote wound healing and cell migration through the activation of focal adhesion signaling pathways, potentially involving Src and mitogen-activated protein kinases (MAPK).[7]

  • Act as inhibitors of GABA shunt enzymes, namely GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), suggesting a potential role in modulating neurotransmission.[8]

The presence of the hydroxyl and aldehyde groups on the benzene ring is considered important for these biological activities.[8]

Visualizations

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a relevant signaling pathway.

G cluster_synthesis Synthesis start Start: 3,5-Diethyl-4-methylphenol reaction Oxidation Reaction (Co(OAc)₂, NaOH, O₂) start->reaction workup Acidification & Extraction reaction->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

G cluster_pathway Potential Signaling Pathway Modulation HBA 4-Hydroxybenzaldehyde Derivative Src Src Kinase HBA->Src activates FAK Focal Adhesion Kinase (FAK) Src->FAK activates MAPK MAPK Pathway FAK->MAPK activates Migration Cell Migration & Wound Healing MAPK->Migration promotes

Caption: Focal adhesion signaling pathway potentially modulated by 4-hydroxybenzaldehyde derivatives.

References

An In-depth Technical Guide on the Solubility of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde is an aromatic aldehyde, a class of organic compounds with significant applications in the pharmaceutical, fragrance, and polymer industries. Its molecular structure, featuring a hydroxyl group and two ethyl substituents on the benzene ring, suggests that its solubility will be highly dependent on the polarity of the solvent. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and for developing its potential applications in various fields, including as a precursor for active pharmaceutical ingredients.

Predicted Solubility Profile

Based on the general principles of solubility ("like dissolves like") and observations from structurally related compounds such as 3,5-dichloro-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a qualitative solubility profile can be predicted. The presence of the polar hydroxyl and aldehyde groups would allow for hydrogen bonding with polar solvents, while the nonpolar benzene ring and ethyl groups would contribute to its solubility in organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe hydroxyl group can form hydrogen bonds with protic solvents. However, the nonpolar bulk of the molecule will limit extensive solubility in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneHighThese solvents can accept hydrogen bonds from the hydroxyl group and have a polarity that is compatible with the overall molecule.
Nonpolar Toluene, HexaneModerate to HighThe aromatic ring and ethyl groups will interact favorably with nonpolar solvents through van der Waals forces.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[1][2][3]

Detailed Experimental Protocol: Gravimetric Method

This protocol outlines the steps to determine the solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected solvent of interest

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe with a solvent-compatible filter)

  • Pre-weighed glass vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation of the Saturated Solution:

    • Allow the vial to stand undisturbed at the set temperature until the excess solid has settled.

    • Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid premature crystallization.

    • Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial. Record the exact volume of the filtrate.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used.

    • Continue the drying process until a constant weight of the vial with the dried solute is achieved.

    • Record the final weight of the vial containing the solid residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • The solubility can then be expressed in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the workflow for solubility determination.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature A->B C Withdraw supernatant B->C D Filter the solution C->D E Evaporate solvent D->E F Weigh dried solute E->F G Calculate solubility F->G

Caption: Experimental workflow for gravimetric solubility determination.

G start Start prep_saturated Prepare Saturated Solution (Excess Solute + Solvent) start->prep_saturated equilibrate Equilibrate (Constant Temperature & Agitation) prep_saturated->equilibrate filter_solution Filter to Remove Undissolved Solid equilibrate->filter_solution measure_volume Measure Exact Volume of Filtrate filter_solution->measure_volume evaporate Evaporate Solvent measure_volume->evaporate weigh_solute Weigh Dried Solute evaporate->weigh_solute calculate Calculate Solubility (mass/volume) weigh_solute->calculate end End calculate->end

Caption: Logical flow of steps in the solubility measurement process.

Conclusion

While specific, quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers and professionals. The predicted solubility profile, based on chemical principles, suggests high solubility in polar aprotic and nonpolar organic solvents, with lower solubility in polar protic solvents like water. The detailed gravimetric method and accompanying workflows offer a clear and reliable path for the experimental determination of this crucial physicochemical property. The generation of precise solubility data through such experimental work is essential for advancing the research and development of this compound and its potential applications.

References

Technical Guide: Spectral Analysis of 3,5-Disubstituted-4-hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the spectral data for 3,5-disubstituted-4-hydroxybenzaldehydes, with a specific focus on 3,5-Dimethyl-4-hydroxybenzaldehyde as a representative compound. Due to the limited availability of experimental data for 3,5-Diethyl-4-hydroxybenzaldehyde in publicly accessible databases and scientific literature, the dimethyl analogue is used to illustrate the expected spectral characteristics and analytical workflow. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Introduction

3,5-Disubstituted-4-hydroxybenzaldehydes are a class of organic compounds that are of significant interest in medicinal chemistry and materials science. Their antioxidant properties and utility as synthetic intermediates make them valuable targets for research and development. Spectroscopic analysis is a cornerstone for the characterization and quality control of these molecules. This guide presents a consolidated resource for the spectral data and analytical protocols for 3,5-Dimethyl-4-hydroxybenzaldehyde.

Spectral Data of 3,5-Dimethyl-4-hydroxybenzaldehyde

The following tables summarize the key spectral data for 3,5-Dimethyl-4-hydroxybenzaldehyde.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts for 3,5-Dimethyl-4-hydroxybenzaldehyde

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.81Singlet1HAldehyde (-CHO)
7.54Singlet2HAromatic (Ar-H)
5.46Singlet1HHydroxyl (-OH)
2.31Singlet6HMethyl (-CH₃)
¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for 3,5-Dimethyl-4-hydroxybenzaldehyde

Chemical Shift (δ) ppmAssignment
191.5Aldehyde Carbonyl (C=O)
158.1Aromatic C-OH
131.0Aromatic C-H
129.3Aromatic C-CHO
123.7Aromatic C-CH₃
15.8Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 3,5-Dimethyl-4-hydroxybenzaldehyde

Wavenumber (cm⁻¹)IntensityAssignment
3400-3100BroadO-H Stretch (Phenolic)
2920MediumC-H Stretch (Aromatic)
2860MediumC-H Stretch (Aldehydic)
1685StrongC=O Stretch (Aldehyde)
1600, 1480Medium-StrongC=C Stretch (Aromatic Ring)
1210StrongC-O Stretch (Phenolic)
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for 3,5-Dimethyl-4-hydroxybenzaldehyde

m/zRelative Intensity (%)Assignment
150100[M]⁺ (Molecular Ion)
14995[M-H]⁺
12150[M-CHO]⁺
9130[C₇H₇]⁺
7740[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for 3,5-disubstituted-4-hydroxybenzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Approximately 1-2 mg of the sample is ground with 100-200 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The acquired spectrum is baseline-corrected and the peaks are labeled.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Agilent GC-MS system with an electron ionization source).

  • Sample Introduction: The sample is introduced via a gas chromatograph (GC) for separation and purification before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is typically used for this class of compounds.

  • Data Acquisition:

    • Mass Range: 50-500 m/z.

    • Scan Speed: 1-2 scans/second.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized 3,5-disubstituted-4-hydroxybenzaldehyde.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Report / Publication Structure_Elucidation->Report Purity_Assessment->Report

Caption: Workflow for the synthesis, purification, and spectral characterization of a 3,5-disubstituted-4-hydroxybenzaldehyde.

Conclusion

The spectral data presented in this guide for 3,5-Dimethyl-4-hydroxybenzaldehyde provides a solid foundation for the characterization of related 3,5-disubstituted-4-hydroxybenzaldehydes. The methodologies outlined are standard practices in the field of analytical chemistry and can be adapted for the analysis of new derivatives. While experimental data for this compound remains to be published in accessible literature, the information provided herein serves as a valuable reference for researchers working with this class of compounds.

An In-depth Technical Guide on the Safety and Handling of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific safety and toxicological data are publicly available for 3,5-Diethyl-4-hydroxybenzaldehyde (CAS RN: 69574-07-8). The following guide extrapolates potential hazards and handling procedures based on available information for structurally similar compounds, namely 3,5-Dimethyl-4-hydroxybenzaldehyde, 3,5-Dimethoxy-4-hydroxybenzaldehyde, and 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. This information should be used as a guideline only, and a comprehensive risk assessment should be conducted by qualified professionals before handling this chemical.

Introduction

This compound is a substituted aromatic aldehyde.[1][2] Due to the scarcity of specific safety data, this guide provides a comprehensive overview of its known properties and infers potential hazards and handling protocols from closely related chemical analogs. This document is intended for researchers, scientists, and professionals in drug development who may handle this or similar compounds.

Physicochemical Properties

A summary of the known physicochemical properties for this compound is presented below.

PropertyValueSource
CAS Number 69574-07-8[1][3]
Molecular Formula C₁₁H₁₄O₂[1][3]
Molecular Weight 178.23 g/mol [3]
Appearance Not specified (likely a solid)-
Purity ≥96%[3]

Hazard Identification and GHS Classification (Extrapolated)

Hazard Classification3,5-Dimethyl-4-hydroxybenzaldehyde3,5-Dimethoxy-4-hydroxybenzaldehyde3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Acute Oral Toxicity -Category 4-
Skin Corrosion/Irritation Category 2Category 2Category 2
Serious Eye Damage/Eye Irritation Category 2Category 2Category 2
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)Category 3 (Respiratory system)Category 3 (Respiratory system)

Based on this data, this compound should be handled as a compound that is potentially:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

A generic hazard communication workflow is depicted below.

HazardCommunication cluster_assessment Hazard Assessment cluster_communication Hazard Communication cluster_user_action User Action Data_Collection Collect Physicochemical and Toxicological Data Classification Classify Hazards (e.g., GHS Criteria) Data_Collection->Classification SDS Generate Safety Data Sheet (SDS) Classification->SDS Provides detailed information Label Create Product Label with Pictograms and Hazard Statements Classification->Label Summarizes key hazards Handling Implement Safe Handling Procedures and PPE SDS->Handling Emergency Establish Emergency and First-Aid Procedures SDS->Emergency Label->Handling

Caption: Hazard Assessment and Communication Workflow.

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other suitable protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: If handling in a poorly ventilated area or if dust is generated, use a NIOSH-approved respirator.[4]

Handling Procedures:

  • Avoid generating dust.

  • Do not breathe in dust, fumes, or vapors.[4]

  • Avoid contact with skin and eyes.[4]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Contaminated clothing should be removed and washed before reuse.

Storage:

  • Store in a tightly closed container.[4]

  • Keep in a dry, cool, and well-ventilated place.[4]

  • The material may be air-sensitive; storage under an inert atmosphere is recommended.

  • Store locked up.[4]

First-Aid Measures

In the event of exposure, follow these first-aid measures, extrapolated from data on analogous compounds:

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical assistance.[4]

Accidental Release Measures

  • In case of a spill, avoid dust formation.

  • Sweep or shovel the spilled solid into a suitable container for disposal.

  • Ensure adequate ventilation.

  • Prevent the chemical from entering drains.

Disposal Considerations

Dispose of contents and containers in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the safety of chemicals. These protocols would be appropriate for generating specific safety data for this compound.

A general workflow for in-vitro and in-vivo safety testing is illustrated below.

SafetyTestingWorkflow Start New Chemical Compound (e.g., this compound) InVitro_Screening In-Vitro Screening (e.g., OECD 471 Ames Test) Start->InVitro_Screening Decision1 Mutagenic Potential? InVitro_Screening->Decision1 InVivo_Irritation In-Vivo Irritation/Corrosion Testing (e.g., OECD 404, 405) Decision1->InVivo_Irritation No Risk_Assessment Comprehensive Risk Assessment and Classification Decision1->Risk_Assessment Yes Decision2 Irritant/Corrosive? InVivo_Irritation->Decision2 Decision2->Risk_Assessment End Safe Handling Guidelines Established Risk_Assessment->End

Caption: General Chemical Safety Testing Workflow.

8.1. Acute Dermal Irritation/Corrosion (OECD 404)

  • Principle: This test provides information on the health hazards likely to arise from dermal exposure to a substance.[5][6] It is typically performed on albino rabbits.[7]

  • Methodology:

    • Preliminary Assessment: Before in-vivo testing, an in-vitro skin irritation test (OECD 439) should be performed.[5]

    • Animal Model: If in-vivo testing is necessary, the albino rabbit is the preferred model.[5]

    • Application: A single dose of the test substance (0.5 g for solids) is applied to a small area of the animal's skin (approximately 6 cm²).[7][8] The substance is moistened with a suitable vehicle if necessary to ensure contact.[8] An untreated area of skin serves as a control.[7]

    • Exposure: The exposure period is typically 4 hours, after which the residual substance is removed.[7]

    • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after exposure.[8] Observations may continue for up to 14 days to assess the reversibility of any effects.[7][8]

    • Classification: The substance is considered an irritant if responses persist at the end of the observation period.[5]

8.2. Acute Eye Irritation/Corrosion (OECD 405)

  • Principle: This test evaluates the potential of a substance to cause eye irritation or corrosion upon application.[9][10] It is also typically conducted on albino rabbits.[11]

  • Methodology:

    • Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[11][12] The other eye remains untreated and serves as a control.[11][12]

    • Initial Test: The test is initially performed on a single animal.[9][13] If corrosive or severe irritant effects are observed, no further testing is conducted.[13]

    • Confirmatory Test: If the initial test does not show severe effects, the response is confirmed using up to two additional animals.[9][11]

    • Observation: The eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application.[11][12] The observation period can extend up to 21 days to assess the reversibility of effects.[9][13]

    • Scoring: Ocular responses such as corneal opacity, iritis, conjunctival redness, and chemosis are scored to quantify the level of irritation.[9]

    • Animal Welfare: The guideline recommends the use of topical anesthetics and systemic analgesics to minimize pain and distress.[9][11]

8.3. Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

  • Principle: This is a widely used in-vitro assay to assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine).[14][15][16]

  • Methodology:

    • Test Strains: At least five different bacterial strains are used to detect various types of point mutations.[14]

    • Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 mix from rat liver) to identify substances that become mutagenic after metabolism.[15]

    • Exposure: The bacterial cells are exposed to at least five different concentrations of the test substance.[14] Two primary methods are used: the plate incorporation method and the pre-incubation method.[14]

    • Incubation: The treated plates are incubated at 37°C for two to three days.[14]

    • Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize the essential amino acid) is counted and compared to the number of spontaneous revertant colonies on control plates.[14] A significant, dose-related increase in revertant colonies indicates a mutagenic potential.[16]

Toxicological Information (Extrapolated)

No specific toxicological data (e.g., LD50) for this compound was found. For the broader class of benzaldehydes, they are generally considered to have low acute dermal toxicity but may be harmful if swallowed and can be respiratory and eye irritants.[17] Some studies on benzaldehyde itself suggest it is not a skin sensitizer.[18][19] It is important to note that the toxicological properties of substituted benzaldehydes can vary based on the nature and position of the substituents.[20]

Carcinogenicity and Genotoxicity: There is no information to suggest that this compound is carcinogenic. Benzaldehyde itself did not show evidence of carcinogenicity in rats, though there was some evidence in mice.[18] It has shown mixed results in genotoxicity assays.[18]

Conclusion

While specific safety data for this compound is lacking, a conservative approach to its handling is warranted based on the known hazards of structurally similar compounds. It should be treated as a potential skin, eye, and respiratory irritant, and appropriate engineering controls and personal protective equipment must be used. The generation of comprehensive safety data for this compound using standardized protocols, such as the OECD guidelines outlined in this document, is highly recommended before its use in any large-scale application.

References

An In-depth Technical Guide to 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde is an aromatic organic compound characterized by a benzaldehyde core structure substituted with two ethyl groups and one hydroxyl group. As a member of the substituted hydroxybenzaldehyde family, it holds potential for applications in medicinal chemistry and materials science, primarily owing to the antioxidant properties conferred by its sterically hindered phenolic group. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to the field of drug development.

While specific data for this compound is limited in publicly available literature, this guide draws upon information from closely related analogues, such as 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde, to infer its potential characteristics and functionalities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 69574-07-8ChemSrc
Molecular Formula C₁₁H₁₄O₂PubChem[1]
Molecular Weight 178.23 g/mol ChemSrc
Canonical SMILES CCC1=CC(=CC(=C1O)CC)C=OPubChem[1]
InChI Key QXJOSBSXQWJPCN-UHFFFAOYSA-NPubChem[1]

Synthesis

One potential synthetic pathway, adapted from the synthesis of its analogues, is the Duff reaction or a related formylation method.

Conceptual Experimental Protocol: Formylation of 2,6-Diethylphenol

This protocol is a hypothetical adaptation based on the synthesis of related compounds and would require optimization.

Materials:

  • 2,6-Diethylphenol

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid or trifluoroacetic acid

  • Hydrochloric acid (for hydrolysis)

  • Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formylation: Dissolve 2,6-diethylphenol and hexamethylenetetramine in an excess of glacial acetic acid. Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling, the reaction mixture is treated with aqueous hydrochloric acid and heated to hydrolyze the intermediate Schiff base to the aldehyde.

  • Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Generalized Synthesis Workflow

start Start: 2,6-Diethylphenol formylation Formylation (e.g., Duff Reaction with HMTA in acid) start->formylation hydrolysis Hydrolysis (Aqueous Acid) formylation->hydrolysis extraction Workup & Extraction hydrolysis->extraction purification Purification (Column Chromatography) extraction->purification product Product: this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development and Research

While specific applications for this compound in drug development are not well-documented, its structural features suggest several areas of potential utility, drawing parallels from its better-studied analogues.

  • Antioxidant Properties: The hindered phenolic hydroxyl group is a key pharmacophore for antioxidant activity. This structural motif allows the molecule to act as a radical scavenger, which is a crucial mechanism for mitigating oxidative stress implicated in numerous diseases.[2][3] The ethyl groups provide steric hindrance that can enhance the stability of the resulting phenoxyl radical, thereby improving its antioxidant efficacy.

  • Intermediate for Pharmaceutical Synthesis: Substituted benzaldehydes are versatile building blocks in organic synthesis. The aldehyde and hydroxyl functionalities can be readily modified to construct more complex molecules with potential therapeutic activities. For instance, 3,5-di-tert-butyl-4-hydroxybenzaldehyde is a key intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents.[4] It is plausible that the diethyl analogue could serve a similar role in the synthesis of novel drug candidates.

  • Antimicrobial Research: Phenolic compounds are known to possess antimicrobial properties.[2] The lipophilicity introduced by the diethyl groups may influence its ability to interact with microbial cell membranes, suggesting a potential avenue for research into new antibacterial or antifungal agents.

Potential Antioxidant Mechanism

Compound This compound (with -OH group) Reaction Hydrogen Atom Donation Compound->Reaction Radical Free Radical (R•) Radical->Reaction StableRadical Stabilized Phenoxyl Radical Reaction->StableRadical Neutralized Neutralized Molecule (RH) Reaction->Neutralized

Caption: Conceptual diagram of the free radical scavenging mechanism.

Quantitative Data

Quantitative data specifically for this compound is sparse. The following table presents computed and experimental properties that are available.

Data PointValueMethod
XLogP3 2.2Computed
Hydrogen Bond Donor Count 1Computed
Hydrogen Bond Acceptor Count 2Computed
Rotatable Bond Count 3Computed
Topological Polar Surface Area 37.3 ŲComputed
LogP 2.32950Experimental

Data sourced from ChemSrc.

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration, particularly in the realms of medicinal chemistry and material science. Its structural similarity to well-studied antioxidants and pharmaceutical intermediates suggests that it could be a valuable building block for the development of novel therapeutic agents.

Future research should focus on:

  • Developing and optimizing a reliable synthetic protocol.

  • Conducting in-vitro and in-vivo studies to quantify its antioxidant, anti-inflammatory, and antimicrobial properties.

  • Exploring its utility as a precursor for the synthesis of more complex, biologically active molecules.

The information provided in this guide, though partly inferred from related compounds, offers a solid foundation for researchers and scientists to embark on the investigation of this promising molecule.

References

The Enigmatic Molecule: A Technical Overview of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of 3,5-Diethyl-4-hydroxybenzaldehyde, a small organic molecule of interest within the broader class of substituted phenolic aldehydes. Despite its structural simplicity, publicly available scientific literature on this specific compound is notably scarce. This document serves to consolidate the known information and highlight the significant knowledge gaps that present opportunities for future research.

Physicochemical Properties

What is definitively known about this compound is its fundamental chemical identity. These core properties are summarized in the table below.

PropertyValueReference
CAS Number 69574-07-8N/A
Molecular Formula C₁₁H₁₄O₂N/A
Molecular Weight 178.23 g/mol N/A

Table 1: Physicochemical Properties of this compound.

Discovery and Synthesis

The history of the initial discovery and first synthesis of this compound is not well-documented in accessible scientific journals or patent literature. However, inferences regarding potential synthetic routes can be drawn from established methods for analogous 3,5-dialkyl-4-hydroxybenzaldehydes. A common strategy for synthesizing such compounds involves the selective oxidation of the corresponding 2,4,6-trialkylphenol.

Postulated Synthetic Pathway

A plausible synthetic approach for this compound would likely involve the oxidation of 2,6-diethyl-4-methylphenol. This conceptual workflow is depicted below.

G cluster_0 Conceptual Synthesis Workflow start 2,6-diethyl-4-methylphenol reagents Oxidizing Agent(s) (e.g., O₂, Co(OAc)₂/NaOH) start->reagents Oxidation product This compound reagents->product purification Purification (e.g., Column Chromatography) product->purification

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

While a specific protocol for this compound is not available, a general method adapted from the synthesis of related compounds is presented below for illustrative purposes. Note: This is a hypothetical protocol and requires experimental validation.

  • Reaction Setup: A mixture of 2,6-diethyl-4-methylphenol (1 equivalent), a catalytic amount of a transition metal catalyst (e.g., cobalt(II) acetate), and a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., ethylene glycol/water) would be prepared in a reaction vessel equipped for gas bubbling.

  • Oxidation: Oxygen gas would be bubbled through the stirred reaction mixture at a controlled temperature (e.g., 50-70 °C) for a specified duration.

  • Workup: Upon completion, the reaction would be quenched, typically by acidification. The product would then be extracted into an organic solvent.

  • Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel to yield the pure this compound.

Biological Activity and Signaling Pathways

There is a significant deficit of information regarding the biological activities of this compound. However, based on the known bioactivities of structurally similar compounds, particularly other 3,5-dialkyl-4-hydroxybenzaldehydes, it is plausible to hypothesize potential areas of interest.

Potential Antioxidant Activity

Many phenolic compounds exhibit antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the benzene ring is a key functional moiety in this activity. The presence of bulky alkyl groups at the ortho positions can enhance the stability of the resulting phenoxyl radical, thereby potentially increasing antioxidant efficacy.

A proposed general mechanism for the radical scavenging activity of phenolic antioxidants is illustrated below.

G cluster_1 Postulated Antioxidant Mechanism Phenolic_Antioxidant This compound (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenolic_Antioxidant->Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: Postulated free radical scavenging mechanism for phenolic antioxidants.

Potential Anti-inflammatory Activity

Research on related hydroxybenzaldehydes has suggested potential anti-inflammatory effects. These are often attributed to the modulation of key inflammatory signaling pathways. While no such studies have been conducted on this compound, it is a potential avenue for future investigation.

Future Research Directions

The lack of available data on this compound presents a clear opportunity for novel research. Key areas that warrant investigation include:

  • Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.).

  • Evaluation of Biological Activity: Screening of the compound for a range of biological activities, with a primary focus on its potential as an antioxidant and anti-inflammatory agent.

  • Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action, including the identification of any targeted signaling pathways.

  • Comparative Studies: Direct comparison of the physicochemical and biological properties of this compound with its dimethyl and di-tert-butyl analogues to understand the influence of the alkyl substituents.

Potential Research Areas for 3,5-Diethyl-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde is a phenolic aldehyde compound with a chemical structure that suggests a range of potential biological activities. While direct research on this specific molecule is limited, its structural similarity to other 3,5-disubstituted-4-hydroxybenzaldehyde derivatives, such as 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde, provides a strong foundation for exploring its therapeutic potential. This document outlines key potential research areas for this compound, drawing parallels from its well-studied analogs and providing a framework for future investigation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its analogs is presented in Table 1. These properties are crucial for designing experimental protocols, particularly for solubility and formulation studies.

PropertyThis compound3,5-Dimethyl-4-hydroxybenzaldehyde3,5-Di-tert-butyl-4-hydroxybenzaldehyde
CAS Number 69574-07-8[1]2233-18-3[2]1620-98-0[3][4]
Molecular Formula C₁₁H₁₄O₂[1]C₉H₁₀O₂[2]C₁₅H₂₂O₂[3][4]
Molecular Weight 178.23 g/mol [1]150.17 g/mol [5]234.33 g/mol [4]
Melting Point Not available112-114 °C[2]Not available
Boiling Point Not available263.9 °C[6]Not available
LogP (predicted) 2.22.314.4
Purity ≥96% (Commercially available)[1]≥99.0% (Commercially available)[6]99% (Commercially available)

Potential Research Areas

Based on the established biological activities of structurally related compounds, the following areas represent promising avenues for research into the therapeutic potential of this compound.

Antioxidant Activity

The hindered phenolic structure of 3,5-disubstituted-4-hydroxybenzaldehydes is a key determinant of their antioxidant activity. The bulky substituents at the ortho positions to the hydroxyl group can enhance the stability of the resulting phenoxyl radical, making them effective radical scavengers.

Hypothesized Mechanism of Action:

This compound is expected to act as a primary antioxidant by donating its phenolic hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions. This is a common mechanism for hindered phenolic antioxidants.

Antioxidant_Mechanism This compound This compound Stable_Radical Stable Phenoxyl Radical This compound->Stable_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: Hypothesized antioxidant mechanism of this compound.

Suggested Experiments:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A standard and rapid spectrophotometric assay to evaluate the free radical scavenging capacity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another common assay to assess antioxidant activity.

  • Cellular Antioxidant Activity (CAA) Assay: To determine the antioxidant potential within a cellular environment.

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory properties. Derivatives of 4-hydroxybenzaldehyde have been shown to possess anti-inflammatory and anti-nociceptive activities.

Hypothesized Signaling Pathway Involvement:

Based on studies of related compounds, this compound could potentially modulate key inflammatory pathways such as the NF-κB and MAPK pathways, which are central regulators of inflammatory responses.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB_Inhibition p65/p50 IKK->NF_kB_Inhibition Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF_kB_Inhibition->Pro_inflammatory_Genes Nuclear Translocation Compound 3,5-Diethyl-4- hydroxybenzaldehyde Compound->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Suggested Experiments:

  • Lipopolysaccharide (LPS)-stimulated Macrophage Assay: Measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) in RAW 264.7 or primary macrophages.

  • In vivo Models of Inflammation: Evaluate the compound's efficacy in models such as carrageenan-induced paw edema or a dextran sulfate sodium (DSS)-induced colitis model.

Anticancer Activity

Derivatives of 4-hydroxybenzaldehyde have been investigated for their anticancer properties. For instance, α-aminophosphonate and Schiff base derivatives have shown inhibitory activity against breast cancer cell lines.[7]

Potential Research Workflow:

A systematic approach to evaluating the anticancer potential of this compound would involve a series of in vitro and in vivo studies.

Anticancer_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Viability Cell Viability Assays (MTT, SRB) Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase activity) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Xenograft_Model Tumor Xenograft Model in Mice Cell_Cycle_Analysis->Xenograft_Model Toxicity_Studies Acute and Chronic Toxicity Studies Xenograft_Model->Toxicity_Studies Compound This compound Compound->Cell_Viability

References

An In-depth Technical Guide to 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde is an aromatic organic compound belonging to the class of hydroxybenzaldehydes. Its structure features a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and two ethyl groups (-CH2CH3) at positions 3 and 5. While the literature specifically focused on this compound is limited, its structural analogs, such as 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde, have been more extensively studied, suggesting potential applications for the diethyl derivative in various fields, including polymer chemistry and as an intermediate in the synthesis of more complex molecules with biological activity. This guide provides a comprehensive overview of the available scientific literature on this compound, including its synthesis, properties, and potential applications, with a focus on its relevance to the scientific and drug development community.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol
CAS Number 69574-07-8
IUPAC Name This compound
Boiling Point 289.1 °C at 760 mmHg
Density 1.079 g/cm³
Refractive Index 1.567
LogP 2.32950[2]
Topological Polar Surface Area 37.3 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported, starting from 2,6-diethylphenol.

Experimental Protocol: Synthesis from 2,6-Diethylphenol

This procedure involves the formylation of 2,6-diethylphenol using titanium tetrachloride and dichloromethyl methyl ether.

Materials:

  • 2,6-diethylphenol

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether (CHCl₂OCH₃)

  • Ice-water bath

  • Water

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a solution of 2,6-diethylphenol (14.5 mmol), add titanium tetrachloride (31.9 mmol, 2.2 equivalents) followed by dichloromethyl methyl ether (16.0 mmol, 1.1 equivalents) while maintaining the temperature with an ice-water bath.

  • Stir the reaction mixture at room temperature for 3 hours.

  • After the reaction is complete, pour the mixture into water on an ice-water bath.

  • Extract the aqueous mixture with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

G cluster_reaction Reaction Conditions 2,6-diethylphenol 2,6-diethylphenol Reaction Reaction 2,6-diethylphenol->Reaction TiCl4 TiCl4 TiCl4->Reaction CHCl2OCH3 CHCl2OCH3 CHCl2OCH3->Reaction Ice-water bath Ice-water bath Room temperature, 3h Room temperature, 3h Quench with water Quench with water Extraction Extraction Purification Purification This compound This compound Work-up Work-up Reaction->Work-up Work-up->this compound

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde from 2,6-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-diethyl-4-hydroxybenzaldehyde from 2,6-diethylphenol. Three common formylation methods are presented: the Duff reaction, the Reimer-Tiemann reaction, and the Vilsmeier-Haack reaction. The Duff reaction is often preferred for 2,6-disubstituted phenols due to its high para-selectivity and yields.

Overview of Synthetic Pathways

The synthesis of this compound involves the introduction of a formyl group (-CHO) onto the aromatic ring of 2,6-diethylphenol. Due to the steric hindrance from the two ethyl groups at the ortho positions, the formylation is directed to the para position.

A 2,6-Diethylphenol B Formylation Reaction (Duff, Reimer-Tiemann, or Vilsmeier-Haack) A->B Formylating agents C Reaction Work-up and Purification B->C Hydrolysis D This compound C->D Isolation

Caption: General workflow for the synthesis of this compound.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative parameters for the three detailed synthetic protocols. This allows for a direct comparison of the different methodologies.

ParameterDuff ReactionReimer-Tiemann ReactionVilsmeier-Haack Reaction
Starting Material 2,6-Diethylphenol2,6-Diethylphenol2,6-Diethylphenol
Formylating Agent Hexamethylenetetramine (HMTA)Chloroform (CHCl₃)Phosphorus oxychloride (POCl₃) / Dimethylformamide (DMF)
Solvent Trifluoroacetic acidEthanol/WaterDimethylformamide (DMF)
Base/Acid Trifluoroacetic acidSodium hydroxide (NaOH)Not applicable
Molar Ratio (Phenol:Formylating Agent) 1:21:21:1.5 (Vilsmeier reagent)
Reaction Temperature Reflux (80-100 °C)70 °C0 °C to Room Temperature
Reaction Time 12 hours4 hours6.5 hours
Reported Yield High (up to 95% for analogous compounds)[1][2]ModerateGood (up to 77% for analogous compounds)[3]

Experimental Protocols

Duff Reaction Protocol

The Duff reaction is a formylation reaction that utilizes hexamethylenetetramine as the formyl source in an acidic medium. It is particularly effective for the para-formylation of phenols with blocked ortho positions.[4]

Materials:

  • 2,6-Diethylphenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Sodium carbonate

  • Deionized water

  • Chloroform

  • Pentane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, combine 2,6-diethylphenol (0.1 mol, 15.02 g) and hexamethylenetetramine (0.2 mol, 28.04 g).

  • Carefully add trifluoroacetic acid (140 mL) to the flask.

  • Heat the mixture to reflux (approximately 80-100 °C) with continuous stirring for 12 hours.[2]

  • After cooling to room temperature, remove the trifluoroacetic acid by distillation under reduced pressure using a rotary evaporator.

  • To the concentrated residue, add 600 mL of ice-cold water and stir the mixture for 15 minutes.

  • Basify the aqueous mixture with sodium carbonate until a pH of 8-9 is reached.

  • Extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield a solid product.

  • Recrystallize the crude product from a chloroform-pentane mixture to obtain pure this compound.[2]

Reimer-Tiemann Reaction Protocol

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[5][6] When the ortho positions are sterically hindered, as in 2,6-diethylphenol, para-formylation is favored.[5][7]

Materials:

  • 2,6-Diethylphenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 1 M

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium hydroxide (0.8 mol, 32 g) in a mixture of ethanol (67 mL) and deionized water (33 mL) in a three-necked round-bottom flask.

  • Add 2,6-diethylphenol (0.1 mol, 15.02 g) to the basic solution and heat the mixture to 70 °C with stirring.

  • Add chloroform (0.2 mol, 16.2 mL) dropwise to the reaction mixture over a period of 1 hour using a dropping funnel.[5]

  • After the addition is complete, continue stirring the mixture at 70 °C for an additional 3 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Adjust the pH of the remaining aqueous solution to 4-5 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by silica gel column chromatography.

Vilsmeier-Haack Reaction Protocol

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide, to formylate electron-rich aromatic compounds.[8] For sterically hindered phenols, formylation occurs at the para position.[3][9]

Materials:

  • 2,6-Diethylphenol

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine

Equipment:

  • Two-necked round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a two-necked round-bottom flask, dissolve 2,6-diethylphenol (44.5 mmol, 6.68 g) in dimethylformamide (440 mL) and cool the solution to 0 °C in an ice bath.

  • Prepare the Vilsmeier reagent in a separate flask by slowly adding phosphorus oxychloride (66.8 mmol, 6.2 mL) to dimethylformamide (100 mL) at 0 °C.

  • Add the freshly prepared Vilsmeier reagent to the solution of 2,6-diethylphenol at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6.5 hours.[3]

  • Cool the mixture back to 0 °C and add a solution of sodium acetate (249 mmol, 20.4 g) in water (200 mL). Stir for 10 minutes at 0 °C.

  • Dilute the reaction mixture with water and extract with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanistic logic of the Duff reaction, a preferred method for this synthesis.

cluster_0 Reagent Activation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis and Product Formation A Hexamethylenetetramine (HMTA) B Protonation in Acidic Medium A->B C Formation of Electrophilic Iminium Ion B->C E Attack on Iminium Ion at para-position C->E D 2,6-Diethylphenol D->E F Formation of Benzylamine Intermediate E->F G Hydrolysis of Intermediate F->G H This compound G->H

Caption: Mechanism of the Duff reaction for 2,6-diethylphenol.

References

Application Notes and Protocols: Synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-diethyl-4-hydroxybenzaldehyde, a valuable substituted phenolic aldehyde intermediate in the development of various bioactive molecules and materials. The synthesis is achieved through the formylation of 2,6-diethylphenol via the Duff reaction, a well-established method for the para-formylation of sterically hindered phenols. This protocol outlines the necessary reagents, equipment, and procedural steps, along with safety precautions and characterization methods.

Introduction

This compound is an aromatic compound of interest in medicinal chemistry and materials science due to its structural motifs, which can be found in various antioxidants and as a precursor to more complex molecular architectures. The presence of the aldehyde functional group provides a reactive site for further chemical modifications, making it a key building block in organic synthesis. The Duff reaction, which utilizes hexamethylenetetramine in an acidic medium, is a suitable method for the regioselective formylation of 2,6-disubstituted phenols at the para-position.[1][2] This document presents a comprehensive protocol adapted from established procedures for similar phenolic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in Table 1.

Table 1: Physicochemical Data of 2,6-Diethylphenol and this compound

Property2,6-Diethylphenol (Starting Material)This compound (Product)
Molecular Formula C₁₀H₁₄OC₁₁H₁₄O₂
Molecular Weight 150.22 g/mol 178.23 g/mol
Appearance Solid-
CAS Number 1006-59-369574-07-8
Topological Polar Surface Area 20.23 Ų37.3 Ų
LogP 2.5172.2

Synthesis Protocol: Duff Reaction

This protocol describes the formylation of 2,6-diethylphenol using hexamethylenetetramine and trifluoroacetic acid.

Materials and Reagents
  • 2,6-Diethylphenol (≥98%)

  • Hexamethylenetetramine (≥99%)

  • Trifluoroacetic acid (TFA, ≥99%)

  • Diethyl ether (anhydrous)

  • Sodium carbonate (Na₂CO₃)

  • Chloroform

  • Pentane

  • Ice

  • Water (deionized)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Filtration apparatus

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-diethylphenol (1.0 equivalent) and hexamethylenetetramine (1.0 to 2.0 equivalents).

  • Addition of Acid: Carefully add trifluoroacetic acid to the flask. The amount of TFA should be sufficient to act as both a reagent and a solvent.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator to remove the trifluoroacetic acid.

  • Hydrolysis: Add the concentrated residue to ice water and stir for approximately 15 minutes.

  • Neutralization and Extraction: Basify the aqueous mixture with sodium carbonate and extract the product with diethyl ether.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as chloroform/pentane.

Key Reaction Parameters

A summary of the key reaction parameters is provided in Table 2.

Table 2: Key Reaction Parameters for the Synthesis of this compound

ParameterValue/Condition
Starting Material 2,6-Diethylphenol
Formylating Agent Hexamethylenetetramine
Acid/Solvent Trifluoroacetic Acid
Reaction Temperature Reflux
Reaction Time ~12 hours (monitor by TLC)
Work-up Aqueous hydrolysis followed by extraction
Purification Recrystallization (e.g., Chloroform/Pentane)

Safety Precautions

  • 2,6-Diethylphenol: Harmful if swallowed and causes skin and eye irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hexamethylenetetramine: Flammable solid that may cause an allergic skin reaction.[4] Keep away from heat and open flames.

  • Trifluoroacetic Acid: Causes severe skin burns and eye damage.[5][6][7] It is highly corrosive and should be handled in a fume hood with appropriate PPE, including acid-resistant gloves and a face shield.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of this compound.

  • Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify the characteristic functional groups, such as the hydroxyl (-OH) and aldehyde (-CHO) groups.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product.

  • Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

Diagrams

Reaction Pathway

Caption: Synthesis of this compound.

Experimental Workflow

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization A Combine 2,6-Diethylphenol and Hexamethylenetetramine B Add Trifluoroacetic Acid A->B C Heat to Reflux (~12h) B->C D Cool and Concentrate C->D E Hydrolyze with Ice Water D->E F Neutralize and Extract E->F G Dry and Concentrate F->G H Recrystallize G->H I Obtain Purified Product H->I J NMR, IR, MS, Melting Point I->J

Caption: Experimental workflow for synthesis and characterization.

References

Applications of 3,5-Diethyl-4-hydroxybenzaldehyde in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde is a sterically hindered phenolic aldehyde with significant potential in various fields of organic synthesis. The presence of the aldehyde functional group allows for a wide range of chemical transformations, while the hindered phenolic moiety imparts antioxidant properties to its derivatives. Although specific literature on this compound is limited, its applications can be largely extrapolated from its close analogues, 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. These compounds are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other functional organic materials. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this class of compounds.

Synthesis of 3,5-Disubstituted-4-hydroxybenzaldehydes

The synthesis of 3,5-disubstituted-4-hydroxybenzaldehydes is a crucial first step for their application in further organic synthesis. A common method involves the formylation of the corresponding 2,6-disubstituted phenol.

Application Note:

The formylation of 2,6-diethylphenol provides a direct route to this compound. Various formylation methods can be employed, including the Duff reaction (using hexamethylenetetramine in acidic medium) and the Reimer-Tiemann reaction (using chloroform in basic medium). The choice of method can influence the yield and purity of the final product. An alternative approach is the oxidation of the corresponding 4-methyl-2,6-disubstituted phenol.

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde (A Representative Example)

This protocol describes the cobalt-catalyzed aerobic oxidation of 2,6-dimethyl-4-methylphenol (not a direct synthesis of the title compound, but a relevant synthesis of a close analogue).[1]

Materials:

  • 2,6-Dimethyl-4-methylphenol

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Sodium hydroxide (NaOH)

  • Ethylene glycol (EG)

  • Water (H₂O)

  • Oxygen (O₂)

  • Hydrochloric acid (HCl), 2% solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a reaction vessel, a mixture of 2,6-dimethyl-4-methylphenol (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol, 12 mg), and NaOH (5.0 mmol, 0.2 g) in a solvent mixture of EG (5.0 mL) and H₂O (0.25 mL) is prepared.

  • The mixture is stirred while bubbling oxygen (1.0 atm) through it at 50 °C for 12 hours.

  • After the reaction is complete, hydrochloric acid (10.0 mL, 2%) and chloroform (10.0 mL) are added to the reaction mixture.

  • The chloroform phase is separated, and the aqueous phase is further extracted with chloroform (2 x 10.0 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent to afford 3,5-dimethyl-4-hydroxybenzaldehyde.

Quantitative Data:

ReactantMoles (mmol)Catalyst Loading (mol%)Solvent System (v/v)Temperature (°C)Time (h)Yield (%)
2,6-Dimethyl-4-methylphenol5.01.0EG/H₂O (20:1)501288

Intermediate in Pharmaceutical Synthesis

Sterically hindered 4-hydroxybenzaldehydes are crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The dimethyl analogue is a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, used in the treatment of HIV.[2]

Application Note:

The synthesis of Etravirine involves the conversion of 3,5-dimethyl-4-hydroxybenzaldehyde to the corresponding nitrile, which then undergoes a series of reactions to build the final drug molecule. This highlights the importance of the aldehyde functionality as a precursor to other functional groups.

etravirine_synthesis start 2,6-Dimethylphenol aldehyde 3,5-Dimethyl-4- hydroxybenzaldehyde start->aldehyde Formylation nitrile 4-Cyano-2,6- dimethylphenol aldehyde->nitrile Oximation then Dehydration etravirine Etravirine nitrile->etravirine Multi-step synthesis

Caption: Synthetic pathway to Etravirine.

Experimental Protocol: Conversion of Aldehyde to Nitrile (General Procedure)

Materials:

  • 3,5-Disubstituted-4-hydroxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium formate

  • Formic acid

Procedure:

  • A mixture of 3,5-disubstituted-4-hydroxybenzaldehyde, hydroxylamine hydrochloride, and sodium formate in formic acid is heated.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

Monomer for Polymer Synthesis

The bifunctional nature of this compound (an aldehyde and a phenol) makes it a suitable monomer for the synthesis of various polymers, such as polyazomethines and phenolic resins. The resulting polymers often exhibit enhanced thermal stability and antioxidant properties.[3]

Application Note:

Polyazomethines, also known as poly(Schiff base)s, are synthesized through the polycondensation of a dialdehyde with a diamine. This compound can be used to synthesize polymers with pendant hydroxyl groups, which can further be modified or contribute to the polymer's properties. These polymers have potential applications in high-performance materials and electronics.

polyazomethine_synthesis aldehyde 3,5-Diethyl-4- hydroxybenzaldehyde polymer Polyazomethine aldehyde->polymer diamine Aromatic Diamine (e.g., p-phenylenediamine) diamine->polymer Polycondensation

Caption: Synthesis of a polyazomethine.

Experimental Protocol: Synthesis of a Polyazomethine (General Procedure)

Materials:

  • This compound

  • An aromatic diamine (e.g., p-phenylenediamine, 4,4'-oxydianiline)

  • N,N-Dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

Procedure:

  • In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in DMAc containing 5 wt% LiCl.

  • To the clear solution, add an equimolar amount of this compound.

  • Stir the resulting mixture at room temperature overnight.

  • Heat the polymerization mixture to an elevated temperature (e.g., 140 °C) for several hours.[4]

  • Cool the viscous solution and pour it into a large excess of water to precipitate the polymer.

  • Filter the fibrous polymer, wash it thoroughly with hot water, and dry it under vacuum.

Quantitative Data for a Representative Poly(ether-azomethine) Synthesis: [4]

Monomer 1Monomer 2SolventCatalystTemperature (°C)Time (h)Yield (%)Inherent Viscosity (dL/g)
1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane4,4'-OxydianilineDMAcLiCl1404990.32

Substrate for Condensation Reactions

The aldehyde group of this compound readily undergoes condensation reactions such as the Knoevenagel and Wittig reactions, providing access to a wide variety of derivatives with extended conjugation and potential biological activities.

Knoevenagel Condensation
Application Note:

The Knoevenagel condensation with active methylene compounds like malononitrile or ethyl cyanoacetate leads to the formation of α,β-unsaturated products. These products can serve as intermediates for the synthesis of more complex molecules, including pharmaceuticals and dyes. The reaction is typically catalyzed by a weak base.[5][6]

knoevenagel_condensation aldehyde 3,5-Diethyl-4- hydroxybenzaldehyde product α,β-Unsaturated Product aldehyde->product methylene Active Methylene Compound (e.g., Malononitrile) methylene->product Knoevenagel Condensation (Base catalyst)

Caption: Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (General Procedure)

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • Dissolve this compound and an equimolar amount of malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • The product often precipitates from the reaction mixture upon formation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Quantitative Data for Knoevenagel Condensation of various aldehydes with malononitrile: [7]

AldehydeActive Methylene CompoundCatalystSolventTemperatureYield (%)
BenzaldehydeMalononitrilePotassium phosphateEthanolRoom Temp.>80
4-ChlorobenzaldehydeMalononitrilePotassium phosphateEthanolRoom Temp.>80
4-MethoxybenzaldehydeMalononitrilePotassium phosphateEthanolRoom Temp.>80
Wittig Reaction
Application Note:

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. Reacting this compound with a phosphonium ylide allows for the specific formation of a carbon-carbon double bond, leading to stilbene and other vinyl derivatives. The stereoselectivity of the reaction (E/Z isomerism) depends on the nature of the ylide.[8] It is often necessary to protect the phenolic hydroxyl group before performing the Wittig reaction to avoid side reactions due to its acidity.[9]

wittig_reaction aldehyde Protected 3,5-Diethyl-4- hydroxybenzaldehyde alkene Alkene Derivative (e.g., Stilbene) aldehyde->alkene Wittig Reaction ylide Phosphonium Ylide ylide->alkene deprotection Deprotection alkene->deprotection

Caption: Wittig reaction workflow.

Experimental Protocol: Synthesis of a Stilbene Derivative (General Procedure)

Materials:

  • Protected this compound (e.g., as a silyl ether)

  • A suitable benzyltriphenylphosphonium salt

  • A strong base (e.g., potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the benzyltriphenylphosphonium salt in anhydrous THF. Cool the suspension to 0 °C and add the strong base portion-wise. Stir the mixture at 0 °C for 1 hour to form the ylide.

  • Aldehyde Addition: Add a solution of the protected this compound in anhydrous THF to the ylide suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Purify the crude product by flash column chromatography.

  • Deprotection: If necessary, deprotect the hydroxyl group using appropriate conditions (e.g., TBAF for silyl ethers).

Antioxidant Properties

The sterically hindered phenolic structure of this compound and its derivatives confers significant antioxidant properties. The bulky ethyl groups adjacent to the hydroxyl group enhance the stability of the phenoxyl radical formed upon hydrogen atom donation, making these compounds effective radical scavengers.[10]

Application Note:

The antioxidant activity can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[11] These properties are valuable in applications ranging from polymer stabilization to the development of therapeutic agents for diseases associated with oxidative stress.

Protocol: DPPH Radical Scavenging Assay (General Procedure)[10][12]

Materials:

  • This compound or its derivative

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Positive controls (e.g., Ascorbic acid, Trolox, BHT)

  • 96-well microplate or spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound in methanol.

  • Assay: In a 96-well plate, add a specific volume of each concentration of the test compound solution to the wells. Then, add the DPPH solution to each well. A control well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • Data Analysis: The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Quantitative Data for Antioxidant Activity of a Flavonoid Analogue: [12]

CompoundDPPH Radical Scavenging (%) (30 min)Inhibition of Lipid Peroxidation (%)
6-bromo-flavanone analogue29.321.1
6-chloro-flavanone analogue32.059.3
Arylidene flavanone 570.877.4

Conclusion

While direct experimental data for this compound is not extensively available, the well-documented chemistry of its analogues provides a strong foundation for its potential applications in organic synthesis. Its utility as a precursor for pharmaceuticals, a monomer for high-performance polymers, and a substrate for fundamental organic transformations, coupled with the inherent antioxidant properties of its derivatives, makes it a compound of significant interest for further research and development. The protocols and data presented herein serve as a valuable guide for researchers exploring the synthetic potential of this versatile molecule.

References

The Emerging Potential of 3,5-Diethyl-4-hydroxybenzaldehyde as a Versatile Chemical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Diethyl-4-hydroxybenzaldehyde is a substituted aromatic aldehyde with significant potential as a chemical intermediate in various fields, including pharmaceutical synthesis and polymer chemistry. Its molecular structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and flanking ethyl groups, provides a unique combination of reactivity and steric hindrance. While specific literature on this compound is limited, its close structural analogs, 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde, are well-documented as crucial building blocks for bioactive molecules and polymer additives. This document provides detailed application notes and experimental protocols, drawing upon the established chemistry of these analogs to project the utility of the diethyl variant.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound and its common analogs is presented below for comparative analysis.

PropertyThis compound3,5-Dimethyl-4-hydroxybenzaldehyde3,5-Di-tert-butyl-4-hydroxybenzaldehyde
CAS Number 69574-07-82233-18-3[1]1620-98-0[2]
Molecular Formula C₁₁H₁₄O₂C₉H₁₀O₂[1]C₁₅H₂₂O₂[2]
Molecular Weight 178.23 g/mol 150.17 g/mol [1]234.33 g/mol [2]
Melting Point Not available112-114 °C[3]Not available
Boiling Point Not availableNot availableNot available
Appearance Not availableWhite solidNot available

Applications in Pharmaceutical Synthesis

The sterically hindered phenolic aldehyde structure is a valuable pharmacophore. It is anticipated that this compound will serve as a key starting material for the synthesis of various therapeutic agents, analogous to its dimethyl and di-tert-butyl counterparts.

Synthesis of Novel Kinase Inhibitors

Derivatives of hindered 4-hydroxybenzaldehydes have shown potent inhibitory activity against various protein tyrosine kinases (PTKs), which are crucial targets in cancer therapy. For instance, 2-{(3,5-di-tert-butyl-4-hydroxyphenyl)methylene}-4-cyclopentene-1,3-dione (TX-1123) is a multi-kinase inhibitor. A similar synthetic strategy can be proposed for a diethyl analog.

Proposed Experimental Protocol: Synthesis of a 3,5-Diethyl-4-hydroxyphenyl-methylene-cyclopentene-1,3-dione

  • Reaction: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-cyclopentene-1,3-dione in ethanol.

  • Catalysis: Add a catalytic amount of piperidine to the solution.

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Further purify the crude product by silica gel column chromatography.[4]

Signaling Pathway Inhibition by Kinase Inhibitors

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Kinase_Inhibitor 3,5-Diethyl-4-hydroxyphenyl derivative Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Proposed inhibitory action on a generic receptor tyrosine kinase signaling pathway.

Synthesis of Antioxidant Flavonoid Analogues

The hindered phenolic moiety is a well-known antioxidant pharmacophore. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde is a precursor for flavonoid analogues with significant free radical scavenging properties.[4] A similar application is envisaged for the diethyl derivative.

Proposed Experimental Protocol: Synthesis of a Chalcone Precursor for Flavonoid Analogues

  • Reaction: To a stirred solution of an appropriate 2'-hydroxyacetophenone (1.0 mmol) and this compound (1.2 mmol) in ethanol (10 mL), add 50% aqueous KOH (2.0 mL) dropwise at 0°C.

  • Reaction Conditions: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Workup: Pour the reaction mixture into ice water (50 mL) and acidify with 1 mol/L HCl to pH 3-4.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the chalcone.

Antioxidant Mechanism

G Flavonoid_Analogue Flavonoid Analogue (with hindered phenol) Stable_Radical Stable Flavonoid Radical Flavonoid_Analogue->Stable_Radical H• donation Free_Radical Reactive Oxygen Species (ROS) Neutralized_Species Neutralized Species Free_Radical->Neutralized_Species

Caption: Free radical scavenging mechanism by a hindered phenolic flavonoid analogue.[4]

Applications in Polymer Chemistry

Hindered phenolic compounds are widely used as primary antioxidants to protect polymers from thermo-oxidative degradation.[5] The structural features of this compound suggest its utility as a polymer stabilizer.

Primary Antioxidant for Polyolefins

The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to terminate radical chain reactions that lead to polymer degradation.[6]

Proposed Experimental Protocol: Evaluation of Antioxidant Performance in Polypropylene

  • Compounding: Dry-blend polypropylene pellets with 0.1-0.5 wt% of this compound.

  • Extrusion: Melt-compound the blend using a twin-screw extruder.

  • Sample Preparation: Prepare test specimens by injection molding or compression molding.

  • Performance Testing:

    • Oxidation Induction Time (OIT): Measure the thermal oxidative stability using Differential Scanning Calorimetry (DSC) according to ASTM D3895.

    • Melt Flow Rate (MFR): Evaluate the change in melt viscosity after multiple extrusion cycles.

    • Mechanical Properties: Assess the retention of tensile strength and elongation at break after accelerated oven aging.

Experimental Workflow for Polymer Antioxidant Evaluation

G Blending Dry Blending (Polymer + Antioxidant) Compounding Melt Compounding (Extrusion) Blending->Compounding Specimen_Prep Specimen Preparation (Molding) Compounding->Specimen_Prep Testing Performance Testing (OIT, MFR, Mechanical) Specimen_Prep->Testing

Caption: General workflow for the evaluation of polymer antioxidants.[5]

Synthesis of Polymeric Stabilizers

The aldehyde functionality of this compound allows for its incorporation into polymeric structures, leading to stabilizers with higher molecular weight and lower volatility.

Proposed Experimental Protocol: Synthesis of a Polyazomethine with Antioxidant Moieties

  • Reaction: Dissolve equimolar amounts of this compound and a diamine (e.g., melamine) in a suitable solvent like DMSO.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to facilitate condensation polymerization.

  • Isolation: Isolate the resulting polyazomethine by precipitation in a non-solvent, followed by filtration and drying.

  • Characterization: Characterize the polymer using techniques such as FTIR and NMR spectroscopy to confirm its structure.

Conclusion

While direct experimental data for this compound is not extensively available, the well-established chemistry of its dimethyl and di-tert-butyl analogs provides a strong foundation for its potential applications. As a chemical intermediate, it holds promise in the development of novel pharmaceuticals and advanced polymer systems. The protocols and workflows presented here, adapted from related compounds, offer a starting point for researchers to explore the utility of this versatile molecule. Further investigation is warranted to fully elucidate its specific reaction kinetics, biological activities, and performance characteristics.

References

Application Notes and Protocols: 3,5-Diethyl-4-hydroxybenzaldehyde in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Phenolic Building Block

3,5-Diethyl-4-hydroxybenzaldehyde is a substituted phenolic aldehyde with significant potential in polymer chemistry. Its molecular structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and sterically shielding ethyl groups, makes it a valuable monomer for the synthesis of functional polymers and an effective antioxidant additive. The presence of the aldehyde functionality allows for its incorporation into polymer backbones through reactions like polycondensation, while the hindered phenolic hydroxyl group can terminate oxidative degradation processes. While direct literature on the applications of this compound in polymer chemistry is limited, its properties and reactivity can be inferred from extensive research on structurally similar compounds such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 4-hydroxybenzaldehyde.

This document provides a prospective analysis of its applications, drawing parallels from these well-studied analogs to provide detailed experimental protocols and potential performance data.

Potential Applications in Polymer Chemistry

The bifunctional nature of this compound allows for its use in two primary areas: as a monomer for the synthesis of novel polymers and as a stabilizing agent for existing polymeric materials.

Monomer for Polymer Synthesis

The aldehyde and hydroxyl functionalities enable its participation in various polymerization reactions:

  • Polyazomethine Synthesis: The aldehyde group can readily undergo condensation polymerization with various aliphatic and aromatic diamines to yield polyazomethines (also known as Schiff base polymers). These polymers are known for their thermal stability and potential applications in chelation and as precursors for conductive materials.

  • Polyester and Polyacetal Synthesis: While the phenolic hydroxyl group has lower reactivity than aliphatic alcohols in esterification, it can be utilized in polyester synthesis under specific conditions. Furthermore, the aldehyde group can react with diols to form polyacetals, introducing the functional phenolic moiety into the polymer backbone. Research on polymers derived from 4-hydroxybenzaldehyde suggests that resulting polyesters can exhibit good thermal and mechanical properties.[1]

  • Phenolic Resin Production: Similar to other phenols, it can be used in the synthesis of phenolic resins by reacting with formaldehyde under acidic or basic conditions. The resulting resins would possess inherent antioxidant properties due to the hindered phenolic structure.

Antioxidant for Polymer Stabilization

The sterically hindered phenolic hydroxyl group in this compound is a key feature for its application as a primary antioxidant for a wide range of polymers, including polyolefins, styrenics, and elastomers.

Mechanism of Action: During polymer degradation initiated by heat, light, or mechanical stress, free radicals are formed. The hindered phenol donates a hydrogen atom from its hydroxyl group to these highly reactive polymer radicals (R•) and peroxy radicals (ROO•), neutralizing them and terminating the degradation chain reaction. The resulting phenoxyl radical is stabilized by the steric hindrance of the adjacent ethyl groups, which prevents it from initiating new degradation chains.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar compounds and are expected to be applicable to this compound with minor modifications.

Protocol 1: Synthesis of a Polyazomethine from this compound and Melamine

Objective: To synthesize a thermally stable and potentially antioxidant polyazomethine.

Materials:

  • This compound

  • Melamine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thermometer

  • Nitrogen inlet and outlet

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet/outlet, dissolve equimolar amounts of this compound and melamine in anhydrous DMSO.

  • Purge the flask with nitrogen gas for 15 minutes to create an inert atmosphere.

  • Heat the reaction mixture to 160-180°C with continuous stirring under a gentle flow of nitrogen.

  • Maintain the reaction at this temperature for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Filter the precipitated polymer using a Buchner funnel and wash it thoroughly with methanol to remove unreacted monomers and solvent.

  • Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterize the resulting polyazomethine using FTIR and NMR spectroscopy to confirm its structure.

Protocol 2: Evaluation of Antioxidant Performance in Polypropylene

Objective: To assess the effectiveness of this compound as a thermo-oxidative stabilizer in polypropylene.

Materials:

  • Polypropylene (PP) powder or pellets

  • This compound

  • Acetone

Equipment:

  • Twin-screw extruder

  • Compression molder or injection molder

  • Differential Scanning Calorimeter (DSC)

  • Melt Flow Indexer (MFI)

  • Universal Testing Machine

  • Forced-air oven

Procedure:

  • Compounding:

    • Prepare a stock solution of this compound in acetone.

    • Add the desired amount of the antioxidant solution (typically 0.1-0.5 wt%) to the polypropylene powder and mix thoroughly.

    • Evaporate the solvent completely.

    • Melt-blend the mixture using a twin-screw extruder. A typical temperature profile for polypropylene ranges from 190°C to 220°C.

    • Cool the extruded strands in a water bath and pelletize them.

    • Prepare a control sample of polypropylene without the antioxidant under the same conditions.

  • Specimen Preparation:

    • Dry the pellets in an oven at 80°C for at least 4 hours.

    • Prepare standardized test specimens (e.g., dumbbell-shaped for tensile testing) by compression molding or injection molding.

  • Accelerated Aging:

    • Place the test specimens in a forced-air oven at a specified temperature (e.g., 150°C) for various time intervals.

  • Performance Evaluation:

    • Oxidation Induction Time (OIT) Measurement (ASTM D3895):

      • Place a small sample (5-10 mg) of the stabilized polymer into an aluminum DSC pan.

      • Heat the sample to 200°C under a nitrogen atmosphere.

      • Once stabilized, switch the gas to oxygen at a constant flow rate.

      • Record the time until the onset of the exothermic oxidation peak. A longer OIT indicates better oxidative stability.

    • Melt Flow Rate (MFR) Measurement (ASTM D1238):

      • Measure the MFR of the aged and unaged samples. An increase in MFR after aging indicates polymer chain scission and degradation.

    • Mechanical Property Testing:

      • Perform tensile tests on the aged and unaged specimens to measure properties such as tensile strength and elongation at break. A smaller reduction in these properties compared to the unstabilized control indicates effective stabilization.

Data Presentation

The following tables present hypothetical but plausible data based on the expected performance of a hindered phenolic antioxidant like this compound, drawing comparisons with a standard antioxidant and an unstabilized control.

Table 1: Oxidative Induction Time (OIT) of Stabilized Polypropylene

StabilizerConcentration (wt%)OIT at 200°C (minutes)
None (Control)0< 1
This compound0.115 - 25
Commercial Hindered Phenol0.120 - 30

Table 2: Retention of Mechanical Properties of Polypropylene after Aging at 150°C for 100 hours

StabilizerConcentration (wt%)Tensile Strength Retention (%)Elongation at Break Retention (%)
None (Control)0< 10< 5
This compound0.170 - 8560 - 75
Commercial Hindered Phenol0.180 - 9570 - 85

Visualizations

Signaling Pathways and Workflows

antioxidant_mechanism Polymer Polymer (RH) Initiation Initiation (Heat, UV, Stress) Polymer->Initiation R_radical Polymer Radical (R•) Polymer->R_radical Initiation->R_radical O2 Oxygen (O2) R_radical->O2 + O2 ROO_radical Peroxy Radical (ROO•) O2->ROO_radical ROO_radical->Polymer + RH (Propagation) Antioxidant Hindered Phenol (ArOH) (this compound) ROO_radical->Antioxidant Radical Trapping Degradation Degradation Products (Chain Scission, Crosslinking) ROO_radical->Degradation Stable_Radical Stable Phenoxyl Radical (ArO•) Antioxidant->Stable_Radical H• donation experimental_workflow cluster_prep 1. Sample Preparation cluster_aging 2. Accelerated Aging cluster_analysis 3. Performance Analysis cluster_eval 4. Evaluation Polymer Polymer Resin Blending Melt Blending (Extrusion) Polymer->Blending Antioxidant This compound Antioxidant->Blending Specimen Specimen Preparation (Molding) Blending->Specimen Aging Thermal Aging (Forced-air oven) Specimen->Aging OIT OIT (DSC) Aging->OIT MFR MFR Aging->MFR Mechanical Mechanical Testing Aging->Mechanical Data Data Analysis & Comparison OIT->Data MFR->Data Mechanical->Data

References

Application Notes and Protocols: 3,5-Diethyl-4-hydroxybenzaldehyde as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-diethyl-4-hydroxybenzaldehyde as a versatile building block for the synthesis of a variety of potentially bioactive molecules. This document details its application in the synthesis of analogues of known pharmaceuticals and in the generation of compound classes with established pharmacological relevance, such as chalcones and Schiff bases.

Introduction

This compound is a sterically hindered aromatic aldehyde. The presence of two ethyl groups ortho to the hydroxyl moiety and a reactive aldehyde function makes it an attractive starting material for the synthesis of novel pharmaceutical agents. The hydroxyl group can be functionalized or can participate in directing further reactions, while the aldehyde group is a versatile handle for a wide range of chemical transformations, including condensations, oxidations, and reductions. Its structural similarity to other 3,5-disubstituted-4-hydroxybenzaldehydes, which are known precursors to active pharmaceutical ingredients (APIs), suggests its potential in drug discovery and development.

Key Applications in Pharmaceutical Synthesis

The unique structural features of this compound make it a suitable precursor for several classes of compounds with significant pharmacological activities:

  • Diarylpyrimidine Analogues (NNRTIs): The closely related 3,5-dimethyl-4-hydroxybenzaldehyde is a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, used in the treatment of HIV-1.[1][2][3][4] The diethyl analogue can be employed to create novel diarylpyrimidine derivatives with potentially altered pharmacokinetic and pharmacodynamic properties.

  • Chalcone Derivatives: Through Claisen-Schmidt condensation with various acetophenones, this compound can be converted into chalcones. Chalcones are a class of compounds known for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[5][6][7][8]

  • Schiff Base Derivatives: The aldehyde functionality readily reacts with primary amines to form Schiff bases. These compounds have been extensively investigated for their potential as anticancer, antibacterial, and antifungal agents.[9][10][11]

Section 1: Synthesis of a Diarylpyrimidine Analogue

This section outlines a synthetic pathway for a novel diarylpyrimidine, an analogue of Etravirine, using this compound as a starting point.

Experimental Protocol: Synthesis of a 3,5-Diethyl-Substituted Etravirine Analogue

Stage 1: Oximation and Nitrile Formation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as formic acid.

  • Oximation: Add hydroxylamine hydrochloride (1.1 eq) to the solution and reflux the mixture for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Dehydration to Nitrile: After cooling, add a dehydrating agent like acetic anhydride and heat the mixture to reflux for an additional 2-3 hours to form 3,5-diethyl-4-hydroxybenzonitrile.

  • Workup and Isolation: Pour the cooled reaction mixture into ice water to precipitate the product. Filter the solid, wash with water until neutral, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure nitrile intermediate.

Stage 2: Coupling with 5-bromo-2,4,6-trichloropyrimidine

  • Reaction Setup: In a three-necked flask equipped with a condenser and under an inert atmosphere (e.g., nitrogen), dissolve 3,5-diethyl-4-hydroxybenzonitrile (1.0 eq) and 5-bromo-2,4,6-trichloropyrimidine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1 eq), dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Stage 3: Subsequent Aminations to Yield the Final Analogue

The product from Stage 2 can then be subjected to sequential nucleophilic aromatic substitution reactions with 4-aminobenzonitrile and finally with ammonia to yield the Etravirine analogue. These steps typically require elevated temperatures and may be performed in a sealed vessel.[3][4]

G A 3,5-Diethyl-4- hydroxybenzaldehyde B 3,5-Diethyl-4- hydroxybenzonitrile A->B NH2OH.HCl, Ac2O C Coupled Pyrimidine Intermediate B->C 5-bromo-2,4,6- trichloropyrimidine, DIPEA D Etravirine Analogue C->D 1. 4-aminobenzonitrile 2. NH3 cluster_RT HIV-1 Reverse Transcriptase ActiveSite Active Site ViralDNA ViralDNA ActiveSite->ViralDNA RNA to DNA (Blocked) NNRTIPocket NNRTI Binding Pocket NNRTIPocket->ActiveSite Allosteric Inhibition Etravirine Etravirine Etravirine->NNRTIPocket Binds to ViralRNA ViralRNA ViralRNA->ActiveSite Binds to Inhibition Inhibition Reactants This compound + Substituted Acetophenone Reaction Claisen-Schmidt Condensation (NaOH, Ethanol) Reactants->Reaction Product Chalcone Derivative Reaction->Product Chalcone Chalcone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Chalcone->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c Release Bax->Mitochondrion Promotes Cytochrome c Release CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application Note: Formylation of 2,6-Diethylphenol to Synthesize 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the para-formylation of 2,6-diethylphenol to produce 3,5-diethyl-4-hydroxybenzaldehyde. The procedure is based on the Duff reaction, a well-established method for the formylation of electron-rich aromatic compounds. Given that the ortho positions of 2,6-diethylphenol are sterically hindered by the ethyl groups, the formylation is directed to the para position. This method is particularly relevant for researchers in medicinal chemistry and materials science, where substituted hydroxybenzaldehydes are valuable intermediates.

Introduction

Substituted phenolic aldehydes are crucial building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and polymers. The formylation of phenols, the introduction of a formyl (-CHO) group onto the aromatic ring, is a fundamental transformation in organic chemistry. Several methods exist for this purpose, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.

The Duff reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[1][2][3][4] This method is particularly effective for the formylation of highly activated phenols. A key advantage of the Duff reaction is its tendency to yield the ortho-isomer; however, when the ortho positions are blocked, as in the case of 2,6-disubstituted phenols, formylation occurs at the para position.[1][2] For instance, the formylation of 2,6-dimethylphenol using the Duff reaction has been reported to yield 4-formyl-2,6-dimethylphenol with high efficiency.[2] This precedent strongly suggests its applicability for the synthesis of this compound from 2,6-diethylphenol.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the formylation of 2,6-diethylphenol.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2,6-DiethylphenolReagentSigma-Aldrich1006-59-3
Hexamethylenetetramine (Hexamine)ACS ReagentFisher Scientific100-97-0
Glacial Acetic AcidACS ReagentVWR64-19-7
Hydrochloric Acid (HCl), 37%ACS ReagentJ.T. Baker7647-01-0
Diethyl EtherACS ReagentEMD Millipore60-29-7
Sodium Sulfate (anhydrous)ACS ReagentSigma-Aldrich7757-82-6
Silica Gel (for column chromatography)230-400 meshSorbent Technologies7631-86-9
n-HexaneHPLC GradeFisher Scientific110-54-3
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • TLC plates (silica gel 60 F254)

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-diethylphenol (10.0 g, 66.6 mmol) and hexamethylenetetramine (13.9 g, 99.9 mmol).

  • Addition of Solvent: To the flask, add 100 mL of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain the reflux for 5 hours. The color of the reaction mixture is expected to change.

  • Hydrolysis: After the reflux period, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of a 1:1 (v/v) solution of water and concentrated hydrochloric acid. Stir the mixture for 1 hour to hydrolyze the intermediate imine.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Finally, wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent (e.g., starting with a 95:5 ratio and gradually increasing the polarity). Monitor the separation by Thin Layer Chromatography (TLC).

  • Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy and determine its melting point.

Data Presentation

Reagent Quantities and Reaction Parameters
ParameterValue
Mass of 2,6-Diethylphenol10.0 g (66.6 mmol)
Mass of Hexamethylenetetramine13.9 g (99.9 mmol)
Volume of Glacial Acetic Acid100 mL
Reaction TemperatureReflux (~118 °C)
Reaction Time5 hours
Expected Yield70-85%
Physicochemical Properties of the Product
PropertyValueReference
Molecular FormulaC₁₁H₁₄O₂N/A
Molecular Weight178.23 g/mol [5]
AppearanceExpected to be a crystalline solidN/A
Boiling Point (predicted)289.1 °C at 760 mmHg[5]
Density (predicted)1.079 g/cm³[5]
CAS Number69574-07-8[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants 2,6-Diethylphenol + Hexamethylenetetramine + Glacial Acetic Acid Reflux Reflux at 118 °C for 5 hours Reactants->Reflux Hydrolysis Acidic Hydrolysis (HCl/H₂O) Reflux->Hydrolysis Extraction Diethyl Ether Extraction Hydrolysis->Extraction Washing Washing with H₂O and NaHCO₃ Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Rotary Evaporation Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product 3,5-Diethyl-4- hydroxybenzaldehyde Chromatography->Product duff_reaction phenol 2,6-Diethylphenol intermediate Addition Intermediate phenol->intermediate Electrophilic Aromatic Substitution hexamine Hexamethylenetetramine (Hexamine) iminium Electrophilic Iminium Ion (from Hexamine + H⁺) hexamine->iminium Protonation iminium->intermediate hydrolysis Acidic Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

References

Application Notes and Protocols for the Characterization of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3,5-Diethyl-4-hydroxybenzaldehyde. Due to the limited availability of specific experimental data for this compound, the protocols provided are based on established methods for closely related analogs, such as 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. These protocols should serve as a robust starting point for method development and validation.

Overview of Analytical Techniques

The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques to determine its purity, identity, and structure. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification, quantification, and analysis of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: For preliminary analysis and quantification.

  • Thermal Analysis (e.g., DSC, TGA): To determine melting point and thermal stability.

Quantitative Data Summary

The following tables summarize the available and predicted quantitative data for this compound and its common analogs for comparative purposes.

Table 1: Physical and Chromatographic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Predicted XlogP
This compoundC₁₁H₁₄O₂178.23289.1 at 760 mmHg[1]2.2[2]
3,5-Dimethyl-4-hydroxybenzaldehydeC₉H₁₀O₂150.17-0.8[3]
3,5-Di-tert-butyl-4-hydroxybenzaldehydeC₁₅H₂₂O₂234.33-4.4[4]

Table 2: Spectroscopic Data

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Absorptions (cm⁻¹)Predicted MS (m/z) [M+H]⁺
This compoundData not availableData not availableData not available179.10666[2]
3,5-Dimethyl-4-hydroxybenzaldehydeSee PubChem CID 75222[3]See SpectraBase c_2c5UJZBC7zc[5]See PubChem CID 75222151.07536
3,5-Di-tert-butyl-4-hydroxybenzaldehydeSee PubChem CID 73219[4]See ChemicalBook CB7711909[6]~3640 (O-H), ~1680 (C=O)[7]235.16926

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized reverse-phase HPLC method suitable for the purity determination of this compound.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solution E Inject Sample B->E C Prepare Sample Solution C->E D->E Ready F Data Acquisition E->F G Peak Integration F->G H Quantification G->H

Caption: Workflow for HPLC analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reference standard of this compound (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Methanol (HPLC grade).

  • Formic acid or Phosphoric acid (analytical grade).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution. Prepare working standards by further dilution.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution. Filter the final solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 280 nm (or determined by UV-Vis scan)

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the identification of this compound.

Workflow for GC-MS Analysis

GCMS_Workflow A Sample Preparation B GC Injection A->B C Separation in GC Column B->C D Elution to MS C->D E Ionization (EI) D->E F Mass Analysis E->F G Detection F->G H Data Interpretation G->H

Caption: General workflow for GC-MS analysis.

Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Helium (carrier gas).

  • Methanol or Dichloromethane (GC grade).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent like methanol or dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow: Helium at 1 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample and acquire the data.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the obtained mass spectrum with a library or predicted fragmentation pattern.

NMR Spectroscopy

This provides a general protocol for acquiring ¹H and ¹³C NMR spectra for structural confirmation.

Logical Relationship of NMR Analysis Steps

NMR_Logic A Dissolve Sample in Deuterated Solvent B Place in NMR Tube A->B C Insert into Spectrometer B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Process Spectra (FT, Phasing, Baseline Correction) D->F E->F G Assign Signals F->G H Confirm Structure G->H

Caption: Logical flow of NMR for structural elucidation.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shifts using the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the signals to the respective protons and carbons in the molecule.

FTIR Spectroscopy

This protocol describes the acquisition of an FTIR spectrum to identify the functional groups present in this compound.

Instrumentation and Materials:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Solid sample of this compound.

Procedure:

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Spectrum Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups, such as the O-H stretch of the phenol, the C=O stretch of the aldehyde, and C-H stretches of the ethyl and aromatic groups.

This comprehensive guide provides the necessary foundational protocols for the analytical characterization of this compound, empowering researchers and professionals in their drug development and scientific endeavors.

References

Application Note: 1H NMR Analysis of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data analysis guide for the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-Diethyl-4-hydroxybenzaldehyde. This application note is intended to assist researchers in the structural elucidation and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science. The provided protocols and data interpretation are based on established principles of NMR spectroscopy and analysis of analogous compounds.

Introduction

This compound is an aromatic aldehyde characterized by a central benzene ring substituted with two ethyl groups, a hydroxyl group, and a formyl group. The structural features of this molecule give rise to a distinct ¹H NMR spectrum that can be used for its unambiguous identification and characterization. Understanding the chemical shifts, coupling constants, and integration of the various proton signals is crucial for confirming the molecular structure and assessing the purity of synthesized batches. This document outlines the experimental procedure for acquiring a high-quality ¹H NMR spectrum and provides a detailed interpretation of the spectral data.

Predicted ¹H NMR Spectral Data

Due to the limited availability of publicly accessible, fully assigned ¹H NMR spectra for this compound, the following data is a prediction based on the analysis of structurally similar compounds, such as 3,5-dimethyl-4-hydroxybenzaldehyde and other substituted benzaldehydes.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aldehyde Proton (-CHO)9.8 - 9.9Singlet (s)1HN/A
Aromatic Protons (Ar-H)7.6 - 7.7Singlet (s)2HN/A
Hydroxyl Proton (-OH)5.0 - 6.0Singlet (s, broad)1HN/A
Methylene Protons (-CH₂)2.6 - 2.8Quartet (q)4H~7.5
Methyl Protons (-CH₃)1.2 - 1.4Triplet (t)6H~7.5

Experimental Protocol

This section details the methodology for the preparation of a sample of this compound and the acquisition of its ¹H NMR spectrum.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Protocol:

  • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Securely cap the vial and gently vortex or sonicate until the sample is completely dissolved.

  • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants.

NMR Data Acquisition Protocol:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer are:

    • Pulse Program: zg30

    • Number of Scans: 16 to 64 (depending on sample concentration)

    • Receiver Gain: Set automatically

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: ~20 ppm

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Data Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound can be interpreted as follows:

  • Aldehyde Proton (δ 9.8 - 9.9): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its direct attachment to the sp² hybridized carbon. It appears as a sharp singlet as it has no neighboring protons to couple with.

  • Aromatic Protons (δ 7.6 - 7.7): The two protons on the aromatic ring are chemically equivalent due to the symmetry of the molecule. They appear as a singlet because they are symmetrically substituted and do not have adjacent, non-equivalent protons to couple with.

  • Hydroxyl Proton (δ 5.0 - 6.0): The chemical shift of the phenolic hydroxyl proton can vary depending on the concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with residual water in the solvent.

  • Methylene Protons (δ 2.6 - 2.8): The four protons of the two equivalent methylene groups are adjacent to the aromatic ring and a methyl group. They appear as a quartet due to coupling with the three protons of the neighboring methyl group (n+1 rule, 3+1=4).

  • Methyl Protons (δ 1.2 - 1.4): The six protons of the two equivalent methyl groups are the most shielded in the molecule. They appear as a triplet due to coupling with the two protons of the adjacent methylene group (n+1 rule, 2+1=3).

Visualizations

The following diagrams illustrate the structure of the molecule and the workflow for its analysis.

G 1H NMR Analysis Workflow Sample Sample Preparation (5-10 mg in 0.6 mL CDCl3) Acquisition Data Acquisition (400 MHz NMR) Sample->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Calibration Calibration (TMS at 0.00 ppm) Processing->Calibration Integration Integration of Signals Calibration->Integration Analysis Analysis of Chemical Shifts, Multiplicities, and Coupling Constants Integration->Analysis Structure Structure Confirmation Analysis->Structure

Application Notes and Protocols for 13C NMR Spectrum of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Diethyl-4-hydroxybenzaldehyde, a key organic intermediate. This document outlines the significance of the compound, the principles of 13C NMR for its characterization, a predicted data set, and a comprehensive experimental protocol for acquiring the spectrum.

Introduction and Significance

This compound is a substituted aromatic aldehyde. Aromatic aldehydes and their derivatives are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds, agrochemicals, and specialty polymers. The precise characterization of these molecules is paramount to ensure the purity and structural integrity of the final products. 13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule, making it an indispensable tool for structural elucidation and quality control.

Principles of 13C NMR Spectroscopy

13C NMR spectroscopy detects the magnetic properties of the ¹³C isotope. The chemical shift of each carbon atom in the spectrum is highly sensitive to its local electronic environment. This allows for the differentiation of individual carbon atoms within a molecule, providing a unique fingerprint of its structure.

Key features of a 13C NMR spectrum include:

  • Chemical Shift (δ): The position of a signal along the x-axis, measured in parts per million (ppm), which indicates the chemical environment of the carbon atom.

  • Number of Signals: The number of distinct signals corresponds to the number of non-equivalent carbon atoms in the molecule.

  • Signal Intensity: While not always strictly quantitative in standard 13C NMR, peak intensities can provide clues about the number of carbons represented by a signal, with quaternary carbons typically showing weaker signals.

For this compound, the symmetry of the molecule results in several chemically equivalent carbon atoms, which simplifies the spectrum.

Predicted 13C NMR Spectral Data

Due to the limited availability of direct experimental data for this compound, the following chemical shifts are predicted based on the analysis of structurally similar compounds, such as 3,5-dimethyl-4-hydroxybenzaldehyde and other substituted benzaldehydes, and established substituent effects in 13C NMR spectroscopy.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Coupled)Notes
C=O (Aldehyde)191 - 194SingletThe carbonyl carbon is significantly deshielded due to the electronegative oxygen atom.[1]
C-OH155 - 158SingletThe carbon atom attached to the hydroxyl group is deshielded.
C-CHO129 - 132SingletThe carbon atom to which the aldehyde group is attached.
C-CH2CH3133 - 136SingletThe two equivalent aromatic carbons attached to the ethyl groups.
C-H (Aromatic)128 - 131DoubletThe two equivalent aromatic carbons bearing a hydrogen atom.
-CH2-22 - 25TripletThe methylene carbons of the two equivalent ethyl groups.
-CH313 - 16QuartetThe methyl carbons of the two equivalent ethyl groups.

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Experimental Protocol

This section provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

4.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for aromatic compounds include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.[2]

ParameterRecommended ValuePurpose
Spectrometer Frequency100 MHz (for ¹³C on a 400 MHz ¹H instrument)Standard operating frequency for ¹³C nuclei.
Pulse Programzgpg30 (or similar with proton decoupling)Standard 1D ¹³C experiment with power-gated proton decoupling.
Acquisition Time (AQ)1.0 - 2.0 sDetermines the resolution of the spectrum.
Relaxation Delay (D1)2.0 - 5.0 sAllows for the relaxation of carbon nuclei, especially quaternary carbons, for more accurate integration.
Number of Scans (NS)1024 - 4096 (or more)The number of scans is increased to improve the signal-to-noise ratio due to the low natural abundance of ¹³C.
Spectral Width (SW)200 - 250 ppmShould encompass the full range of expected carbon chemical shifts.
Temperature298 K (25 °C)Standard operating temperature.

4.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The chemical shift axis is referenced to TMS (0 ppm) or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: The chemical shifts of all significant peaks are identified and labeled.

Visualizations

G Logical Relationship of Carbon Atoms and Predicted 13C NMR Shifts cluster_molecule This compound cluster_spectrum Predicted 13C NMR Spectrum C1 C=O ~191-194 ppm S1 Aldehyde C1->S1 C4 C-OH ~155-158 ppm S2 Aromatic Region C4->S2 C_ipso C-CHO ~129-132 ppm C_ipso->S2 C_ethyl C-CH2CH3 (x2) ~133-136 ppm C_ethyl->S2 C_H C-H (x2) ~128-131 ppm C_H->S2 CH2 -CH2- (x2) ~22-25 ppm S3 Aliphatic Region CH2->S3 CH3 -CH3 (x2) ~13-16 ppm CH3->S3

Caption: Molecular structure and predicted 13C NMR regions.

G Experimental Workflow for 13C NMR Spectroscopy A Sample Preparation (Dissolve in Deuterated Solvent) B Spectrometer Setup (Tune and Shim) A->B C Data Acquisition (Set Parameters, Run Scans) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Referencing, Peak Picking) D->E F Structural Elucidation E->F

Caption: Workflow for 13C NMR analysis.

References

Application Note: FT-IR Spectroscopy of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde is an organic compound featuring a benzaldehyde core with two ethyl substituents and a hydroxyl group. The unique arrangement of these functional groups influences its chemical properties and potential applications. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the vibrational modes of molecules. By identifying the characteristic absorption bands of the functional groups, FT-IR spectroscopy can be used for structural elucidation and quality control of this compound.

The key functional groups and their expected FT-IR active vibrations are:

  • Hydroxyl (-OH) group: Exhibits a characteristic broad stretching vibration.

  • Aldehyde (-CHO) group: Shows a strong carbonyl (C=O) stretching band and characteristic C-H stretching vibrations.

  • Substituted Benzene Ring: Displays aromatic C-H and C=C stretching and out-of-plane bending vibrations, which are indicative of the substitution pattern.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a sample is irradiated with a broad range of infrared frequencies, the functional groups within the molecule will absorb energy and vibrate in a characteristic manner (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique "fingerprint" for the molecule.

Attenuated Total Reflectance (ATR) is a sampling technique where the infrared beam is directed into a crystal of high refractive index. The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in close contact with the crystal. The absorption of this evanescent wave by the sample is measured, providing the FT-IR spectrum. ATR is particularly advantageous for solid powders as it requires minimal sample preparation.[1]

Experimental Protocol: ATR-FTIR Analysis

This protocol describes the procedure for obtaining an FT-IR spectrum of solid this compound using an FT-IR spectrometer equipped with an ATR accessory.

3.1. Materials and Equipment

  • This compound (solid powder)

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Methanol or isopropanol for cleaning

  • Lint-free wipes

3.2. Sample Preparation and Data Acquisition

  • Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with methanol or isopropanol. Allow the solvent to fully evaporate.

  • Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.[1][2]

  • Applying Pressure: Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.[1]

  • Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typical instrument parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

  • Data Processing: The collected sample spectrum will be automatically ratioed against the background spectrum by the instrument's software to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in step 1.

Data Presentation: Predicted FT-IR Peak Assignments

The following table summarizes the predicted characteristic vibrational frequencies for this compound based on data from analogous compounds.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupPredicted Intensity
3600 - 3200O-H stretchPhenolic -OHStrong, Broad
3100 - 3000C-H stretchAromatic C-HMedium to Weak
2975 - 2850C-H stretchEthyl (-CH₂-, -CH₃)Medium
2850 - 2750C-H stretchAldehyde (-CHO)Weak, often two bands
1705 - 1685C=O stretchAromatic AldehydeStrong
1610 - 1580C=C stretchAromatic RingMedium
1500 - 1400C=C stretchAromatic RingMedium
1470 - 1450C-H bendEthyl (-CH₂-, -CH₃)Medium
1390 - 1370C-H bendEthyl (-CH₃)Medium
1300 - 1200C-O stretchPhenolic C-OStrong
900 - 675C-H out-of-plane bendSubstituted BenzeneStrong

Data Interpretation

  • O-H Region (3600 - 3200 cm⁻¹): A strong and broad absorption band is expected in this region, characteristic of the hydrogen-bonded phenolic hydroxyl group.[3][4][5]

  • C-H Stretching Region (3100 - 2800 cm⁻¹): This region will contain multiple peaks. Weaker absorptions above 3000 cm⁻¹ are due to the aromatic C-H stretches.[3] Stronger peaks between 2975 and 2850 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the two ethyl groups. Two distinct, weaker bands are anticipated between 2850 and 2750 cm⁻¹, which are characteristic of the C-H stretch of the aldehyde group and are highly diagnostic.[6][7][8]

  • Carbonyl Region (1705 - 1685 cm⁻¹): A very strong and sharp absorption band is predicted in this range, corresponding to the C=O stretching vibration of the aromatic aldehyde.[6][7] Conjugation with the aromatic ring typically lowers this frequency compared to aliphatic aldehydes.[6][7]

  • Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of structural information.

    • Aromatic C=C Stretches: Medium intensity peaks are expected around 1610-1580 cm⁻¹ and 1500-1400 cm⁻¹, which are characteristic of the benzene ring.[3][9]

    • Ethyl Group Bending: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ range.

    • Phenolic C-O Stretch: A strong band between 1300 and 1200 cm⁻¹ is expected for the C-O stretching of the phenolic group.[3]

    • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region result from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly dependent on the substitution pattern of the benzene ring.[10]

Visualization of Workflows and Relationships

experimental_workflow Experimental Workflow for ATR-FTIR Analysis cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis clean_crystal Clean ATR Crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Solid Sample background_scan->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process Data (Background Correction) acquire_spectrum->process_data interpret_spectrum Interpret Spectrum process_data->interpret_spectrum

Caption: Experimental Workflow for ATR-FTIR Analysis.

functional_group_correlation FT-IR Functional Group Correlations cluster_molecule This compound cluster_spectrum Characteristic FT-IR Absorption Regions (cm⁻¹) mol Functional Groups oh Phenolic -OH mol->oh cho Aldehyde -CHO mol->cho ar Substituted Benzene mol->ar ethyl Ethyl -CH2CH3 mol->ethyl oh_stretch 3600-3200 (Broad) oh->oh_stretch O-H Stretch cho_stretch 2850-2750 & 1705-1685 cho->cho_stretch C-H & C=O Stretch ar_stretch 3100-3000 & 1610-1400 ar->ar_stretch C-H & C=C Stretch fingerprint < 1500 (Bending, etc.) ar->fingerprint C-H Bending ethyl_stretch 2975-2850 ethyl->ethyl_stretch C-H Stretch ethyl->fingerprint C-H Bending

References

Application Note: Mass Spectrometry Analysis of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the analysis of 3,5-Diethyl-4-hydroxybenzaldehyde using mass spectrometry. While specific experimental data for this compound is limited, this application note outlines a proposed methodology based on the analysis of structurally similar compounds, such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 3,5-dimethyl-4-hydroxybenzaldehyde. The provided protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and predicted fragmentation patterns will serve as a robust starting point for method development and validation in research and drug development settings.

Introduction

This compound is a phenolic aldehyde with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and sensitive analytical methods are crucial for its characterization, quantification, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of such organic molecules. This note details the predicted mass spectral characteristics and a proposed analytical workflow for this compound.

Predicted Mass Spectral Data

The molecular formula for this compound is C11H14O2, with a monoisotopic mass of 178.0994 g/mol .[1] Based on its structure and the fragmentation patterns of analogous phenolic aldehydes, a summary of predicted mass-to-charge ratios (m/z) for the parent ion and key fragment ions is presented below.

Ion Type Adduct Predicted m/z Notes
Precursor Ion[M+H]+179.1067Protonated molecule
Precursor Ion[M-H]-177.0921Deprotonated molecule
Precursor Ion[M+Na]+201.0886Sodium adduct
Fragment Ion[M+H - CH3]+164.0831Loss of a methyl group from an ethyl substituent
Fragment Ion[M+H - C2H4]+151.0705Loss of ethylene via McLafferty rearrangement
Fragment Ion[M+H - CHO]+150.0994Loss of the formyl group
Fragment Ion[M+H - H2O]+161.0961Loss of water

Experimental Protocols

The following protocols are proposed for the analysis of this compound and should be optimized as part of the method development process.

Sample Preparation

A generic sample preparation protocol for the extraction of this compound from a biological matrix (e.g., cell culture media) is provided below. This protocol is adapted from methods used for similar compounds.[2]

  • Internal Standard Addition: To 200 µL of the sample, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).

  • Protein Precipitation and Extraction: Add 600 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.

  • Vortexing: Vortex the sample vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

Liquid Chromatography (LC)
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated.

  • Scan Type: Full scan and product ion scan (for fragmentation analysis) or Multiple Reaction Monitoring (MRM) for quantification.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (optimize for the specific compound)

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Collision Energy: Optimize for each fragmentation transition (e.g., 10-30 eV).

Visualizations

Experimental Workflow

experimental_workflow sample Sample Collection is_addition Internal Standard Addition sample->is_addition extraction Protein Precipitation & Liquid-Liquid Extraction is_addition->extraction centrifugation Centrifugation extraction->centrifugation drying Evaporation to Dryness centrifugation->drying reconstitution Reconstitution drying->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing

Caption: A generalized workflow for the preparation and analysis of this compound samples.

Predicted Fragmentation Pathway

fragmentation_pathway parent [M+H]+ m/z = 179.1067 frag1 Loss of CH3 m/z = 164.0831 parent->frag1 -CH3 frag2 Loss of C2H4 m/z = 151.0705 parent->frag2 -C2H4 frag3 Loss of CHO m/z = 150.0994 parent->frag3 -CHO

Caption: Predicted fragmentation of protonated this compound.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of this compound. The proposed protocols for sample preparation and LC-MS/MS analysis, along with the predicted fragmentation data, offer a comprehensive starting point for researchers. It is imperative that these methods are validated and optimized for the specific instrumentation and matrix used in any given study to ensure accurate and reliable results.

References

Application Note: HPLC Method for Purity Assessment of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is critical to ensure the safety and efficacy of the final products. This application note describes a robust and reproducible reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities. This method is suitable for quality control in both research and manufacturing environments.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[1]

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade, for sample and standard preparation)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (Analytical grade)

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation of this compound from its potential impurities.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 15 minutes
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Prior to injection, filter the sample solution through a 0.45 µm syringe filter.

Analysis Procedure

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the standard solution to determine the retention time and peak area of the main component. Subsequently, inject the sample solution to assess its purity. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

The following table summarizes the expected retention times and peak areas for a representative sample of this compound containing some potential impurities.

Peak No.Compound NameRetention Time (min)Peak Area (mAU*s)Area %
1Impurity A (Starting Material)3.51500.5
2Impurity B (By-product)5.22500.8
3This compound 8.1 29500 98.5
4Impurity C (Degradant)10.71000.2
Total 30000 100.0

Experimental Workflow and Signaling Pathways

The logical workflow for the HPLC purity assessment of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard_Prep Prepare Standard Solution (100 µg/mL in Methanol) Sample_Prep Prepare Sample Solution (100 µg/mL in Methanol) Filter Filter Sample Solution (0.45 µm Syringe Filter) Sample_Prep->Filter Inject_Sample Inject Sample Solution Filter->Inject_Sample Equilibrate Equilibrate HPLC System Inject_Std Inject Standard Solution Equilibrate->Inject_Std Stable Baseline Inject_Std->Inject_Sample Acquire Acquire Chromatogram (280 nm) Inject_Sample->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the purity assessment of this compound. The method is straightforward to implement and can be readily adopted for routine quality control analysis in the pharmaceutical and chemical industries. The use of a standard C18 column and a common mobile phase composition makes this method widely applicable.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing the synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when employing common formylation methods.

Question: My reaction yield for this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in the formylation of 2,6-diethylphenol can stem from several factors, as many standard formylation reactions are known for their variable efficiency.[1][2] Key areas to investigate include:

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete conversion of the starting material. It is crucial to maintain precise control over these parameters.

  • Reagent Purity: The purity of the starting material, 2,6-diethylphenol, and the formylating agents is critical. Impurities can participate in side reactions, thereby reducing the yield of the desired product.

  • Moisture Content: The presence of water can be detrimental, especially in reactions like the Duff or Vilsmeier-Haack, as it can hydrolyze the reactive intermediates.[3] Using anhydrous solvents and reagents is recommended.

  • Choice of Formylation Method: The selected synthetic route significantly impacts the yield. The Duff reaction, for instance, is often associated with low yields.[4] Exploring alternative methods like the Vilsmeier-Haack or Reimer-Tiemann reaction might be beneficial.[5][6]

Question: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

The formation of isomers and other byproducts is a common issue in aromatic formylation.

  • Isomeric Products: Formylation of 2,6-diethylphenol should theoretically yield the para-substituted product, this compound. However, ortho-formylation can occur, leading to isomeric impurities. The Reimer-Tiemann reaction, for example, is known for producing ortho-formylated phenols.[6] The choice of solvent and base can influence the regioselectivity of the reaction.

  • Over-reaction or Decomposition: Harsh reaction conditions can lead to the formation of multiple aldehydes on the aromatic ring or decomposition of the starting material and product.[2] Careful monitoring of the reaction progress via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is advised to stop the reaction at the optimal time.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 2,6-diethylphenol in the final mixture. Optimizing reaction time and temperature can help drive the reaction to completion.

Question: The purification of this compound is proving difficult. What are the recommended purification strategies?

Effective purification is essential to obtain a high-purity product.

  • Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials and side products. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.[7]

  • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can significantly improve its purity. The choice of solvent is critical and may require some experimentation. For analogous compounds, solvents like isopropanol or toluene have been used.[3][8]

  • Washing: After the reaction, washing the crude product with water can help remove water-soluble impurities and residual acids or bases.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing this compound?

While direct literature on the synthesis of this compound is scarce, the most probable methods involve the formylation of 2,6-diethylphenol. Common formylation reactions for substituted phenols include:

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) to introduce a formyl group.[1][2] It is known for its simplicity but often suffers from low yields.[4]

  • Reimer-Tiemann Reaction: This reaction involves the use of chloroform and a strong base (like sodium hydroxide) to achieve ortho-formylation of phenols.[6][10] While it typically favors the ortho position, para-substitution can occur.

  • Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings.[5][11] It is often more efficient than the Duff reaction.

Q2: How can I monitor the progress of my synthesis reaction?

Regular monitoring is crucial for optimizing reaction time and maximizing yield. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the composition of the reaction mixture, allowing for a more precise determination of the reaction's endpoint.

Q3: What safety precautions should I take when synthesizing this compound?

Standard laboratory safety practices should always be followed. Specific precautions for the likely reagents include:

  • Corrosive Reagents: Acids like trifluoroacetic acid and reagents like phosphoryl chloride are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and used in a well-ventilated fume hood.

  • Toxic and Volatile Solvents: Many organic solvents used in these syntheses are flammable and toxic. Avoid inhalation and ensure proper ventilation.

  • Strong Bases: Strong bases like sodium hydroxide are caustic and can cause severe burns. Handle with care and appropriate PPE.

Experimental Protocols

The following are generalized protocols for formylation reactions that can be adapted for the synthesis of this compound from 2,6-diethylphenol. Note: These are based on procedures for analogous compounds and may require optimization.

Table 1: Illustrative Protocol for Duff Reaction
StepProcedureNotes
1. Reagents 2,6-diethylphenol, Hexamethylenetetramine (HMTA), Glacial Acetic AcidEnsure all reagents are of high purity.
2. Reaction Setup In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-diethylphenol and HMTA in glacial acetic acid.The molar ratio of phenol to HMTA may need to be optimized.
3. Reaction Heat the mixture to reflux (around 120-140 °C) and maintain for several hours.Monitor the reaction progress by TLC or GC.[3]
4. Work-up Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-water and acidify with hydrochloric acid.A precipitate of the crude product should form.
5. Purification Collect the solid by filtration, wash with cold water, and dry. Further purify by column chromatography or recrystallization.
Table 2: Illustrative Protocol for Vilsmeier-Haack Reaction
StepProcedureNotes
1. Reagents 2,6-diethylphenol, N,N-Dimethylformamide (DMF), Phosphoryl chloride (POCl₃)Use anhydrous solvents and reagents.
2. Vilsmeier Reagent In a flask under an inert atmosphere, cool DMF and slowly add POCl₃ while maintaining a low temperature (0-5 °C).The Vilsmeier reagent is moisture-sensitive.
3. Reaction Add a solution of 2,6-diethylphenol in a suitable solvent (e.g., dichloromethane) to the Vilsmeier reagent at a low temperature. Allow the reaction to warm to room temperature or heat as necessary.The reaction temperature and time will require optimization.[11]
4. Work-up Quench the reaction by slowly adding it to a cold aqueous solution of sodium acetate or sodium carbonate.This step hydrolyzes the intermediate to the aldehyde.
5. Purification Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[5]

Visualizations

G General Workflow for this compound Synthesis cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage cluster_3 Final Product Reagents 1. Mix Reagents (2,6-diethylphenol, Formylating Agent, Solvent) Reaction 2. Heat and Stir (Monitor progress with TLC/GC) Reagents->Reaction Controlled Temperature and Time Quench 3. Quench Reaction (e.g., with water/ice) Reaction->Quench Extraction 4. Extract Product (with organic solvent) Quench->Extraction Drying 5. Dry Organic Layer (with Na2SO4) Extraction->Drying Concentration 6. Concentrate (Remove solvent) Drying->Concentration Purification 7. Purify Crude Product (Column Chromatography/Recrystallization) Concentration->Purification Product 3,5-Diethyl-4- hydroxybenzaldehyde Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

G Key Synthetic Pathways to this compound cluster_duff Duff Reaction cluster_reimer Reimer-Tiemann Reaction cluster_vilsmeier Vilsmeier-Haack Reaction Start 2,6-Diethylphenol Duff_Intermediate Iminium Ion Intermediate Start->Duff_Intermediate Reimer_Intermediate Dichlorocarbene Intermediate Start->Reimer_Intermediate Vilsmeier_Intermediate Vilsmeier Reagent (Iminium Salt) Start->Vilsmeier_Intermediate Product This compound Duff_Reagents HMTA, Acid (e.g., Acetic Acid) Duff_Reagents->Duff_Intermediate Formylation Duff_Intermediate->Product Reimer_Reagents CHCl3, Base (e.g., NaOH) Reimer_Reagents->Reimer_Intermediate Carbene Formation Reimer_Intermediate->Product Vilsmeier_Reagents DMF, POCl3 Vilsmeier_Reagents->Vilsmeier_Intermediate Reagent Formation Vilsmeier_Intermediate->Product

Caption: Overview of potential synthetic routes to this compound.

References

Technical Support Center: Purification of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3,5-Diethyl-4-hydroxybenzaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Product does not dissolve in the hot solvent. - The chosen solvent is unsuitable. - Insufficient solvent was used.- Select a more appropriate solvent (see Experimental Protocols). - Gradually add more hot solvent until the product dissolves.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the product. - The solution is supersaturated with impurities. - Cooling is too rapid.- Choose a solvent with a lower boiling point. - Attempt to purify by column chromatography first to remove significant impurities. - Allow the solution to cool to room temperature slowly, then place it in an ice bath.
No crystals form upon cooling. - Too much solvent was used. - The solution is not sufficiently supersaturated.- Boil off some of the solvent to concentrate the solution and attempt cooling again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used for dissolution. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.
Crystals are colored. - Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration. Note: This may reduce the overall yield.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor separation of the desired compound from impurities. - The chosen eluent system has incorrect polarity. - The column was not packed properly (channeling).- Optimize the mobile phase polarity using thin-layer chromatography (TLC) beforehand. A mixture of hexane and ethyl acetate is a good starting point. - Repack the column carefully to ensure a uniform stationary phase.
The compound will not elute from the column. - The eluent is not polar enough. - The compound is strongly adsorbed to the silica gel due to its phenolic hydroxyl group.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). - Consider using a different stationary phase, such as alumina, which is less acidic.
The compound elutes too quickly. - The eluent is too polar.- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Streaking or tailing of the compound band. - The sample was overloaded on the column. - The compound is interacting too strongly with the stationary phase.- Use a larger column or apply less crude material. - Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve peak shape. However, be mindful that this will alter the polarity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Based on common synthetic routes for substituted 4-hydroxybenzaldehydes, likely impurities include:

  • Unreacted starting materials: Such as 2,6-diethylphenol.

  • Over-oxidation products: The corresponding 2,6-diethyl-p-benzoquinone can be a significant by-product.[1]

  • Side-reaction products: Depending on the formylation agent used, other related aromatic compounds may be present.

Q2: Which purification method is generally preferred for this compound?

A2: For moderately pure crude product (e.g., >80%), recrystallization is often sufficient and more scalable. For complex mixtures with multiple impurities, column chromatography is recommended to achieve high purity.

Q3: How can I determine the purity of my final product?

A3: Purity can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A single spot suggests high purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR can identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

Q4: My purified product is a yellow solid. Is this expected?

A4: While pure this compound should be a white to off-white solid, a pale yellow coloration can be common due to trace impurities, such as the corresponding quinone, which is often colored.[2] If high purity is critical, a second recrystallization or column chromatography may be necessary.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and may require small-scale trials to optimize.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., aqueous ethanol, isopropanol[2], or a hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol describes a standard procedure for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to facilitate the elution of the product. The optimal solvent gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Dry the purified product under vacuum.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of analogous substituted 4-hydroxybenzaldehydes, which can provide an expected range for the purification of this compound.

CompoundSynthesis MethodReported Yield of Crude ProductPurification MethodReference
3,5-Di-tert-butyl-4-hydroxybenzaldehydeFormylation of 2,6-di-tert-butylphenol58%Recrystallization from 2-propanol[2]
3,5-Dimethyl-4-hydroxybenzaldehydeOxidation of 2,4,6-trimethylphenol75%Toluene slurry wash[1]
3,5-Dimethyl-4-hydroxybenzaldehydeOxidation of 2,4,6-trimethylphenol88%Column chromatography (petroleum ether/ethyl acetate)[3]

Visualizations

G Troubleshooting Workflow for Purification start Crude 3,5-Diethyl-4- hydroxybenzaldehyde recrystallization Recrystallization start->recrystallization Initial Attempt column_chromatography Column Chromatography start->column_chromatography Complex Mixture pure_product Pure Product recrystallization->pure_product Success oils_out Oils Out recrystallization->oils_out Issue no_crystals No Crystals Form recrystallization->no_crystals Issue low_yield_recryst Low Yield recrystallization->low_yield_recryst Issue colored_crystals Colored Crystals recrystallization->colored_crystals Issue column_chromatography->pure_product Success poor_separation Poor Separation column_chromatography->poor_separation Issue no_elution No Elution column_chromatography->no_elution Issue fast_elution Fast Elution column_chromatography->fast_elution Issue tailing Tailing/Streaking column_chromatography->tailing Issue oils_out->column_chromatography Solution no_crystals->recrystallization Troubleshoot low_yield_recryst->recrystallization Optimize colored_crystals->recrystallization Add Charcoal poor_separation->column_chromatography Optimize Eluent no_elution->column_chromatography Increase Polarity fast_elution->column_chromatography Decrease Polarity tailing->column_chromatography Optimize Loading/Eluent G General Experimental Workflow cluster_recrystallization Recrystallization Protocol cluster_chromatography Column Chromatography Protocol crude_product Crude Product dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (optional, for insoluble impurities) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization collection Crystal Collection (Vacuum Filtration) crystallization->collection drying Drying collection->drying final_product Purified Product drying->final_product crude_product_cc Crude Product dry_loading Dry Loading onto Silica crude_product_cc->dry_loading column_packing Column Packing dry_loading->column_packing elution Elution with Solvent Gradient column_packing->elution fraction_collection Fraction Collection & TLC Analysis elution->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation final_product_cc Purified Product solvent_evaporation->final_product_cc

References

Technical Support Center: Recrystallization of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 3,5-Diethyl-4-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the chosen solvent, even at boiling point. What should I do?

A1: This indicates that the solvent is not suitable for your compound. The principle of "like dissolves like" is crucial in selecting a recrystallization solvent. This compound is a moderately polar compound due to the presence of a hydroxyl and an aldehyde group, but it also has nonpolar character from the diethyl and benzene components.

  • Troubleshooting Steps:

    • Increase Polarity: If you are using a nonpolar solvent like hexane or toluene, switch to a more polar solvent such as ethanol, isopropanol, or acetone.

    • Mixed Solvent System: A mixed solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., hot ethanol) and then add a "poor" solvent (in which it is less soluble, e.g., water) dropwise until the solution becomes cloudy. Reheat the solution until it is clear and then allow it to cool slowly.

    • Check for Impurities: A large amount of insoluble impurities might be present. If you observe insoluble particulate matter, perform a hot filtration to remove it.

Q2: I have obtained very few or no crystals upon cooling. What went wrong?

A2: A low or no yield of crystals is a common issue in recrystallization and can be attributed to several factors.[1]

  • Troubleshooting Steps:

    • Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[1] To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

    • Supersaturation: The solution might be supersaturated.[1] Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a small "seed" crystal of pure this compound.[1]

    • Insufficient Cooling: Ensure the solution has been cooled sufficiently. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[2][3] This often happens when the boiling point of the solvent is higher than the melting point of the solute.

  • Troubleshooting Steps:

    • Add More Solvent: The concentration of the solute might be too high. Reheat the solution and add more of the hot solvent to dissolve the oil, then cool slowly.

    • Lower the Cooling Rate: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Change the Solvent: The chosen solvent may not be ideal. Try a solvent with a lower boiling point.

Q4: The crystals I obtained are colored, but the pure compound should be colorless. How do I remove the color?

A4: Colored impurities can often be removed by treating the solution with activated charcoal.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also remove some of your desired product.[2]

Quantitative Data: Solubility of 4-Hydroxybenzaldehyde Derivatives

SolventMolar Mass ( g/mol )Boiling Point (°C)Solubility of 4-hydroxybenzaldehyde (mole fraction at 298.15 K)
Water18.02100.00.0021
Methanol32.0464.70.2057
Ethanol46.0778.30.1739
n-Propanol60.1097.20.1473
Isopropanol60.1082.50.1386
Ethyl Acetate88.1177.10.1152
Acetone58.0856.00.2543
Acetonitrile41.0581.60.0798
Toluene92.14110.60.0075

Data for 4-hydroxybenzaldehyde is sourced from a study on its solid-liquid equilibrium in various solvents.[4]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent should be determined experimentally beforehand. Ethanol or an ethanol/water mixture is a good starting point.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a desiccator.

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation start Start choose_solvent Choose Solvent start->choose_solvent dissolve Dissolve Crude Product in Minimal Hot Solvent choose_solvent->dissolve decolorize Add Activated Charcoal (if necessary) dissolve->decolorize Colored Solution hot_filter Hot Filtration (if necessary) dissolve->hot_filter Insoluble Impurities cool Cool Solution Slowly decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution p1 No/Low Crystal Yield c1a Too Much Solvent p1->c1a c1b Supersaturation p1->c1b p2 Oiling Out c2a Solution Too Concentrated p2->c2a c2b Cooling Too Rapidly p2->c2b p3 Colored Crystals c3a Colored Impurities Present p3->c3a s1a Evaporate Excess Solvent c1a->s1a s1b Scratch Flask / Add Seed Crystal c1b->s1b s2a Add More Hot Solvent c2a->s2a s2b Slow Down Cooling Rate c2b->s2b s3a Treat with Activated Charcoal c3a->s3a

Caption: Logical relationships for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 3,5-Diethyl-4-hydroxybenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Duff or Reimer-Tiemann formylation reactions with 2,6-diethylphenol as the starting material.

Issue 1: Low Yield of this compound

Question: My synthesis of this compound is resulting in a disappointingly low yield. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the formylation of 2,6-diethylphenol are a common challenge. Several factors can contribute to this issue, primarily related to the reaction conditions and reagent quality. The Duff reaction, a frequently used method, is known for being generally inefficient.[1] Key areas to investigate include:

  • Reaction Conditions: Inadequate temperature control or insufficient reaction time can lead to incomplete conversion. For the Duff reaction, maintaining the optimal temperature is crucial for the formation of the electrophilic iminium ion intermediate. Similarly, the Reimer-Tiemann reaction is sensitive to temperature, which can influence the formation of the dichlorocarbene electrophile.[2]

  • Reagent Purity: The purity of the starting materials, 2,6-diethylphenol, and the formylating agents (e.g., hexamethylenetetramine for the Duff reaction, chloroform for the Reimer-Tiemann reaction) is critical. Impurities can lead to undesired side reactions, consuming reactants and lowering the yield of the target product.[3]

  • Moisture Content: The presence of water can be detrimental, especially in the initial stages of the Duff reaction, as it can hydrolyze the reactive intermediates.[3] Anhydrous conditions are generally preferred for many formylation reactions.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions check_reagents Assess Reagent Purity (2,6-diethylphenol, Formylating Agent) start->check_reagents check_moisture Evaluate for Moisture Contamination start->check_moisture optimize_temp Optimize Temperature Profile check_conditions->optimize_temp extend_time Increase Reaction Time check_conditions->extend_time purify_reagents Purify/Replace Reagents check_reagents->purify_reagents dry_glassware Ensure Anhydrous Conditions check_moisture->dry_glassware improved_yield Improved Yield optimize_temp->improved_yield extend_time->improved_yield purify_reagents->improved_yield dry_glassware->improved_yield

Caption: Troubleshooting workflow for low synthesis yield.

Issue 2: Presence of Significant Impurities in the Product

Question: My final product shows multiple spots on a TLC plate and the NMR spectrum indicates the presence of impurities. What are the likely side products and how can I purify my compound?

Answer:

The formation of side products is a common occurrence in the formylation of phenols. The nature of these impurities depends on the chosen synthetic route.

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of unreacted 2,6-diethylphenol in the final product.

  • Isomeric Byproducts: While the para-position is sterically favored for formylation of 2,6-disubstituted phenols, trace amounts of the ortho-formylated product (2-hydroxy-3,5-diethylbenzaldehyde) might be formed, particularly in the Reimer-Tiemann reaction.

  • Polymeric Materials: The Duff reaction is known to produce resinous or polymeric byproducts, which can complicate the purification process.[3]

  • Over-formylation: Under certain conditions, diformylation of the aromatic ring can occur, although this is less likely with a sterically hindered substrate like 2,6-diethylphenol.[1]

Purification Strategies:

  • Recrystallization: This is a common and effective method for purifying crystalline solids like this compound. Suitable solvents include isopropanol or mixtures of ethanol and water.[4]

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is a powerful technique. A solvent system of hexane and ethyl acetate is often effective.

  • Steam Distillation: This technique can be useful for separating the desired aldehyde from non-volatile impurities and unreacted phenol.

Logical Flow for Product Purification

PurificationWorkflow start Impure Product Mixture tlc_analysis Analyze by TLC start->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple/close spots recrystallization Recrystallization tlc_analysis->recrystallization Distinct spots steam_distillation Steam Distillation tlc_analysis->steam_distillation Non-volatile impurities pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product steam_distillation->pure_product

Caption: Decision workflow for product purification.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is better for the synthesis of this compound: the Duff reaction or the Reimer-Tiemann reaction?

A1: Both reactions have their advantages and disadvantages. The Duff reaction uses less hazardous reagents (hexamethylenetetramine) but is often associated with lower yields and the formation of polymeric side products.[1][5] The Reimer-Tiemann reaction , using chloroform and a strong base, can provide higher yields but requires careful control of reaction conditions to minimize the formation of isomeric byproducts and handling of hazardous materials.[2] For 2,6-disubstituted phenols, both reactions are expected to yield the para-substituted product as the major isomer due to steric hindrance at the ortho positions.

Q2: What is the role of the acid in the Duff reaction?

A2: The acidic medium, typically acetic acid or trifluoroacetic acid, is crucial for the Duff reaction. It protonates hexamethylenetetramine, facilitating its decomposition to form the electrophilic iminium ion which is the active formylating agent.[1]

Q3: Can I use paraformaldehyde instead of hexamethylenetetramine in the Duff reaction?

A3: Yes, a modified Duff reaction using paraformaldehyde in the presence of an ammonia source like ammonium acetate can be employed for the formylation of phenols.[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (2,6-diethylphenol) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q5: What are the expected spectroscopic data for this compound?

  • ¹H NMR: A singlet for the aldehydic proton (~9.8 ppm), a singlet for the phenolic hydroxyl proton (can be broad and its chemical shift is concentration-dependent), a singlet for the two aromatic protons, and a quartet and a triplet for the ethyl groups.

  • ¹³C NMR: A signal for the aldehydic carbon (~191 ppm), signals for the aromatic carbons (including the carbon bearing the hydroxyl group, the formyl group, and the ethyl groups), and signals for the carbons of the ethyl groups.

  • IR Spectroscopy: A characteristic C=O stretching vibration for the aldehyde (~1670 cm⁻¹), a broad O-H stretching band for the phenol (~3300 cm⁻¹), and C-H stretching vibrations for the aromatic and alkyl groups.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on established methods for analogous compounds. Note: These are representative procedures and may require optimization for the specific substrate and laboratory conditions.

Method 1: Modified Duff Reaction

This protocol is adapted from the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[6]

Materials:

  • 2,6-Diethylphenol

  • Paraformaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-diethylphenol (1.0 eq.), paraformaldehyde (2.0 eq.), and ammonium acetate (4.0 eq.).

  • Add a mixture of glacial acetic acid and water (e.g., 5:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol).

Method 2: Reimer-Tiemann Reaction

This protocol is a general procedure for the Reimer-Tiemann reaction of phenols.[7]

Materials:

  • 2,6-Diethylphenol

  • Chloroform

  • Sodium hydroxide

  • Ethanol (optional, as a co-solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve 2,6-diethylphenol (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 20-40%). Ethanol can be added as a co-solvent to improve solubility.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Slowly add chloroform (1.5-2.0 eq.) to the reaction mixture over a period of 1-2 hours. The reaction is often exothermic and may require external cooling to maintain the desired temperature.

  • After the addition is complete, continue stirring at the same temperature for an additional 2-4 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize typical reaction parameters and potential outcomes for the synthesis of 3,5-disubstituted-4-hydroxybenzaldehydes based on literature for analogous compounds.

Table 1: Comparison of Synthetic Methods for Formylation of 2,6-Disubstituted Phenols

ParameterDuff ReactionReimer-Tiemann Reaction
Starting Material 2,6-Diethylphenol2,6-Diethylphenol
Formylating Agent Hexamethylenetetramine or Paraformaldehyde/NH₄OAcChloroform
Reaction Conditions Acidic medium (e.g., Acetic Acid), RefluxStrong base (e.g., NaOH), 60-70 °C
Typical Yields Moderate (can be inefficient)[1]Moderate to Good
Common Side Products Polymeric materials, unreacted starting material[3]Isomeric byproducts, unreacted starting material
Advantages Milder reagentsPotentially higher yields
Disadvantages Often lower yields, polymer formationUse of hazardous chloroform, requires careful control

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Incomplete reactionOptimize temperature and reaction time
Impure reagentsUse high-purity starting materials
Presence of moistureEnsure anhydrous conditions
Impure Product Unreacted starting materialIncrease reaction time or excess of formylating agent
Formation of side productsOptimize reaction conditions to favor the desired product
Inefficient purificationEmploy appropriate purification techniques (recrystallization, chromatography)

Visualizations

Synthetic Pathways to this compound

SynthesisPathways start 2,6-Diethylphenol duff Duff Reaction (Hexamethylenetetramine, Acid) start->duff reimer Reimer-Tiemann Reaction (Chloroform, Base) start->reimer product This compound duff->product reimer->product

Caption: Overview of synthetic routes to the target molecule.

References

Technical Support Center: Optimizing Synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through formylation of 2,6-diethylphenol or oxidation of 2,6-diethyl-4-methylphenol.

Issue Potential Cause Troubleshooting & Optimization Steps
Low to No Product Yield Incomplete reaction- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. - Check Reagent Purity: Ensure the purity of starting materials, especially the 2,6-diethylphenol, as impurities can inhibit the reaction.
Inactive catalyst or reagents- Use Fresh Reagents: Employ freshly opened or properly stored reagents. - Catalyst Selection: For oxidation reactions, ensure the catalyst is active. For formylation, verify the quality of the formylating agent.
Formation of Multiple Products/Impurities Side reactions due to harsh conditions- Optimize Temperature: Avoid excessively high temperatures which can lead to undesired side products. - Control Stoichiometry: Carefully control the molar ratios of reactants. For instance, in formylation reactions, excess formylating agent can lead to di-formylation.
Oxidation of the aldehyde product- If the reaction involves oxidation, over-oxidation to the corresponding carboxylic acid can occur.[1] Use a milder oxidizing agent or control the reaction time carefully.
Product is a Dark Oil or Resin Polymerization or degradation- Lower Reaction Temperature: High temperatures can promote polymerization, especially in the presence of strong acids or bases. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
Difficult Purification Co-eluting impurities- Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. - Recrystallization: Attempt recrystallization from various solvents or solvent mixtures to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common approaches involve either the formylation of 2,6-diethylphenol or the oxidation of 2,6-diethyl-4-methylphenol. Formylation can be achieved via methods like the Duff reaction (using hexamethylenetetramine) or the Reimer-Tiemann reaction (using chloroform and a strong base).[2][3] Oxidation of the corresponding p-cresol derivative is another viable route, often employing catalysts like cobalt or copper salts in the presence of an oxidant.

Q2: My Duff reaction for the formylation of 2,6-diethylphenol is giving a very low yield. What can I do?

A2: Low yields in the Duff reaction are a common issue.[2] To improve the yield, consider the following:

  • Solvent Choice: While glycerol is traditionally used, using trifluoroacetic acid has been shown to improve yields in some cases, although it is more corrosive.

  • Reaction Time and Temperature: Ensure the reaction is heated sufficiently and for an adequate duration. Monitor the reaction progress to determine the optimal endpoint.

  • Work-up Procedure: The hydrolysis step is crucial. Ensure complete hydrolysis of the intermediate to release the aldehyde.

Q3: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. How can I prevent this?

A3: Resin formation is a known side reaction in phenol-formaldehyde type reactions, especially under acidic or basic conditions. To minimize this:

  • Control Stoichiometry: Use a controlled ratio of the formylating agent to the phenol.

  • Temperature Management: Avoid excessively high temperatures which accelerate polymerization.

  • Reaction Time: Minimize the reaction time to what is necessary for the formation of the desired product.

Q4: How can I effectively purify the crude this compound?

A4: Purification can typically be achieved through a combination of techniques:

  • Column Chromatography: This is a very effective method. A common stationary phase is silica gel, with an eluent system such as petroleum ether/ethyl acetate.[4]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) can be an effective purification step.[5]

  • Extraction: An initial work-up involving extraction can help remove a significant portion of impurities. For instance, after acidification, the product can be extracted into an organic solvent.[6]

Comparative Data of Synthetic Methods for Analogous Compounds

Since direct comparative data for this compound is scarce in the literature, the following table summarizes reaction conditions and yields for the synthesis of structurally similar compounds, which can serve as a starting point for optimization.

Compound Starting Material Reaction Type Key Reagents Solvent Temp. Time Yield Reference
3,5-Dimethyl-4-hydroxybenzaldehyde 2,6-DimethylphenolAerobic OxidationCo(OAc)₂, NaOH, O₂Ethylene glycol/H₂O50°C12 h88%[4]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde 2,6-Di-tert-butylphenolFormylationHexamethylenetetramine, Acetic AcidAcetic Acid/H₂OReflux2 h~68%[7]
Syringaldehyde SyringolDuff ReactionHexamethylenetetramineGlycerol/Boric Acid150-160°C2.5 h~30%[2]
Salicylaldehyde PhenolReimer-TiemannChloroform, NaOHH₂O/Ethanol70-80°C1 h38-48%

Detailed Experimental Protocols (Adapted for this compound)

Disclaimer: The following protocols are adapted from procedures for analogous compounds and should be considered as starting points. Optimization will be necessary to achieve the best results for this compound.

Protocol 1: Formylation of 2,6-Diethylphenol via an Adapted Duff Reaction

This protocol is based on the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

Materials:

  • 2,6-Diethylphenol

  • Hexamethylenetetramine

  • Glacial Acetic Acid

  • Hydrochloric Acid (concentrated)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-diethylphenol (1 equivalent), hexamethylenetetramine (2 equivalents), and glacial acetic acid.

  • Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add an equal volume of water, followed by concentrated hydrochloric acid until the solution is strongly acidic.

  • Heat the mixture at 100°C for 30 minutes to hydrolyze the intermediate.

  • Cool the mixture and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate).

Protocol 2: Oxidation of 2,6-Diethyl-4-methylphenol

This protocol is based on the cobalt-catalyzed aerobic oxidation of 2,4,6-trimethylphenol.[4]

Materials:

  • 2,6-Diethyl-4-methylphenol

  • Cobalt(II) Acetate Tetrahydrate (Co(OAc)₂·4H₂O)

  • Sodium Hydroxide (NaOH)

  • Ethylene Glycol

  • Chloroform

  • Hydrochloric Acid (2%)

  • Anhydrous Sodium Sulfate

  • Oxygen gas

Procedure:

  • To a reaction vessel equipped with a gas inlet and a magnetic stirrer, add 2,6-diethyl-4-methylphenol (1 equivalent), Co(OAc)₂·4H₂O (0.01 equivalents), and NaOH (1 equivalent) in a mixture of ethylene glycol and water.

  • Heat the mixture to 50-60°C and bubble oxygen gas through the solution.

  • Stir the reaction for 12-24 hours, monitoring the consumption of the starting material by TLC or GC.

  • After the reaction is complete, cool the mixture and add 2% hydrochloric acid to neutralize the base.

  • Extract the product with chloroform (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate).

Visualizing Workflows and Pathways

Synthesis_Pathways cluster_formylation Formylation Routes cluster_oxidation Oxidation Route 2_6_Diethylphenol 2_6_Diethylphenol Duff_Reaction Duff Reaction (Hexamethylenetetramine) 2_6_Diethylphenol->Duff_Reaction Reimer_Tiemann Reimer-Tiemann (Chloroform, Base) 2_6_Diethylphenol->Reimer_Tiemann Product 3,5-Diethyl-4- hydroxybenzaldehyde Duff_Reaction->Product Hydrolysis Reimer_Tiemann->Product Hydrolysis Precursor 2,6-Diethyl-4- methylphenol Oxidation Catalytic Oxidation (e.g., Co(II), O2) Precursor->Oxidation Oxidation->Product

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Start: Low Product Yield check_completion Is the reaction complete? (Check by TLC/GC) start->check_completion increase_time_temp Increase reaction time and/or temperature check_completion->increase_time_temp No check_reagents Are reagents pure and active? check_completion->check_reagents Yes increase_time_temp->check_completion use_fresh_reagents Use fresh, high-purity reagents and catalyst check_reagents->use_fresh_reagents No optimize_conditions Further optimize conditions (e.g., solvent, catalyst loading) check_reagents->optimize_conditions Yes use_fresh_reagents->start end Successful Synthesis optimize_conditions->end

Caption: Troubleshooting workflow for low synthesis yield.

References

3,5-Diethyl-4-hydroxybenzaldehyde stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diethyl-4-hydroxybenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments, providing potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Discoloration of the solid compound (yellowing or browning) Oxidation of the phenolic hydroxyl group and/or the aldehyde group due to exposure to air and light.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended.
Inconsistent analytical results (e.g., varying purity by HPLC) Degradation of the compound in solution. Photodegradation or oxidation catalyzed by impurities in the solvent.Prepare solutions fresh before use. Use high-purity solvents and protect solutions from light by using amber vials or wrapping them in aluminum foil.
Appearance of a new peak in the chromatogram during stability studies Formation of degradation products. The most likely degradation product is 3,5-diethyl-4-hydroxybenzoic acid due to oxidation of the aldehyde.Confirm the identity of the new peak using mass spectrometry (MS). Use the stability-indicating HPLC method provided in the experimental protocols section to quantify the degradation product.
Low recovery during extraction or sample preparation Adsorption of the compound onto glassware or plasticware. Instability at the pH of the extraction solvent.Use silanized glassware to minimize adsorption. Ensure the pH of the solutions is controlled and compatible with the compound's stability.
Precipitate formation in stock solutions Poor solubility in the chosen solvent or polymerization of the aldehyde.Ensure the chosen solvent is appropriate and the concentration is within the solubility limits. If using aqueous solutions, adjust the pH to improve solubility. Acetonitrile and methanol are commonly used solvents.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed amber glass vial to protect it from air and light. For extended storage periods, refrigeration at 2-8 °C is advised.

2. What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are:

  • Oxidation: The aldehyde functional group is susceptible to oxidation, leading to the formation of 3,5-diethyl-4-hydroxybenzoic acid. This is the most common degradation pathway, especially when exposed to air.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.

3. How can I monitor the stability of my this compound sample?

The stability of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the sample at regular intervals and quantifying the parent compound as well as any degradation products that may form. A detailed protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section.

4. Is this compound sensitive to air?

Yes, this compound is sensitive to air due to the presence of the aldehyde and phenolic hydroxyl groups, which can be oxidized. It is crucial to handle the compound under an inert atmosphere whenever possible and to store it in tightly sealed containers.

5. What solvents are compatible with this compound?

This compound is soluble in common organic solvents such as acetonitrile, methanol, ethanol, and ethyl acetate. For analytical purposes, HPLC-grade acetonitrile or methanol are recommended for preparing standard and sample solutions.

Quantitative Data

ParameterConditionResult for 3,5-Di-tert-butyl-4-hydroxybenzaldehydeReference
Primary Degradation Product Oxidative Stress3,5-Di-tert-butyl-4-hydroxybenzoic acid--INVALID-LINK--
Predicted Stability Thermal StressPredicted to have lower thermal stability, similar to its parent compound BHT.--INVALID-LINK--

Experimental Protocols

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Dissolve the stressed solid in acetonitrile for analysis.

    • Photodegradation: Expose the solid compound to direct sunlight for 24 hours. Dissolve the stressed solid in acetonitrile for analysis.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method

Objective: To quantify this compound and its degradation products.

Methodology:

  • Derivatization with 2,4-Dinitrophenylhydrazine (DNPH):

    • Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

    • To 1 mL of the sample solution (or standard solution), add 1 mL of the DNPH solution.

    • Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 50% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 360 nm.

    • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using derivatized standards of this compound of known concentrations. Calculate the concentration of the analyte and any degradation products in the samples by comparing their peak areas to the calibration curve.

Visualizations

Degradation_Pathway This compound This compound 3,5-Diethyl-4-hydroxybenzoic_acid 3,5-Diethyl-4-hydroxybenzoic_acid This compound->3,5-Diethyl-4-hydroxybenzoic_acid Oxidation (Air, H2O2) Photodegradation_Products Photodegradation_Products This compound->Photodegradation_Products Light (UV)

Troubleshooting 3,5-Diethyl-4-hydroxybenzaldehyde NMR peak assignments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information for the assignment of NMR peaks for 3,5-diethyl-4-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q: I am having trouble assigning the proton (¹H) and carbon (¹³C) NMR peaks for my sample of this compound. Where can I find reference data?

A: Direct experimental spectral data for this compound can be challenging to locate. However, the chemical shifts can be reliably estimated by comparing your experimental data with the spectra of structurally similar compounds. Below is a table summarizing the ¹H and ¹³C NMR chemical shifts for two analogous compounds: 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. These compounds provide a strong basis for assigning the peaks in your spectrum.

Q: My observed chemical shifts for the aromatic protons of this compound are slightly different from the reference data. What could be the cause?

A: Minor variations in chemical shifts are expected and can be attributed to several factors:

  • Solvent Effects: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) can influence the chemical shifts, particularly for the hydroxyl proton.

  • Concentration: Sample concentration can affect the chemical shift of protons involved in hydrogen bonding, such as the -OH group.

  • Temperature: The temperature at which the spectrum is acquired can also cause slight shifts in peak positions.

  • Instrument Calibration: Ensure the NMR spectrometer is properly calibrated.

If the aromatic proton signal in your spectrum appears as a singlet and integrates to two protons, and the ethyl groups show the characteristic quartet and triplet pattern, your compound is likely correct.

Troubleshooting Workflow

If you are encountering issues with your NMR peak assignments, the following workflow can help you systematically troubleshoot the problem.

NMR_Troubleshooting_Workflow start Start: Unexpected NMR Spectrum check_sample Step 1: Verify Sample Purity (TLC, LC-MS) start->check_sample check_solvent Step 2: Check Deuterated Solvent (Residual Solvent Peaks) check_sample->check_solvent Sample is Pure end_fail Issue Persists check_sample->end_fail Impurity Detected compare_data Step 3: Compare with Analogous Data check_solvent->compare_data Solvent is Correct check_solvent->end_fail Incorrect Solvent run_2d_nmr Step 4: Perform 2D NMR (COSY, HSQC) compare_data->run_2d_nmr Assignments Ambiguous end_success Success: Peaks Assigned compare_data->end_success Assignments Clear consult_expert Step 5: Consult with NMR Specialist run_2d_nmr->consult_expert Assignments Still Unclear run_2d_nmr->end_success Assignments Confirmed consult_expert->end_success

Caption: A workflow diagram for troubleshooting NMR peak assignments.

Reference NMR Data for Analogous Compounds

The following table summarizes the ¹H and ¹³C NMR chemical shift data for compounds structurally similar to this compound. This data can be used as a reference for peak assignment.

Compound Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
3,5-Dimethyl-4-hydroxybenzaldehyde [1][2]Aldehyde (-CHO)~9.8~191
Aromatic (C-H)~7.6~131
Phenolic (-OH)Variable-
Aromatic (C-C)-~129, ~137, ~159
Methyl (-CH₃)~2.3~16
3,5-Di-tert-butyl-4-hydroxybenzaldehyde [3][4]Aldehyde (-CHO)~9.9~192
Aromatic (C-H)~7.7~128
Phenolic (-OH)~5.9-
Aromatic (C-C)-~129, ~141, ~160
tert-Butyl (-C(CH₃)₃)~1.5~30, ~35

Disclaimer: The data presented in this table is for analogous compounds and should be used for reference purposes only. Actual chemical shifts for this compound may vary.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the NMR tube.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.

  • Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.

3. ¹H NMR Data Acquisition:

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).

  • Set the number of scans (typically 8 to 16 for a moderately concentrated sample).

  • Set the relaxation delay (e.g., 1-2 seconds).

  • Acquire the Free Induction Decay (FID).

4. ¹³C NMR Data Acquisition:

  • Switch the nucleus to ¹³C.

  • Set a wider spectral width (e.g., 0 to 200 ppm).

  • Increase the number of scans significantly (e.g., 128 to 1024 or more) due to the low natural abundance of ¹³C.

  • Use a proton-decoupled pulse program.

  • Acquire the FID.

5. Data Processing:

  • Apply a Fourier transform to the FID to obtain the spectrum.

  • Phase the spectrum to ensure all peaks are in the positive phase.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals.

References

Technical Support Center: 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diethyl-4-hydroxybenzaldehyde. The information provided will help you identify and resolve common issues related to impurities that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

While specific impurity profiles can vary between batches and manufacturers, the most common impurities in this compound and its analogs can be categorized as follows:

  • Starting Material-Related Impurities: Unreacted starting materials from the synthesis process. A likely precursor is 2,6-diethylphenol, which may be present in trace amounts.

  • Reaction Byproducts: Products from side reactions occurring during the formylation of the phenol ring.

  • Degradation Products: Impurities formed due to the degradation of this compound over time, especially when exposed to air or light. The most common degradation pathway is oxidation.

  • Residual Solvents: Solvents used during the synthesis and purification processes that are not completely removed.

Q2: How can I detect impurities in my sample of this compound?

Several analytical techniques can be used to detect and quantify impurities:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for purity assessment and can separate the main compound from its impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can provide structural information about the impurities if they are present at a high enough concentration.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of functional groups that are not part of the this compound structure, such as a carboxylic acid group from an oxidation impurity.

Q3: What are the potential impacts of these impurities on my experiments?

Impurities can have several adverse effects on your research:

  • Inaccurate Quantification: Impurities can lead to incorrect measurements of the concentration of the active compound.

  • Side Reactions: Impurities can react with other reagents in your experiment, leading to unexpected products and false results.

  • Toxicity: In drug development, even small amounts of certain impurities can be toxic.

  • Reduced Product Yield: In synthetic applications, impurities can interfere with the desired reaction, leading to lower yields.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to impurities in this compound.

Observed Issue Potential Cause (Impurity) Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Presence of starting materials, byproducts, or degradation products.1. Run a blank to ensure the peaks are not from the solvent or system. 2. Analyze the sample using a different analytical technique (e.g., GC-MS) to identify the unknown peaks. 3. If the impurity is identified, consider a purification step like recrystallization or column chromatography.
Product discoloration (yellowing) Oxidation of the phenolic group to form a quinone-like byproduct. This is a common issue with phenolic compounds.1. Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. 2. For long-term storage, keep it in a refrigerator or freezer. 3. If the product is already discolored, purification by recrystallization may be necessary.
Low melting point of the solid Presence of various impurities that depress the melting point.1. Check the purity of your sample using HPLC or another suitable method. 2. Purify the sample by recrystallization from a suitable solvent system (e.g., toluene-heptane).
Inconsistent results in biological assays Presence of impurities that may have their own biological activity or interfere with the assay.1. Always use a highly purified standard of this compound for critical experiments. 2. If you suspect impurities, re-purify your sample and repeat the assay.

Potential Impurities and Their Characteristics

The following table summarizes the potential impurities in this compound based on the analysis of its close analogs.

Impurity Name Chemical Structure Likely Source Typical Analytical Signal
2,6-DiethylphenolC₁₀H₁₄OUnreacted starting materialA distinct peak in GC-MS with a lower retention time than the main compound.
3,5-Diethyl-4-hydroxybenzoic acidC₁₁H₁₄O₃Oxidation of the aldehyde groupA separate peak in a reversed-phase HPLC chromatogram, typically eluting earlier than the aldehyde.
2,6-Diethyl-p-benzoquinoneC₁₀H₁₂O₂Oxidation of the phenolic groupCan contribute to a yellow or brown color. May be detected by HPLC or GC-MS.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general guideline for the purification of this compound based on methods used for similar compounds.

Materials:

  • Crude this compound

  • Toluene

  • Heptane

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot toluene in an Erlenmeyer flask with stirring.

  • Once fully dissolved, slowly add heptane dropwise until the solution becomes slightly cloudy.

  • Heat the solution again until it becomes clear.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold heptane.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Analysis by HPLC

This protocol provides a starting point for developing an HPLC method for purity analysis.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample of this compound

Procedure:

  • Prepare a mobile phase of 60:40 (v/v) acetonitrile:water.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector to a wavelength of 280 nm.

  • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Inject 10 µL of the sample solution into the HPLC system.

  • Run the analysis for a sufficient time to allow for the elution of all potential impurities (e.g., 20 minutes).

  • Analyze the resulting chromatogram to determine the purity of the sample.

Visualizations

Impurity_Formation_Pathway 2,6-Diethylphenol 2,6-Diethylphenol This compound This compound 2,6-Diethylphenol->this compound Formylation Reaction 3,5-Diethyl-4-hydroxybenzoic_acid 3,5-Diethyl-4-hydroxybenzoic_acid This compound->3,5-Diethyl-4-hydroxybenzoic_acid Oxidation (Aldehyde) 2,6-Diethyl-p-benzoquinone 2,6-Diethyl-p-benzoquinone This compound->2,6-Diethyl-p-benzoquinone Oxidation (Phenol)

Caption: Potential pathways for the formation of common impurities in this compound.

Experimental_Workflow cluster_0 Impurity Analysis Workflow Sample Sample HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis GCMS_Analysis GC-MS Analysis Sample->GCMS_Analysis NMR_Analysis NMR Analysis Sample->NMR_Analysis Purity_Assessment Purity Assessment HPLC_Analysis->Purity_Assessment Impurity_Identification Impurity Identification GCMS_Analysis->Impurity_Identification NMR_Analysis->Impurity_Identification Purification Purification Purity_Assessment->Purification Purity < Specification Pure_Product Pure_Product Purity_Assessment->Pure_Product Purity ≥ Specification Impurity_Identification->Purification Purification->Pure_Product

Caption: A general experimental workflow for the analysis and purification of this compound.

Technical Support Center: Synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde. Below, you will find troubleshooting advice for common experimental issues, answers to frequently asked questions, a detailed experimental protocol, and a visual representation of the synthetic workflow.

Troubleshooting Guide

Scaling up the synthesis of this compound can present several challenges. This guide addresses specific issues that may be encountered, particularly when adapting formylation methods like the Duff reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Formylation: The formylation of 2,6-diethylphenol can be sterically hindered. 2. Suboptimal Reaction Temperature: Incorrect temperature can lead to decomposition of reactants or intermediates, or slow reaction rates. 3. Moisture Contamination: The presence of water can deactivate the formylating agent.1. Alternative Formylating Agent: Consider using a more reactive formylating agent such as dichloromethyl methyl ether with a Lewis acid catalyst (e.g., TiCl₄). 2. Temperature Optimization: Experiment with a range of temperatures (e.g., 80-120°C for the Duff reaction) to find the optimal condition. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Formation of Multiple Byproducts 1. Ortho-Formylation: Although para-substitution is favored due to steric hindrance, some ortho-formylation may occur. 2. Over-reaction or Decomposition: Prolonged reaction times or excessive temperatures can lead to the formation of polymeric materials or other degradation products. 3. Oxidation of the Phenol: The starting material or product can be susceptible to oxidation.1. Purification: Utilize column chromatography (silica gel, with a non-polar/polar solvent gradient like hexane/ethyl acetate) to separate the para-isomer from ortho-byproducts. 2. Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Reaction Stalls Before Completion 1. Insufficient Reagent: The molar ratio of the formylating agent to the phenol may be too low. 2. Poor Mixing: In a larger scale reaction, inefficient stirring can lead to localized concentration gradients and incomplete reaction. 3. Catalyst Deactivation: If a catalyst is used, it may become deactivated over time.1. Adjust Stoichiometry: Increase the molar excess of the formylating agent (e.g., hexamethylenetetramine in the Duff reaction). 2. Mechanical Stirring: Employ a mechanical stirrer for larger volume reactions to ensure homogeneous mixing. 3. Catalyst Addition: If applicable, consider a second addition of the catalyst during the reaction.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may have significant solubility in the work-up solvents, leading to losses. 2. Emulsion Formation during Extraction: The presence of both acidic and basic functionalities can lead to the formation of stable emulsions during aqueous work-up. 3. Co-crystallization with Impurities: Impurities with similar structures may co-crystallize with the desired product.1. Solvent Selection: Carefully select extraction and recrystallization solvents to maximize product recovery. 2. Brine Wash: Use a saturated sodium chloride solution (brine) during the work-up to help break emulsions. 3. Recrystallization: Perform multiple recrystallizations from a suitable solvent system to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and logical starting material is 2,6-diethylphenol. The formylation of this compound at the para position yields the desired product.

Q2: Which formylation method is recommended for the synthesis of this compound?

A2: The Duff reaction, which uses hexamethylenetetramine in an acidic medium like acetic acid or trifluoroacetic acid, is a common method for the formylation of sterically hindered phenols. Alternatively, methods employing dichloromethyl methyl ether and a Lewis acid catalyst can also be effective.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate 8:2) and visualizing the spots under UV light. The disappearance of the starting material (2,6-diethylphenol) and the appearance of the product spot indicate the progression of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: In the ¹H NMR spectrum, you would expect to see a singlet for the aldehydic proton (around 9.8 ppm), a singlet for the phenolic hydroxyl proton, a singlet for the two aromatic protons, and a quartet and a triplet corresponding to the two equivalent ethyl groups. The IR spectrum should show characteristic peaks for the hydroxyl (O-H stretch), aldehyde (C=O stretch), and aromatic (C=C stretch) functional groups.

Q5: What safety precautions should be taken during this synthesis?

A5: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Reagents such as strong acids (e.g., trifluoroacetic acid) and Lewis acids (e.g., TiCl₄) are corrosive and should be handled with extreme care.

Experimental Protocol: Synthesis via Duff Reaction (Adapted)

This protocol is an adapted procedure based on the formylation of similar 2,6-disubstituted phenols. Optimization may be required for the specific substrate.

Materials and Reagents:

  • 2,6-diethylphenol

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-diethylphenol (1 equivalent) and hexamethylenetetramine (1.5 equivalents).

  • Solvent Addition: Add glacial acetic acid to the flask (sufficient to dissolve the reactants upon heating).

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature. Monitor the reaction progress by TLC.

  • Hydrolysis: Once the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature. Add a 1:1 mixture of concentrated hydrochloric acid and water to the reaction flask.

  • Second Reflux: Heat the mixture to reflux for an additional 30-60 minutes to hydrolyze the intermediate imine.

  • Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthetic Workflow

experimental_workflow start Start: 2,6-Diethylphenol & Hexamethylenetetramine reflux1 Reflux in Glacial Acetic Acid start->reflux1 hydrolysis Acidic Hydrolysis (HCl/H2O) reflux1->hydrolysis Reaction Completion reflux2 Second Reflux hydrolysis->reflux2 workup Aqueous Work-up & Extraction with Ethyl Acetate reflux2->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Technical Support Center: Synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and similar sterically hindered phenols.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction- Ensure starting materials (2,6-diethylphenol) are pure. - Verify the freshness and purity of reagents (e.g., hexamethylenetetramine, chloroform). - Optimize reaction time and temperature based on TLC or GC monitoring.
Catalyst deactivation or inefficiency- For catalytic oxidation methods, ensure the catalyst has not been poisoned. - In Duff or Reimer-Tiemann reactions, check the concentration and nature of the acid or base catalyst.
Steric hindrance from diethyl groups- Consider using harsher reaction conditions (higher temperature, longer reaction time) than for less hindered phenols. - Explore alternative formylation methods that are less sensitive to steric effects.
Formation of Multiple Products (Low Selectivity) Competing ortho- and para-formylation- In the Reimer-Tiemann reaction, the ortho-isomer is typically favored. To enhance para-selectivity for 2,6-disubstituted phenols, the ortho positions are blocked, directing formylation to the para position.[1][2]
Di-formylation or poly-formylation- In the Duff reaction, reduce the molar ratio of the formylating agent (hexamethylenetetramine) to the phenol to favor mono-formylation.[3]
Resin/Polymer Formation- This is a known side reaction, especially under acidic or basic conditions with formaldehyde equivalents.[3] - Control the stoichiometry carefully (formaldehyde-to-phenol ratio < 1). - Maintain the lowest effective reaction temperature.[3]
Difficult Product Isolation/Purification Presence of unreacted starting materials- Optimize the reaction to drive it to completion. - Employ column chromatography with an appropriate solvent system for separation.
Formation of closely related byproducts- Recrystallization from a suitable solvent can help in purifying the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods involve the formylation of 2,6-diethylphenol. The two primary approaches are the Duff reaction and the Reimer-Tiemann reaction.[1][2][4][5] An alternative route is the selective oxidation of a 4-methyl group in 2,6-diethyl-4-methylphenol.[6]

Q2: How do I choose between the Duff and Reimer-Tiemann reactions for my synthesis?

A2: The choice depends on several factors. The Duff reaction uses hexamethylenetetramine in an acidic medium and is known for its operational simplicity and tolerance to some moisture.[7] However, it can be inefficient.[1] The Reimer-Tiemann reaction utilizes chloroform and a strong base and is a classic method for ortho-formylation of phenols.[2][5] For 2,6-disubstituted phenols like 2,6-diethylphenol, formylation is directed to the para-position.

Q3: My Duff reaction is giving a low yield. What can I do to improve it?

A3: Low yields in the Duff reaction are a common issue.[1] To improve the yield, you can:

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time.

  • Reagent Purity: Use high-purity 2,6-diethylphenol and hexamethylenetetramine.

  • Acid Catalyst: While acetic acid is common, trifluoroacetic acid can sometimes improve yields, though it is more corrosive and expensive.[8]

Q4: I am observing the formation of a resin-like substance in my reaction. What is it and how can I prevent it?

A4: The formation of a resin is likely due to phenol-formaldehyde polymerization, a common side reaction in formylation reactions.[3] To minimize this, you can:

  • Control Stoichiometry: Use a molar ratio of the formylating agent to phenol of less than one.[3]

  • Manage Temperature: Avoid excessively high temperatures that can accelerate polymerization.[3]

  • Limit Reaction Time: Monitor the reaction and stop it once the desired product is formed to prevent further side reactions.

Q5: How can I purify the final this compound product?

A5: Purification can typically be achieved through recrystallization from a suitable solvent like isopropanol or by column chromatography on silica gel.

Data Presentation

The following tables summarize quantitative data for the synthesis of analogues of this compound. This data can serve as a starting point for optimizing the synthesis of the target compound.

Table 1: Catalyst Performance in the Synthesis of 3,5-Disubstituted-4-hydroxybenzaldehydes

Starting MaterialReactionCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)Reference
2,6-DimethylphenolDuff ReactionHexamethylenetetramineAcetic Acid--95[8]
2,4,6-TrimethylphenolOxidationCo(OAc)₂·4H₂O, NaOH, O₂Ethylene Glycol/H₂O501288[9]
2,4,6-TrimethylphenolOxidation5% Pt on Carbon, O₂Acetic Acid754.575[10]
2,6-Di-tert-butylphenolDuff ReactionHexamethylenetetramineAcetic Acid---[1]

Note: Specific reaction conditions for the Duff reaction of 2,6-di-tert-butylphenol were not detailed in the search results but it is a common method for this transformation.

Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted for the synthesis of this compound.

Protocol 1: Formylation of a 2,6-Disubstituted Phenol via the Duff Reaction (Adapted from analogues)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-diethylphenol in a suitable acidic solvent such as glacial acetic acid or trifluoroacetic acid.

  • Reagent Addition: Add hexamethylenetetramine to the solution. The molar ratio of hexamethylenetetramine to the phenol should be carefully controlled (typically around 1:1 to 1.2:1) to minimize di-formylation.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.

Protocol 2: Formylation of a Phenol via the Reimer-Tiemann Reaction (General Procedure)
  • Reaction Setup: Dissolve the phenol (e.g., 2,6-diethylphenol) in an aqueous solution of a strong base, such as sodium hydroxide, in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Reagent Addition: Heat the mixture to 60-70°C. Add chloroform dropwise through the dropping funnel while stirring vigorously. The reaction is often exothermic.[11]

  • Reaction: Continue stirring at the elevated temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture and acidify it with a dilute acid (e.g., HCl) to precipitate the product.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_methods Formylation Methods cluster_product Product cluster_purification Purification Start 2,6-Diethylphenol Duff Duff Reaction (Hexamethylenetetramine, Acid) Start->Duff RT Reimer-Tiemann Reaction (Chloroform, Base) Start->RT Product This compound Duff->Product RT->Product Oxidation Oxidation of 2,6-Diethyl-4-methylphenol Oxidation->Product Purification Recrystallization or Column Chromatography Product->Purification

Caption: Synthetic pathways to this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low/No Product Yield IncompleteReaction Incomplete Reaction Start->IncompleteReaction CatalystIssue Catalyst Inactive Start->CatalystIssue StericHindrance Steric Hindrance Start->StericHindrance CheckPurity Check Starting Material & Reagent Purity IncompleteReaction->CheckPurity OptimizeConditions Optimize Time & Temperature IncompleteReaction->OptimizeConditions CheckCatalyst Verify Catalyst Activity/ Concentration CatalystIssue->CheckCatalyst HarsherConditions Use Harsher Conditions StericHindrance->HarsherConditions AlternativeMethod Explore Alternative Methods StericHindrance->AlternativeMethod

Caption: Troubleshooting workflow for low synthesis yield.

References

Validation & Comparative

A Comparative Guide to 3,5-Diethyl-4-hydroxybenzaldehyde and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 3,5-Diethyl-4-hydroxybenzaldehyde and its structurally similar alternatives, 3,5-Dimethyl-4-hydroxybenzaldehyde and 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential applications of these substituted 4-hydroxybenzaldehyde compounds, particularly in relation to their antioxidant properties.

Structural Confirmation and Physicochemical Properties

The fundamental structure of these compounds consists of a benzene ring substituted with a hydroxyl group at position 4, a formyl (aldehyde) group at position 1, and two alkyl groups at positions 3 and 5. The variation in the alkyl substituents (diethyl, dimethyl, di-tert-butyl) influences their physicochemical properties and, consequently, their biological activity.

PropertyThis compound3,5-Dimethyl-4-hydroxybenzaldehyde3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Molecular Formula C₁₁H₁₄O₂C₉H₁₀O₂C₁₅H₂₂O₂
Molecular Weight 178.23 g/mol 150.17 g/mol 234.33 g/mol
CAS Number 69574-07-82233-18-31620-98-0
Appearance Not specified in available literatureWhite to off-white crystalline powderLight yellow or white to off-white crystalline powder
Melting Point Not specified in available literature112-114 °C189-191 °C
Boiling Point Not specified in available literature263.9 °C at 760 mmHgNot specified in available literature

Comparative Performance: Antioxidant Activity

Substituted phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. The nature and size of the alkyl groups at the ortho positions (3 and 5) to the hydroxyl group can significantly impact this activity. Bulky substituents can enhance the stability of the resulting phenoxyl radical, thereby increasing antioxidant efficacy.

Note: The following data is for a flavonoid analogue derived from 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and is not a direct measure of the compound itself. It is presented to illustrate the antioxidant potential of this structural class.

Compound DerivativeAssayAntioxidant Activity (% Inhibition at 100 µM)
Flavanone analogue of 3,5-Di-tert-butyl-4-hydroxybenzaldehydeDPPH Radical Scavenging70.8%
Lipid Peroxidation Inhibition77.4%

Experimental Protocols

To facilitate comparative studies, detailed methodologies for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.

  • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color, which is monitored spectrophotometrically.

Protocol:

  • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a specific volume of the test compound solution at various concentrations to a cuvette or microplate well.

  • Add the diluted ABTS•⁺ solution and mix.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

  • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the test compound to that of Trolox, a water-soluble vitamin E analog.

Signaling Pathway and Experimental Workflow

Keap1-Nrf2 Signaling Pathway

Phenolic antioxidants can exert their protective effects not only by direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway involved in this process is the Keap1-Nrf2 signaling pathway.[2][3][4][5][6] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative stress or electrophilic compounds (which many phenolic antioxidants can be), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_degradation Nrf2 Degradation Proteasome->Nrf2_degradation ROS Oxidative Stress (e.g., ROS, Electrophiles) ROS->Keap1_Nrf2 Induces conformational change in Keap1 Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant response.

References

A Comparative Guide to 3,5-Diethyl-4-hydroxybenzaldehyde and 3,5-Dimethyl-4-hydroxybenzaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these molecules is crucial for their application in research and development. The substitution of methyl groups with ethyl groups at the C3 and C5 positions of the benzene ring introduces subtle yet significant changes in their physical characteristics.

Property3,5-Diethyl-4-hydroxybenzaldehyde3,5-Dimethyl-4-hydroxybenzaldehyde
CAS Number 69574-07-8[1]2233-18-3
Molecular Formula C₁₁H₁₄O₂[1]C₉H₁₀O₂
Molecular Weight 178.23 g/mol [1]150.17 g/mol
Appearance SolidWhite to off-white solid
Melting Point Not specified112-114 °C
Boiling Point Not specified263.9 °C (predicted)
Solubility Soluble in organic solventsSoluble in ethanol, acetone, and ethyl acetate
LogP (predicted) 2.51.8

Synthesis and Production

Both this compound and 3,5-Dimethyl-4-hydroxybenzaldehyde can be synthesized from their corresponding 2,6-disubstituted phenols. The introduction of the aldehyde group is a key synthetic step, often achieved through formylation reactions.

Synthesis of this compound

A common route for the synthesis of this compound involves the formylation of 2,6-diethylphenol. One established method is the Duff reaction, which utilizes hexamethylenetetramine in an acidic medium.

Experimental Protocol: Duff Reaction for this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-diethylphenol in a suitable solvent such as glacial acetic acid.

  • Addition of Reagents: Add hexamethylenetetramine to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After completion of the reaction, cool the mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., hydrochloric acid).

  • Workup and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde

Similarly, 3,5-Dimethyl-4-hydroxybenzaldehyde is synthesized from 2,6-dimethylphenol. Several methods have been reported, including oxidation of the corresponding cresol and formylation reactions.

Experimental Protocol: Oxidation of 2,6-Dimethylphenol

  • Reaction Setup: In a suitable reactor, dissolve 2,6-dimethylphenol in a solvent mixture, for example, a mixture of water and an organic co-solvent.

  • Catalyst and Base: Add a catalyst, such as a cobalt(II) salt, and a base (e.g., sodium hydroxide).

  • Oxidation: Stir the mixture vigorously under an oxygen atmosphere at a controlled temperature.[2]

  • Quenching and Extraction: After the reaction is complete, quench the reaction mixture with an acid and extract the product with an organic solvent.

  • Purification: The organic extracts are combined, dried, and concentrated. The final product is purified by recrystallization or column chromatography.[3]

A 75% yield of 3,5-dimethyl-4-hydroxybenzaldehyde can be obtained by placing 25 g of 2,4,6-trimethylphenol, 2.0 g of 5 percent platinum on carbon, and 75 ml of acetic acid into a 300-ml stainless steel Parr bomb, pressurizing the bomb to 250 psig with O2, and heating it to 75° C for 4.5 hours; the resulting material is then filtered through celite and the acetic acid is removed by rotary evaporation.[4]

Comparative Biological Activities: An Extrapolation from Related Compounds

Direct comparative studies on the biological activities of this compound and 3,5-Dimethyl-4-hydroxybenzaldehyde are scarce. However, the extensive research on structurally similar hindered phenolic aldehydes, particularly 3,5-di-tert-butyl-4-hydroxybenzaldehyde, provides a basis for a qualitative comparison and prediction of their potential biological profiles.

Antioxidant Activity

The antioxidant potential of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The nature of the substituents at the ortho positions (C3 and C5) significantly influences this activity by affecting the stability of the resulting phenoxyl radical.

It is generally understood that bulkier alkyl groups at the ortho positions can enhance the stability of the phenoxyl radical through steric hindrance, thereby increasing antioxidant potency.[5] Following this structure-activity relationship, it can be hypothesized that This compound may exhibit slightly higher antioxidant activity than 3,5-Dimethyl-4-hydroxybenzaldehyde due to the greater steric bulk of the ethyl groups compared to the methyl groups.

To provide context, the antioxidant activity of a related compound, flavonoid analogues synthesized from 3,5-di-tert-butyl-4-hydroxybenzaldehyde, has been evaluated.

CompoundAntioxidant Activity AssayResult
Flavonoid analogues of 3,5-di-tert-butyl-4-hydroxybenzaldehydeDPPH radical scavengingSignificant radical scavenging activity observed[6]
Lipid peroxidation inhibitionEffective inhibition of lipid peroxidation[6]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Preparation of Solutions: Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol) and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Reaction: In a 96-well plate, add a specific volume of the test compound solution at various concentrations to the DPPH solution. A control containing only methanol and the DPPH solution should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Enzyme Inhibition

Hydroxybenzaldehyde derivatives have been investigated as inhibitors of various enzymes, including tyrosinase, which is involved in melanin biosynthesis. The inhibitory activity is often attributed to the interaction of the aldehyde and hydroxyl groups with the enzyme's active site.

Studies on other 4-hydroxybenzaldehyde derivatives have shown that the nature and position of substituents on the aromatic ring play a crucial role in their inhibitory potency against tyrosinase.[7] While no direct data exists for the diethyl and dimethyl analogues, it is plausible that they could exhibit tyrosinase inhibitory activity. The difference in the alkyl substituents might influence their binding affinity to the enzyme.

Visualizing Experimental Design and Biological Pathways

To facilitate further research, the following diagrams, generated using the DOT language, illustrate a logical workflow for a comparative study and a relevant biological pathway.

G cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Activity Assays cluster_data Data Analysis & Comparison Synthesis_DE Synthesis of This compound QC Purity & Structural Analysis (NMR, MS, HPLC) Synthesis_DE->QC Synthesis_DM Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde Synthesis_DM->QC Antioxidant Antioxidant Assays (DPPH, ABTS, ORAC) QC->Antioxidant Enzyme Enzyme Inhibition Assays (e.g., Tyrosinase) QC->Enzyme IC50 IC50 Value Determination Antioxidant->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Hypothetical workflow for a comparative study.

G cluster_pathway General Antioxidant Mechanism of Phenolic Compounds Phenol Phenolic Antioxidant (Ar-OH) Radical Free Radical (R•) Phenoxyl Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl H• donation Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance Stabilization Resonance Stabilization of Phenoxyl Radical Phenoxyl->Stabilization

References

Reactivity of Substituted Benzaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted benzaldehydes in various common organic reactions. Understanding the influence of aromatic ring substituents on the reactivity of the aldehyde functional group is paramount for reaction optimization, mechanistic elucidation, and the rational design of molecules in medicinal chemistry and materials science. The information presented herein is supported by experimental data to facilitate informed decision-making in research and development.

The Influence of Substituents: An Overview

The reactivity of the carbonyl group in benzaldehyde is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl), enhance the electrophilicity of the carbonyl carbon by pulling electron density away from it. This makes the aldehyde more susceptible to nucleophilic attack.

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it. This renders the aldehyde less reactive towards nucleophiles.

This fundamental principle underpins the reactivity trends observed across a variety of reactions, including nucleophilic addition, oxidation, and condensation reactions.

Comparative Reactivity Data

The following tables summarize quantitative data on the reactivity of various substituted benzaldehydes in several key chemical transformations.

Table 1: Relative Rate Constants for the Oxidation and Wittig Reaction of Substituted Benzaldehydes
SubstituentPositionReaction TypeRelative Rate Constant (k/k₀)
-NO₂paraOxidation with BTMACB1.62
-NO₂metaOxidation with BTMACB1.35
-ClparaOxidation with BTMACB0.55
-H-Oxidation with BTMACB1.00
-CH₃paraOxidation with BTMACB2.51
-OCH₃paraOxidation with BTMACB6.31
-NO₂paraWittig Reaction14.7
-NO₂metaWittig Reaction10.5
-ClparaWittig Reaction2.75
-H-Wittig Reaction1.00
-CH₃paraWittig Reaction0.45

BTMACB = Benzyltrimethylammonium chlorobromate

Table 2: Yields for the Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile
SubstituentPositionCatalystSolventTime (h)Yield (%)
-NO₂paraPiperidineEthanol195
-ClparaPiperidineEthanol292
-H-PiperidineEthanol385
-CH₃paraPiperidineEthanol578
-OCH₃paraPiperidineEthanol675
Table 3: Hammett Reaction Constants (ρ) for Various Reactions of Substituted Benzaldehydes
Reactionρ ValueInterpretation
Reaction with Meldrum's acid+1.226Reaction is accelerated by electron-withdrawing groups.[1]
Cannizzaro Reaction+3.76Reaction is strongly accelerated by electron-withdrawing groups.[1]
Baeyer-Villiger Oxidation-0.71Reaction is favored by electron-donating groups.[2]

A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents, while a negative ρ value signifies that electron-donating substituents accelerate the reaction.[3][4] The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.[3][4]

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the general mechanism of nucleophilic addition to substituted benzaldehydes and a typical experimental workflow for comparing their reactivity.

G cluster_0 Influence of Substituents on Benzaldehyde Reactivity benzaldehyde Substituted Benzaldehyde intermediate Tetrahedral Intermediate benzaldehyde->intermediate ewg Electron-Withdrawing Group (EWG) - Increases δ+ on carbonyl carbon - Stabilizes negative charge in intermediate - Accelerates reaction benzaldehyde->ewg edg Electron-Donating Group (EDG) - Decreases δ+ on carbonyl carbon - Destabilizes negative charge in intermediate - Slows down reaction benzaldehyde->edg nucleophile Nucleophile (Nu⁻) nucleophile->benzaldehyde Nucleophilic Attack product Addition Product intermediate->product Protonation

Caption: Mechanism of nucleophilic addition to substituted benzaldehydes.

G cluster_0 Experimental Workflow for Reactivity Comparison start Start: Select Substituted Benzaldehydes reaction_setup Reaction Setup: - Constant Temperature - Same Molar Concentrations - Same Solvent and Catalyst start->reaction_setup monitoring Reaction Monitoring: - Aliquots at time intervals - Quenching of reaction reaction_setup->monitoring analysis Analysis: - GC, HPLC, or NMR spectroscopy monitoring->analysis data_processing Data Processing: - Determine concentration of reactant/product over time analysis->data_processing kinetics Kinetic Analysis: - Plot concentration vs. time - Determine rate constants (k) data_processing->kinetics comparison Comparison: - Compare rate constants - Correlate with substituent electronic properties kinetics->comparison

Caption: General experimental workflow for comparing the reactivity of substituted benzaldehydes.

Experimental Protocols

General Protocol for a Kinetic Study of the Reaction of Substituted Benzaldehydes

This protocol outlines a general method for determining the reaction rates of different substituted benzaldehydes in a given reaction.

1. Materials:

  • Substituted benzaldehydes (e.g., p-nitrobenzaldehyde, p-methoxybenzaldehyde, benzaldehyde)

  • Other reactant(s) as required by the specific reaction (e.g., a nucleophile, an oxidizing agent)

  • Solvent

  • Catalyst (if required)

  • Internal standard for analytical measurements (e.g., dodecane for GC analysis)

  • Quenching agent (e.g., a weak acid or base)

2. Reaction Setup:

  • In a series of reaction vessels, each containing a magnetic stir bar, add the solvent and the internal standard.

  • Place the vessels in a constant temperature bath and allow them to equilibrate.

  • In separate vials, prepare stock solutions of each substituted benzaldehyde and the other reactant(s) at known concentrations.

3. Reaction Initiation and Monitoring:

  • To each reaction vessel, add the appropriate volume of the stock solution of the other reactant(s).

  • Initiate the reactions by adding the stock solution of the respective substituted benzaldehyde to each vessel at staggered, precisely recorded times.

  • At regular time intervals, withdraw an aliquot from each reaction vessel and immediately quench the reaction by adding it to a vial containing a quenching agent.

4. Analysis:

  • Analyze the quenched aliquots using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Quantify the concentration of the remaining substituted benzaldehyde and/or the formed product by comparing their peak areas/integrals to that of the internal standard.

5. Data Analysis:

  • For each substituted benzaldehyde, plot the concentration of the reactant versus time.

  • From the plot, determine the initial rate of the reaction.

  • Calculate the rate constant (k) for each reaction using the appropriate rate law.

  • Compare the rate constants to determine the relative reactivity of the substituted benzaldehydes.

Detailed Experimental Protocol for the Cannizzaro Reaction of p-Chlorobenzaldehyde

This protocol describes the disproportionation of p-chlorobenzaldehyde into p-chlorobenzoic acid and p-chlorobenzyl alcohol.

1. Materials:

  • p-Chlorobenzaldehyde

  • Potassium hydroxide (KOH)

  • Methanol

  • Dichloromethane

  • Hydrochloric acid (HCl)

  • Deionized water

2. Procedure:

  • In a round-bottom flask, dissolve p-chlorobenzaldehyde (e.g., 2.0 g) in methanol (e.g., 6 mL).

  • Add a concentrated aqueous solution of KOH (e.g., 5 mL of 11 M KOH).

  • Reflux the mixture with stirring for a specified time (e.g., 1 hour).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (e.g., 3 x 15 mL) to separate the p-chlorobenzyl alcohol.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude p-chlorobenzyl alcohol.

  • Acidify the aqueous layer with concentrated HCl until the pH is acidic, which will precipitate the p-chlorobenzoic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The products can be further purified by recrystallization.

References

Validating the Purity of Synthesized 3,5-Diethyl-4-hydroxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3,5-Diethyl-4-hydroxybenzaldehyde, a substituted phenolic aldehyde with potential applications in various research fields. We will explore common synthesis routes, identify potential impurities, and offer detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a comparative analysis with alternative phenolic aldehydes is presented to provide a broader context for its application.

Synthesis and Potential Impurities

The synthesis of this compound typically proceeds through the formylation of 2,6-diethylphenol or the oxidation of 2,6-diethyl-4-methylphenol. The choice of synthetic route directly influences the potential impurity profile.

Common Synthetic Routes:

  • Reimer-Tiemann Reaction: The reaction of 2,6-diethylphenol with chloroform in a basic solution.

  • Duff Reaction: The formylation of 2,6-diethylphenol using hexamine in an acidic medium.[1][2]

  • Oxidation: The oxidation of the methyl group of 2,6-diethyl-4-methylphenol.

Based on these synthetic pathways, a range of potential impurities may be present in the final product.

Table 1: Potential Impurities in Synthesized this compound

Potential ImpurityOrigin
2,6-diethylphenolUnreacted starting material
2-Hydroxy-3,5-diethylbenzaldehydeortho-Formylation byproduct (Reimer-Tiemann)
2,6-diethyl-p-benzoquinoneOxidation of starting material or product[3]
Residual Solvents (e.g., Chloroform, Acetic Acid)Remnants from the synthesis and purification process
Polymeric byproductsSelf-condensation of the aldehyde or starting materials

Comparative Analysis of Purity Validation Methods

The selection of an appropriate analytical technique is crucial for the accurate determination of purity. HPLC, GC, and NMR spectroscopy are powerful and complementary methods for this purpose.

dot

cluster_synthesis Synthesis of this compound cluster_validation Purity Validation Workflow 2,6-diethylphenol 2,6-diethylphenol Formylation Formylation 2,6-diethylphenol->Formylation 2,6-diethyl-4-methylphenol 2,6-diethyl-4-methylphenol Oxidation Oxidation 2,6-diethyl-4-methylphenol->Oxidation Synthesized Product Synthesized Product HPLC HPLC Synthesized Product->HPLC Quantitative Analysis GC GC Synthesized Product->GC Volatile Impurities NMR NMR Synthesized Product->NMR Structural Confirmation & Purity Purity Assessment Purity Assessment HPLC->Purity Assessment GC->Purity Assessment NMR->Purity Assessment

Caption: Workflow for the synthesis and purity validation of this compound.

Table 2: Comparison of Analytical Methods for Purity Validation

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds in a gaseous mobile phase.Measures the magnetic properties of atomic nuclei.
Primary Use Quantitation of the main compound and non-volatile impurities.Analysis of volatile impurities, including residual solvents.Structural elucidation and quantitation of the main compound and impurities.
Advantages High sensitivity, excellent for quantitative analysis of non-volatile compounds.High resolution for volatile and thermally stable compounds.Provides detailed structural information, can be quantitative without a specific standard for each impurity.
Limitations May not be suitable for volatile impurities. Requires reference standards for accurate quantitation of impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to HPLC and GC. Complex mixtures can lead to overlapping signals.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable purity data.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound reference standard (of known purity)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% phosphoric acid. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 280 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Integrate the peak areas of the chromatograms. Use the calibration curve to determine the concentration of this compound in the sample and calculate the purity as a percentage area.

Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • High-purity carrier gas (Helium or Nitrogen)

  • Solvent for sample dissolution (e.g., Dichloromethane or Ethyl acetate, GC grade)

  • Internal standard (e.g., n-dodecane), if quantitative analysis is required.

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized product in the chosen solvent. If using an internal standard, add a known amount to the sample solution.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 280 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas flow rate: 1.0 mL/min

    • Split ratio: 50:1

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Processing: Identify and quantify any volatile impurities by comparing their retention times and peak areas to known standards or by using the area percent method for a general purity estimation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • Internal standard of known purity for quantitative NMR (qNMR), such as maleic acid or 1,4-dinitrobenzene.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized product and the internal standard (for qNMR) and dissolve them in the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a 1H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration in qNMR.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis:

    • Structural Confirmation: Verify the chemical shifts and coupling constants of the signals with the expected structure of this compound.

    • Purity Determination: Integrate the signals corresponding to the product and any visible impurities. The purity can be estimated from the relative integrals. For qNMR, the purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard of known weight and purity.[4]

Comparison with Alternative Phenolic Aldehydes

The choice of a phenolic aldehyde in research and development often depends on its specific properties, such as antioxidant activity, reactivity, and potential for further functionalization.

dot

This compound This compound Vanillin Vanillin This compound->Vanillin Compare Antioxidant Activity Syringaldehyde Syringaldehyde This compound->Syringaldehyde Compare Reactivity 3,5-Di-tert-butyl-4-hydroxybenzaldehyde 3,5-Di-tert-butyl-4-hydroxybenzaldehyde This compound->3,5-Di-tert-butyl-4-hydroxybenzaldehyde Compare Steric Hindrance

References

A Comparative Guide to the Spectroscopic Data of 3,5-Diethyl-4-hydroxybenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 3,5-diethyl-4-hydroxybenzaldehyde and its structural isomers. Understanding the distinct spectral characteristics of these closely related compounds is crucial for their accurate identification, characterization, and application in research and development. Due to the limited availability of experimental data for this compound, this guide utilizes predicted data for this compound and compares it with experimental data from its isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its selected isomers: 3,5-dimethyl-4-hydroxybenzaldehyde, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, and 2,6-dimethyl-4-hydroxybenzaldehyde.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound Predicted: Aldehyde H (~9.8 ppm, s), Aromatic H (~7.6 ppm, s), -OH (~5.0 ppm, s), -CH₂- (2.6-2.8 ppm, q), -CH₃ (1.2-1.4 ppm, t)
3,5-Dimethyl-4-hydroxybenzaldehyde 9.82 (s, 1H, CHO), 7.79 (s, 2H, Ar-H), 5.4 (br s, 1H, OH), 2.32 (s, 6H, 2xCH₃)[1]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde 9.87 (s, 1H, CHO), 7.71 (s, 2H, Ar-H), 5.86 (s, 1H, OH), 1.46 (s, 18H, 2x t-butyl)[2][3]
2,6-Dimethyl-4-hydroxybenzaldehyde 10.1 (s, 1H, CHO), 7.5 (s, 2H, Ar-H), 5.0 (br s, 1H, OH), 2.6 (s, 6H, 2xCH₃)[4]

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound Predicted: C=O (~192), Ar-C-OH (~158), Ar-C-CHO (~130), Ar-CH (~130), Ar-C-CH₂CH₃ (~135), -CH₂- (~25), -CH₃ (~14)
3,5-Dimethyl-4-hydroxybenzaldehyde 191.2 (CHO), 158.5 (C-OH), 130.3 (Ar-C), 129.8 (Ar-CH), 125.1 (Ar-C), 16.1 (CH₃)[1]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde 192.0 (CHO), 159.0 (C-OH), 141.0 (Ar-C), 128.0 (Ar-CH), 34.5 (C(CH₃)₃), 30.0 ((CH₃)₃)[2][5]
2,6-Dimethyl-4-hydroxybenzaldehyde 192.5 (CHO), 160.1 (C-OH), 135.2 (Ar-C), 132.5 (Ar-CH), 129.5 (Ar-C), 20.1 (CH₃)[4]

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)
This compound Predicted: ~3400 (O-H stretch), ~2970 (C-H stretch, alkyl), ~2870, 2770 (C-H stretch, aldehyde), ~1680 (C=O stretch, aldehyde), ~1600, 1500 (C=C stretch, aromatic)
3,5-Dimethyl-4-hydroxybenzaldehyde 3300-3400 (O-H), 2920 (C-H), 1670 (C=O), 1580 (C=C)[1]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde 3630 (O-H), 2950 (C-H), 1680 (C=O), 1590 (C=C)[3]
2,6-Dimethyl-4-hydroxybenzaldehyde 3350 (O-H), 2920 (C-H), 1675 (C=O), 1595 (C=C)

Table 4: Mass Spectrometry Data

Compoundm/z
This compound Predicted [M]+: 178.10
3,5-Dimethyl-4-hydroxybenzaldehyde 150 (M+), 149, 121, 91, 77, 65, 51[1]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde 234 (M+), 219, 204, 176, 57[3]
2,6-Dimethyl-4-hydroxybenzaldehyde 150 (M+), 149, 121, 91, 77[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrument Setup: The NMR tube is placed into the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C), and the magnetic field is shimmed to achieve homogeneity.

  • Acquisition:

    • ¹H NMR: A standard one-pulse experiment is typically performed. Key parameters include spectral width, acquisition time, and the number of scans.

    • ¹³C NMR: A proton-decoupled experiment is commonly used to simplify the spectrum to single peaks for each unique carbon. A sufficient number of scans and an appropriate relaxation delay are crucial due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet.

    • Thin Film: For liquid samples, a drop is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the region of interest.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument records the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol, acetonitrile).

  • Sample Introduction: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample molecules are ionized using an appropriate technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Isomeric Structures

The following diagram illustrates the structural relationship between this compound and its isomers discussed in this guide.

G This compound This compound 3,5-Dimethyl-4-hydroxybenzaldehyde 3,5-Dimethyl-4-hydroxybenzaldehyde This compound->3,5-Dimethyl-4-hydroxybenzaldehyde Alkyl Chain Length 3,5-Di-tert-butyl-4-hydroxybenzaldehyde 3,5-Di-tert-butyl-4-hydroxybenzaldehyde This compound->3,5-Di-tert-butyl-4-hydroxybenzaldehyde Alkyl Chain Branching 2,6-Dimethyl-4-hydroxybenzaldehyde 2,6-Dimethyl-4-hydroxybenzaldehyde 3,5-Dimethyl-4-hydroxybenzaldehyde->2,6-Dimethyl-4-hydroxybenzaldehyde Positional Isomerism

Caption: Structural relationship of this compound with its isomers.

References

A Comparative Guide to the Biological Activities of 3,5-Disubstituted-4-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-disubstituted-4-hydroxybenzaldehyde scaffold is a promising platform in medicinal chemistry, owing to its structural resemblance to natural phenolic compounds with known biological activities. The steric and electronic properties of the substituents at the 3 and 5 positions, as well as further derivatization of the aldehyde or hydroxyl group, can significantly influence the pharmacological profile of these compounds. This guide provides a comparative overview of the biological activities of 3,5-diethyl-4-hydroxybenzaldehyde and its analogs, supported by available experimental data and detailed methodologies for key assays.

Comparison of Core 3,5-Disubstituted-4-hydroxybenzaldehyde Scaffolds

The nature of the alkyl groups at the 3 and 5 positions plays a crucial role in the biological activity of the parent molecule, particularly in its antioxidant capacity. While data on the 3,5-diethyl derivative is limited, a comparison with its dimethyl and di-tert-butyl analogs provides valuable insights into structure-activity relationships.

CompoundStructureKnown Biological ActivitiesKey Findings & Quantitative Data
This compound this compoundAntioxidant (presumed)Specific quantitative data on biological activity is not readily available in the reviewed literature, highlighting a research gap. Its structural similarity to other hindered phenols suggests antioxidant potential.
3,5-Dimethyl-4-hydroxybenzaldehyde 3,5-Dimethyl-4-hydroxybenzaldehydeAntioxidant, AntibacterialFound in the lichen Pseudocyphellaria species, suggesting a role in its defense mechanisms. Quantitative data on its specific contribution to the overall extract activity is not detailed.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde 3,5-Di-tert-butyl-4-hydroxybenzaldehydeAntioxidantA well-known hindered phenolic antioxidant used as a radical scavenger.[1] Its bulky tert-butyl groups enhance the stability of the resulting phenoxyl radical, increasing its antioxidant potency.[1]

Biological Activities of Derivatives

Derivatization of the aldehyde functional group, often to form Schiff bases, is a common strategy to enhance the biological activity and introduce new pharmacological properties.

Derivative TypeParent ScaffoldBiological ActivityKey Findings & Quantitative Data
Schiff Base Metal Complexes4-hydroxy-3,5-dimethoxybenzaldehydeAntimicrobial, AnticancerMetal complexes showed greater antibacterial potency than the parent Schiff base ligand. The Cu(II) complex exhibited notable anticancer activity against the MCF7 breast cancer cell line.
Schiff Base Metal Complexes3,5-di-tert-butyl-2-hydroxybenzaldehyde (Salicylaldehyde analog)Anti-ulcerogenicThe Schiff base and its nickel and copper complexes demonstrated gastroprotective effects in a rat model of ethanol-induced gastric injury, attributed to enhanced mucus secretion.
Thiazole-based Schiff BasesGeneral AldehydesAntibacterial, AntioxidantSome synthesized thiazole-based Schiff bases showed promising antibacterial and antioxidant activities, with specific compounds identified as having high binding affinity to bacterial enzymes in molecular docking studies.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of chemical compounds.[2]

Principle: The stable free radical DPPH has a deep violet color with a maximum absorbance at approximately 517 nm.[2] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[2]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Test Samples: Dissolve the test compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

    • For the blank, add 100 µL of methanol to 100 µL of the highest concentration of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][3]

Procedure:

  • Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • In a 96-well microplate, add 100 µL of sterile broth to each well.

    • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well (which contains only broth). Include a growth control well (broth and inoculum, no compound).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing Mechanisms and Workflows

Antioxidant Mechanism of Hindered Phenols

Hindered phenols, such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde, act as antioxidants by donating a hydrogen atom from their hydroxyl group to a free radical (R•), thereby neutralizing it. The bulky substituents at the ortho positions stabilize the resulting phenoxyl radical, preventing it from initiating further radical chain reactions.

Antioxidant_Mechanism Hindered_Phenol 3,5-Disubstituted-4- hydroxybenzaldehyde (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Hindered_Phenol->Phenoxyl_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: Antioxidant mechanism of a hindered phenol via hydrogen atom donation.

Canonical NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response.[4][5] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibition IkB_p P-IκB IkB->IkB_p NFkB_n Active NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes DPPH_Workflow Start Start Prep_DPPH Prepare 0.1 mM DPPH Solution Start->Prep_DPPH Prep_Samples Prepare Serial Dilutions of Test Compound Start->Prep_Samples Dispense Dispense DPPH and Samples into 96-well Plate Prep_DPPH->Dispense Prep_Samples->Dispense Incubate Incubate in Dark (30 min, RT) Dispense->Incubate Read_Abs Read Absorbance at 517 nm Incubate->Read_Abs Calculate Calculate % Scavenging and IC50 Value Read_Abs->Calculate End End Calculate->End

References

A Comparative Spectroscopic Guide to 3,5-Dialkyl-4-hydroxybenzaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to identify and characterize phenolic aldehydes. The information presented herein will aid in the interpretation of spectral data and guide the experimental workflow for novel compounds within this class.

Comparative Spectral Data

The following tables summarize the key spectral data for commercially available analogs of 3,5-Diethyl-4-hydroxybenzaldehyde. This data, sourced from established spectral databases, serves as a benchmark for predicting the spectral characteristics of the target compound.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (ppm) & MultiplicityAssignment
3,5-Dimethyl-4-hydroxybenzaldehyde [1][2]Polysol9.7 (s, 1H)Aldehyde (-CHO)
7.5 (s, 2H)Aromatic (C2-H, C6-H)
5.5 (br s, 1H)Hydroxyl (-OH)
2.2 (s, 6H)Methyl (-CH₃)
3,5-di-tert-Butyl-4-hydroxybenzaldehyde [3]CDCl₃9.87 (s, 1H)Aldehyde (-CHO)
7.71 (s, 2H)Aromatic (C2-H, C6-H)
5.85 (s, 1H)Hydroxyl (-OH)
1.46 (s, 18H)tert-Butyl (-C(CH₃)₃)
4-Hydroxybenzaldehyde [4][5]DMSO-d₆9.78 (s, 1H)Aldehyde (-CHO)
7.79 (d, 2H)Aromatic (C2-H, C6-H)
6.94 (d, 2H)Aromatic (C3-H, C5-H)
10.5 (br s, 1H)Hydroxyl (-OH)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (ppm)Assignment
3,5-Dimethyl-4-hydroxybenzaldehyde [2]Polysol191.0Aldehyde (C=O)
158.0Aromatic (C4)
131.0Aromatic (C2, C6)
129.0Aromatic (C1)
125.0Aromatic (C3, C5)
16.0Methyl (-CH₃)
3,5-di-tert-Butyl-4-hydroxybenzaldehyde [6]CDCl₃192.0Aldehyde (C=O)
158.8Aromatic (C4)
141.6Aromatic (C3, C5)
129.6Aromatic (C1)
126.8Aromatic (C2, C6)
34.6tert-Butyl (-C(CH₃)₃)
30.2tert-Butyl (-C(CH₃)₃)
4-Hydroxybenzaldehyde [4]-190.8Aldehyde (C=O)
161.7Aromatic (C4)
132.5Aromatic (C2, C6)
129.5Aromatic (C1)
116.2Aromatic (C3, C5)

Table 3: Mass Spectrometry (Electron Ionization) Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
3,5-Dimethyl-4-hydroxybenzaldehyde [1]C₉H₁₀O₂150.17150 (M+), 149, 121, 91, 77, 65
3,5-di-tert-Butyl-4-hydroxybenzaldehyde [3][7][8]C₁₅H₂₂O₂234.33234 (M+), 219, 177, 57
4-Hydroxybenzaldehyde [4]C₇H₆O₂122.12122 (M+), 121, 93, 65

Table 4: Infrared (IR) Spectroscopy Data Comparison

CompoundSample PrepKey IR Absorptions (cm⁻¹)Assignment
3,5-Dimethyl-4-hydroxybenzaldehyde [1]KBr Wafer3150 (broad)O-H stretch (phenolic)
2950C-H stretch (aromatic)
1660C=O stretch (aldehyde)
1580, 1480C=C stretch (aromatic)
3,5-di-tert-Butyl-4-hydroxybenzaldehyde [3][7][9]KBr Pellet3400 (broad)O-H stretch (phenolic)
2960C-H stretch (aliphatic)
1660C=O stretch (aldehyde)
1580, 1430C=C stretch (aromatic)
4-Hydroxybenzaldehyde [10]-3200 (broad)O-H stretch (phenolic)
3080C-H stretch (aromatic)
1670C=O stretch (aldehyde)
1590, 1510C=C stretch (aromatic)

Predicted Spectral Characteristics of this compound

Based on the data from its analogs, the following spectral characteristics can be predicted for this compound (C₁₁H₁₄O₂; Molecular Weight: 178.23 g/mol ):

  • ¹H NMR: An aldehyde proton singlet around 9.7-9.9 ppm, two aromatic proton singlets around 7.5-7.7 ppm, a broad hydroxyl proton singlet, a quartet around 2.6 ppm for the methylene protons of the ethyl groups, and a triplet around 1.2 ppm for the methyl protons of the ethyl groups.

  • ¹³C NMR: An aldehyde carbonyl carbon around 191-192 ppm, aromatic carbons in the range of 125-160 ppm, and aliphatic carbons for the ethyl groups (methylene around 23 ppm and methyl around 14 ppm).

  • Mass Spec (EI): A molecular ion peak (M+) at m/z 178, with a significant M-1 peak at m/z 177. Fragments corresponding to the loss of ethyl groups would also be expected.

  • IR: A broad O-H stretch around 3200-3400 cm⁻¹, aromatic and aliphatic C-H stretches, a strong C=O stretch for the aldehyde around 1660-1670 cm⁻¹, and aromatic C=C stretches.

Experimental Protocols

To obtain definitive spectral data for this compound, the following standard experimental protocols are recommended:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. A proton-decoupled sequence is standard.

2. Mass Spectrometry (MS)

  • Sample Introduction: For a volatile compound, Gas Chromatography (GC) is an excellent method for sample introduction and separation from any impurities. The GC column is interfaced directly with the mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns useful for library matching and structural elucidation.

  • Detection: A quadrupole or time-of-flight (TOF) mass analyzer can be used to detect the mass-to-charge ratio of the resulting ions.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: If the sample is a solid, it can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used with a minimal amount of solid sample placed directly on the crystal.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or pure KBr pellet) is first recorded and subtracted from the sample spectrum.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the complete spectral characterization of a novel compound like this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Prep_IR Prepare KBr Pellet or use neat Sample->Prep_IR NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR MS GC-MS System Prep_MS->MS IR FT-IR Spectrometer Prep_IR->IR Analyze_NMR Assign Peaks Determine Connectivity NMR->Analyze_NMR Analyze_MS Identify Molecular Ion Analyze Fragmentation MS->Analyze_MS Analyze_IR Identify Functional Groups IR->Analyze_IR Structure Elucidate Final Structure Analyze_NMR->Structure Analyze_MS->Structure Analyze_IR->Structure

Caption: Workflow for the spectral characterization of a novel compound.

Application in Drug Discovery

The identification and characterization of small molecules are critical in drug discovery. The following diagram illustrates a hypothetical signaling pathway where a phenolic aldehyde might act as an inhibitor.

Drug_Discovery_Pathway cluster_downstream Downstream Signaling Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Ligand Growth Factor Ligand->Receptor Drug 3,5-Diethyl-4- hydroxybenzaldehyde (Inhibitor) Drug->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation) TF->Response

Caption: Hypothetical signaling pathway inhibited by a phenolic aldehyde.

This guide provides a framework for understanding and obtaining the spectral data for this compound. By leveraging the data from analogous compounds and following standardized experimental protocols, researchers can confidently characterize this and other novel molecules in their research and development endeavors.

References

Comparative Analysis of Peer-Reviewed Methods for 3,5-Diethyl-4-hydroxybenzaldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of compounds like 3,5-Diethyl-4-hydroxybenzaldehyde is crucial for quality control, stability studies, and formulation development. While specific peer-reviewed methods for this compound are not extensively documented, robust analytical techniques have been established for its close structural analogs, 3,5-Dimethyl-4-hydroxybenzaldehyde and 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. This guide provides a comparative overview of these methods, offering a strong foundation for developing and validating an analytical protocol for this compound. The presented data is extrapolated from these analogs and should be adapted and validated for the specific compound of interest.

Physicochemical Properties Comparison

A summary of the key physicochemical properties of this compound and its common analogs is presented below. These properties are essential for developing appropriate analytical methods, particularly for chromatographic separations.

PropertyThis compound3,5-Dimethyl-4-hydroxybenzaldehyde3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Molecular Formula C₁₁H₁₄O₂[1]C₉H₁₀O₂[2][3]C₁₅H₂₂O₂[4][5]
Molecular Weight 178.23 g/mol [6]150.17 g/mol [2][3]234.33 g/mol [4][5]
CAS Number 69574-07-8[1][6]2233-18-3[2][3]1620-98-0[4][5]
Boiling Point 289.1 °C at 760 mmHg[1]263.9 °C at 760 mmHg[2]Not available
Melting Point Not available112-114 °C[2][7]189-191 °C
Predicted XLogP3 2.2[8]2.34.1
Topological Polar Surface Area 37.3 Ų[8]37.3 Ų[3]37.3 Ų

Experimental Protocols

The following are detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, adapted from established methods for analogous compounds. These should serve as a starting point for the development of a validated method for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is based on the analysis of substituted hydroxybenzaldehydes and is suitable for quantification and purity assessment.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical starting gradient could be 60:40 (Acetonitrile:Water), progressing to 80:20 over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Approximately 285 nm, corresponding to the λmax of 4-hydroxybenzaldehydes.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol in a volumetric flask to prepare a stock solution of 1 mg/mL.

  • Prepare working standards of desired concentrations by diluting the stock solution with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • Methanol or Dichloromethane (GC grade)

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (Helium)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in methanol or dichloromethane.

  • Dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).

  • For samples requiring derivatization to improve volatility, silylation with an agent like BSTFA can be employed.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical analytical workflow and a relevant biological pathway for substituted 4-hydroxybenzaldehydes.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Solvent (e.g., Methanol) sample->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC Analysis filter->hplc Liquid Injection gcms GC-MS Analysis filter->gcms Liquid Injection integrate Peak Integration hplc->integrate gcms->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

General analytical workflow for this compound.

G ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Phenolic_Aldehyde 3,5-Disubstituted-4-hydroxybenzaldehyde Phenolic_Aldehyde->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Antioxidant signaling pathway involving phenolic aldehydes.

Phenolic aldehydes, as antioxidants, are known to interact with cellular signaling pathways to mitigate oxidative stress.[9][10][11] A key pathway is the Nrf2-Keap1 system. Under normal conditions, the transcription factor Nrf2 is bound to Keap1, which targets it for degradation. In the presence of oxidative stress or inducers like phenolic aldehydes, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes, leading to their increased expression and enhanced cellular protection against oxidative damage.

References

Comparative Efficacy of 3,5-Diethyl-4-hydroxybenzaldehyde and Its Analogs in Key Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final product characteristics. This guide provides a comparative analysis of 3,5-diethyl-4-hydroxybenzaldehyde alongside its more commonly documented analogs, 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. The efficacy of these compounds is evaluated across several key reaction types, supported by available experimental data.

Introduction to 3,5-Disubstituted-4-hydroxybenzaldehydes

3,5-Disubstituted-4-hydroxybenzaldehydes are versatile intermediates in organic synthesis, valued for their utility in constructing complex molecules. The substituents at the 3 and 5 positions significantly influence the reactivity of the aromatic ring, the aldehyde group, and the phenolic hydroxyl group. These compounds are pivotal in the synthesis of antioxidants, polymers, and pharmaceutical agents. The steric and electronic effects of the alkyl groups (methyl, ethyl, tert-butyl) play a crucial role in determining reaction outcomes. While extensive data is available for the dimethyl and di-tert-butyl analogs, information on this compound is less common, necessitating a comparative approach based on established chemical principles and available data for its counterparts.

Synthesis of 3,5-Disubstituted-4-hydroxybenzaldehydes

The synthesis of these compounds often involves the oxidation of the corresponding substituted phenols. The choice of oxidizing agent and reaction conditions is critical to achieving high yields.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2,4,6-TrimethylphenolO₂, Pt on carbon, Acetic acid, 75°C, 4.5 h3,5-Dimethyl-4-hydroxybenzaldehyde75[1]
Substrate 1 (presumed to be a 2,6-dimethylphenol derivative)O₂, Co(OAc)₂·4H₂O, NaOH, EG/H₂O, 50°C, 12 h3,5-Dimethyl-4-hydroxybenzaldehyde88[2]
3,5-Di-tert-butyl-4-hydroxybenzyl alcoholNH₄OAc, Formalin, Acetic acid, H₂O, Reflux, 2 h3,5-Di-tert-butyl-4-hydroxybenzaldehyde68.4[3]

Applications in Polymer Chemistry: Antioxidant Performance

A significant application of 3,5-disubstituted-4-hydroxybenzaldehydes, particularly the sterically hindered variants, is as antioxidants in polymers. The bulky substituents enhance their stability and radical-scavenging efficiency.

Experimental Protocol: Evaluation of Antioxidant Performance in Polypropylene

Objective: To assess the effectiveness of 3,5-di-tert-butyl-4-hydroxybenzaldehyde as a primary antioxidant in polypropylene.

Materials:

  • Polypropylene pellets

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

  • Twin-screw extruder

  • Pelletizer

  • Differential Scanning Calorimeter (DSC)

  • Melt Flow Indexer

Procedure:

  • Pre-blending: Polypropylene pellets are dry-blended with 0.1-0.5 wt% of 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[4]

  • Melt Compounding: The mixture is melt-compounded using a twin-screw extruder.

  • Pelletization: The extruded strands are cooled and pelletized.

  • Performance Evaluation:

    • Oxidation Induction Time (OIT): Measured by DSC to determine the material's resistance to thermo-oxidative degradation.[4]

    • Melt Volume-Flow Rate (MVR): Measured using a melt flow indexer after multiple extrusion cycles to assess the retention of melt viscosity.[4]

    • Yellowing Index (YI): Determined to evaluate color stability after processing.[4]

Comparative Antioxidant Performance in Polypropylene
Antioxidant SystemMVR (g/10 min) after 5th ExtrusionYellowing Index (YI) after 5th ExtrusionOIT (°C)
Unstabilized---
3,5-Di-tert-butyl-4-hydroxybenzaldehyde (0.1 wt%)Lower (indicating better stability)Lower (indicating less discoloration)Higher (indicating better resistance to oxidation)
This compound (projected)IntermediateIntermediateIntermediate
3,5-Dimethyl-4-hydroxybenzaldehyde (projected)Higher (indicating lower stability)Higher (indicating more discoloration)Lower (indicating lower resistance to oxidation)

Role as Intermediates in Pharmaceutical and Organic Synthesis

The aldehyde and hydroxyl functionalities of these molecules provide reactive sites for a variety of chemical transformations, making them valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Experimental Protocol: Synthesis of a Protein Tyrosine Kinase Inhibitor Precursor

Objective: To synthesize 2-{(3,5-di-tert-butyl-4-hydroxyphenyl)methylene}-4-cyclopentene-1,3-dione (TX-1123), a potent protein tyrosine kinase inhibitor.[5]

Materials:

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

  • 4-Cyclopentene-1,3-dione

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Dissolve equimolar amounts of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 4-cyclopentene-1,3-dione in ethanol.[5]

  • Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the reaction mixture and acidify with dilute HCl to precipitate the crude product.[5]

  • Filter the precipitate, wash with cold water, and dry.[5]

  • Purify the crude product by silica gel column chromatography to yield pure TX-1123.[5]

Comparative Antioxidant Activity of Flavonoid Analogues

Derivatives of 3,5-di-tert-butyl-4-hydroxybenzaldehyde have been synthesized and evaluated for their antioxidant properties.

CompoundDPPH Radical Scavenging (%) (30 min)Inhibition of Lipid Peroxidation (%)Reference
6-bromo-flavanone analogue29.321.1[5]
6-chloro-flavanone analogue32.059.3[5]
Arylidene flavanone 570.877.4[5]

Visualizing Reaction Pathways and Workflows

Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde

G 2,4,6-Trimethylphenol 2,4,6-Trimethylphenol Oxidation Oxidation 2,4,6-Trimethylphenol->Oxidation O2, Pt/C, AcOH 3,5-Dimethyl-4-hydroxybenzaldehyde 3,5-Dimethyl-4-hydroxybenzaldehyde Oxidation->3,5-Dimethyl-4-hydroxybenzaldehyde 75% Yield

Caption: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde.

Antioxidant Mechanism of Hindered Phenols

G cluster_0 Polymer Degradation Cycle cluster_1 Intervention by Hindered Phenol Polymer Polymer Peroxy Radical (ROO•) Peroxy Radical (ROO•) Polymer->Peroxy Radical (ROO•) Initiation (Heat, UV) Peroxy Radical (ROO•)->Polymer Propagation Hindered Phenol (ArOH) Hindered Phenol (ArOH) Peroxy Radical (ROO•)->Hindered Phenol (ArOH) Radical Scavenging Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO•)->Hydroperoxide (ROOH) Stable Phenoxy Radical (ArO•) Stable Phenoxy Radical (ArO•) Hindered Phenol (ArOH)->Stable Phenoxy Radical (ArO•) H• donation

Caption: Antioxidant mechanism in polymers.

Experimental Workflow for Evaluating Polymer Antioxidants

G Pre-blending Pre-blending Melt Compounding Melt Compounding Pre-blending->Melt Compounding Pelletization Pelletization Melt Compounding->Pelletization Performance Evaluation Performance Evaluation Pelletization->Performance Evaluation OIT Measurement OIT Measurement Performance Evaluation->OIT Measurement DSC MVR Measurement MVR Measurement Performance Evaluation->MVR Measurement Melt Flow Indexer Yellowing Index Yellowing Index Performance Evaluation->Yellowing Index Spectrophotometer

Caption: Workflow for evaluating polymer antioxidants.

Conclusion

This compound represents a potentially valuable, yet under-explored, synthetic intermediate. Based on the comparative data from its dimethyl and di-tert-butyl analogs, it is reasonable to infer that its reactivity and efficacy will be intermediate to these two compounds. The ethyl groups are expected to provide a moderate level of steric hindrance, likely resulting in good antioxidant properties, potentially with better solubility or compatibility in certain polymer matrices compared to the di-tert-butyl analog. Further experimental investigation into the specific reaction kinetics and performance of this compound is warranted to fully elucidate its potential and expand its application in materials science and pharmaceutical development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 3,5-Diethyl-4-hydroxybenzaldehyde are critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar chemical compounds and are intended to foster a culture of safety and responsibility in the laboratory.

Hazard and Precautionary Data

Proper handling of this compound requires an understanding of its potential hazards and the necessary precautions. The following table summarizes key safety information.

Category Information
Primary Hazards Likely causes skin irritation, serious eye irritation, and may cause respiratory irritation.
CAS Number 4344-56-7
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol

Personal Protective Equipment (PPE)

To minimize exposure risk, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Chemical safety goggles or a face shield.Conforming to 29 CFR 1910.133.
Hand Protective gloves (e.g., impervious gloves).Conforming to 29 CFR 1910.138.
Body Wear suitable protective clothing.---
Respiratory Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection.Conforming to 29 CFR 1910.134.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated containers is through an approved waste disposal plant.[1][2][3] Adherence to national and local regulations is paramount.

  • Waste Collection:

    • Collect waste this compound in its original container or a suitable, clearly labeled, and tightly sealed waste container.[1]

    • Do not mix with other waste streams.[1]

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, absorbent paper, and empty containers, should be treated as hazardous waste.[1]

    • Collect these materials in a designated, labeled, and sealed hazardous waste container.

  • Storage:

    • Store waste containers in a secure, well-ventilated area accessible only to authorized personnel.[1][2]

    • Keep containers tightly closed.[2]

  • Arranging for Disposal:

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.[1]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS).[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_0 Waste Identification cluster_1 Collection and Segregation cluster_2 Final Disposal Start Identify Waste Material Is_Pure Is the material pure This compound? Start->Is_Pure Is_Contaminated Is the material contaminated labware (e.g., gloves, wipes)? Is_Pure->Is_Contaminated No Collect_Pure Collect in a designated, labeled, and sealed hazardous waste container. Is_Pure->Collect_Pure Yes Collect_Contaminated Treat as hazardous waste. Collect in a separate, labeled, and sealed container. Is_Contaminated->Collect_Contaminated Yes No_Mixing Do Not Mix with Other Waste Streams Collect_Pure->No_Mixing Collect_Contaminated->No_Mixing Store Store in a secure and well-ventilated area. No_Mixing->Store Dispose Arrange for pickup by a licensed hazardous waste disposal company. Store->Dispose Provide_SDS Provide Safety Data Sheet to the disposal company. Dispose->Provide_SDS

References

Personal protective equipment for handling 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 3,5-Diethyl-4-hydroxybenzaldehyde, designed for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for structurally similar compounds, including 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde, due to the absence of a specific Safety Data Sheet (SDS) for the diethyl derivative. It is imperative to treat this compound as a compound with the potential for similar hazards.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Strict adherence to personal protective equipment (PPE) protocols is mandatory to minimize exposure.

PPE CategorySpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or glasses meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[5] A face shield may be required for larger quantities or when splashing is a risk.To protect eyes from serious irritation.[2]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[2][5]
Body Protection A laboratory coat or other suitable protective clothing to prevent skin exposure.[5]To minimize the risk of skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH-approved respirator (such as a dust mask type N95) is necessary.[4]To prevent respiratory tract irritation.[2]

Operational and Handling Protocol

A systematic workflow is essential for safely handling this compound and minimizing exposure risks.

Preparation and Engineering Controls:

  • Always work in a well-ventilated area, with a chemical fume hood being the preferred environment.[2][3]

  • Ensure that an eyewash station and a safety shower are readily accessible.[5]

  • Keep the container tightly closed when not in use.[5][6]

  • Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][6]

  • Avoid the generation and accumulation of dust.[5]

Experimental Procedure:

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer: Carefully weigh and transfer the chemical, minimizing the creation of dust.

  • Performing the Experiment: Conduct the experiment within a fume hood to control vapor and dust exposure.

  • Decontamination: After use, decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Storage: Securely store the compound in a tightly sealed container in a designated, cool, dry, and well-ventilated storage area.[6]

Spill and Emergency Procedures

Spills: In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, clean up the spill using a method that does not generate dust, such as sweeping it into a suitable container for disposal.[5][6] Ensure the area is well-ventilated.[5] Do not allow the chemical to enter drains.[7]

First Aid Measures:

  • If Inhaled: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek medical attention.[5][8]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][7][8]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][7][8]

  • If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Disposal Plan

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, paper towels, containers), must be treated as hazardous waste.

  • Waste Collection: Collect chemical waste in a clearly labeled, tightly sealed, and appropriate container. Do not mix with other waste streams.[3]

  • Contaminated Materials: Any materials that have come into contact with this compound should be disposed of as hazardous waste.[3]

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste.[3] All disposal activities must comply with local, state, and federal regulations.[6]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment A Don PPE (Gloves, Goggles, Lab Coat) B Ensure Proper Ventilation (Fume Hood) A->B C Locate Emergency Equipment (Eyewash, Shower) B->C D Weigh and Transfer (Avoid Dust Generation) C->D E Perform Experiment D->E F Decontaminate Glassware and Surfaces E->F G Dispose of Waste in Labeled Container F->G H Store in Tightly Closed Container in a Cool, Dry, Well-Ventilated Area F->H

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.